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Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- Documentation Hub

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  • Product: Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-
  • CAS: 651312-59-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol

The following is an in-depth technical guide regarding the chemical entity 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol . CAS Registry Number: 651312-59-3 Common Class: Opioid Analgesic / Monoamine Reuptake Inhibitor St...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the chemical entity 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol .

CAS Registry Number: 651312-59-3 Common Class: Opioid Analgesic / Monoamine Reuptake Inhibitor Structural Analog: Deshydroxy-O-desmethyltramadol[1]

Part 1: Executive Summary & Chemical Identity[1]

3-[2-[(dimethylamino)methyl]cyclohexyl]phenol is a synthetic pharmacophore belonging to the aminocyclohexylphenol class.[1] It represents a structural evolution of the clinically established analgesic Tramadol , specifically resembling O-desmethyltramadol (M1) but lacking the tertiary hydroxyl group on the cyclohexane ring.[1]

This structural modification—removal of the benzylic hydroxyl—increases the lipophilicity of the scaffold while retaining the critical 3-phenol moiety required for high-affinity binding to the


-opioid receptor (MOR).[1] The compound exhibits a dual mechanism of action , functioning as both a MOR agonist and a norepinephrine/serotonin reuptake inhibitor (NRI/SRI), a profile characteristic of "atypical" opioids.[1]
Physicochemical Profile
PropertyData
IUPAC Name 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol
Molecular Formula

Molecular Weight 233.35 g/mol
CAS Number 651312-59-3
Stereochemistry Exists as cis and trans diastereomers; Patents (e.g., EP0753506) prioritize the trans -isomer for analgesic potency.[1]
Solubility Lipophilic free base; forms water-soluble salts (e.g., Hydrochloride).[1]
pKa (Calc) ~9.5 (Amine), ~10.0 (Phenol)

Part 2: Mechanism of Action (Pharmacodynamics)[1]

The therapeutic efficacy of this compound relies on its ability to modulate descending inhibitory pain pathways through two synergistic mechanisms.[1]

Mu-Opioid Receptor (MOR) Agonism

The 3-phenolic hydroxyl group is a critical pharmacophore, mimicking the A-ring tyrosine of endogenous enkephalins and morphine.[1] It forms a hydrogen bond with His297 (or water networks bridging to it) in the MOR binding pocket.[1] The removal of the cyclohexyl-OH (present in Tramadol) eliminates a polar interaction but allows for deeper hydrophobic penetration into the receptor cleft.[1]

Monoamine Reuptake Inhibition

The dimethylaminomethyl moiety, tethered to the flexible cyclohexyl ring, mimics the ethylamine side chain of monoamines.[1] This allows the molecule to block the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) , increasing synaptic concentrations of these neurotransmitters.[1] This "spinal" analgesia synergizes with the "supraspinal" opioid effect.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual-action signaling cascade.

MOA cluster_Opioid Opioid Pathway cluster_Monoamine Monoamine Pathway Ligand 3-[2-[(dimethylamino) methyl]cyclohexyl]phenol MOR Mu-Opioid Receptor (Gi/o coupled) Ligand->MOR Agonist Bind NET NE Transporter (Blockade) Ligand->NET Inhibition SERT 5-HT Transporter (Blockade) Ligand->SERT Inhibition cAMP cAMP Inhibition MOR->cAMP Gi alpha K_Channel GIRK Channel Activation (Hyperpolarization) MOR->K_Channel G beta-gamma Ca_Channel VGCC Inhibition (Decreased Neurotransmitter Release) MOR->Ca_Channel G beta-gamma Analgesia Synergistic Analgesia K_Channel->Analgesia Ca_Channel->Analgesia Synapse Increased Synaptic NE / 5-HT NET->Synapse SERT->Synapse Synapse->Analgesia Descending Inhibition

Caption: Dual-mechanism signaling showing GPCR-mediated hyperpolarization and monoaminergic modulation.[1]

Part 3: Chemical Synthesis[1]

The synthesis of CAS 651312-59-3 typically proceeds via the modification of a methoxy-substituted precursor.[1] The core challenge is establishing the relative stereochemistry (trans) on the cyclohexane ring.[1]

Retrosynthetic Analysis[1]
  • Target : 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol.[1][2][3][4]

  • Precursor : 1-[2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine.[1][2]

  • Key Transformation : O-Demethylation using strong acid (HBr).

Synthesis Workflow Diagram

Synthesis Start 3-Methoxyacetophenone + Dimethylamine Mannich Mannich Base Intermediate Start->Mannich Multi-step assembly Cyclo 1-[2-(3-methoxyphenyl)cyclohexyl] -N,N-dimethylmethanamine (Methoxy Precursor) Mannich->Cyclo Multi-step assembly Target 3-[2-[(dimethylamino)methyl] cyclohexyl]phenol (Target Phenol) Cyclo->Target O-Demethylation Salt Hydrochloride Salt (Crystalline) Target->Salt Salt Formation Step1 Mannich Rxn / Grignard / Hydrogenation Step2 47% HBr, Reflux, 2h Step3 HCl (gas) or conc. HCl

Caption: Synthetic route focusing on the critical demethylation step of the methoxy-ether precursor.

Detailed Experimental Protocol: O-Demethylation

Based on methodologies described in EP0753506 and JP2009502759A.

Objective : Convert the methoxy ether to the active phenol.

Reagents:

  • Precursor : 1-(2-(3-methoxyphenyl)cyclohexyl)-N,N-dimethylmethanamine (Trans-isomer, GC purity >97%).[1][2]

  • Reagent : Hydrobromic acid (47% aqueous solution).[1][2]

  • Solvent : Water (from HBr) / Ethyl Acetate (for extraction).[1]

  • Base : Sodium Hydroxide (NaOH) or Ammonia for neutralization.[1]

Step-by-Step Procedure:

  • Charging : In a 1000 mL reaction flask equipped with a magnetic stirrer and reflux condenser, charge 52 g (183 mmol) of the methoxy precursor.

  • Acid Addition : Slowly add 250 mL of 47% Hydrobromic acid (HBr). Caution: Exothermic reaction.[1]

  • Reflux : Heat the mixture to reflux (approx. 100–110°C) and maintain stirring for 2 hours . Monitor reaction progress via TLC or HPLC (disappearance of methoxy peak).

  • Cooling : Cool the reaction mixture to room temperature (20–25°C).

  • Neutralization : Dilute with ice water. Basify the solution to pH ~10–11 using concentrated NaOH solution or aqueous Ammonia.[1] This liberates the free base phenol.[1]

  • Extraction : Extract the aqueous phase with Ethyl Acetate (3 x 150 mL) .

  • Washing : Wash the combined organic layers with brine and dry over anhydrous Magnesium Sulfate (

    
    ).[1]
    
  • Isolation : Evaporate the solvent under reduced pressure to yield the crude phenolic base.[1]

  • Crystallization (Salt Formation) : Dissolve the residue in a minimal amount of isopropanol or acetone.[1] Add stoichiometric concentrated HCl or HCl gas.[1] Cool to 0–5°C to precipitate the Hydrochloride salt .[1] Filter and dry.[1][5][6]

Part 4: Pharmacological Evaluation[1]

In Vitro Binding Assay (Protocol)

To validate the identity and potency of the synthesized compound, a radioligand binding assay is standard.[1]

Target : Mu-Opioid Receptor (MOR).[1] Radioligand : [


H]-DAMGO (highly selective mu-agonist).[1]

Protocol:

  • Membrane Preparation : Use CHO-K1 cells stably expressing human MOR.[1] Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation :

    • Mix 200

      
      L membrane suspension (15 
      
      
      
      g protein).
    • Add 25

      
      L [
      
      
      
      H]-DAMGO (Final conc. ~1 nM).
    • Add 25

      
      L of test compound (CAS 651312-59-3) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Total volume: 250

      
      L.[1]
      
  • Equilibrium : Incubate at 25°C for 60 minutes.

  • Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Counting : Measure radioactivity via liquid scintillation counting.

  • Analysis : Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Expected Result:

      
       in the low nanomolar range (< 50 nM) confirms high affinity.[1]
      

Part 5: References

  • European Patent Office . (1997).[1][2] Cyclohexylphenol derivatives having analgesic action.[1][2][7] EP 0753506 A1.[1][2][5] Link[1]

  • World Intellectual Property Organization . (2007).[1][5] 3-(2-dimethylaminomethyl cyclohexyl) phenol retard formulation. WO 2007/031326 A2.[1] Link[1]

  • Japan Patent Office . (2009).[1] Crystalline salts of 3-[2-(dimethylamino)methyl-(cyclohexyl-1-yl)]-phenol. JP 2009-502759 A. Link[1]

  • PubChem . (2024).[1] Compound Summary: 3-(2-((Dimethylamino)methyl)cyclohexyl)phenol.[1][2] National Library of Medicine.[1] Link[1]

Sources

Exploratory

Technical Monograph: 3-(2-Dimethylaminomethylcyclohexyl)phenol (Faxeladol)

This is a comprehensive technical guide on Faxeladol (Chemical Name: 3-(2-dimethylaminomethylcyclohexyl)phenol), a potent opioid analgesic and monoamine reuptake inhibitor structurally related to Tramadol. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on Faxeladol (Chemical Name: 3-(2-dimethylaminomethylcyclohexyl)phenol), a potent opioid analgesic and monoamine reuptake inhibitor structurally related to Tramadol.

Executive Summary

Faxeladol (Developmental Code: GRT9906 ) is a centrally acting analgesic belonging to the phenylcyclohexane class. It is a structural analog of Tramadol and its active metabolite O-desmethyltramadol (M1), characterized specifically by the absence of the tertiary hydroxyl group on the cyclohexane ring.

This structural modification—removing the aliphatic hydroxyl—increases lipophilicity and alters the pharmacodynamic profile, resulting in a compound that functions as a balanced Mu-Opioid Receptor (MOR) agonist and Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . Although it demonstrated efficacy superior to Tramadol in Phase II clinical trials for painful polyneuropathy, its development was halted, reportedly due to safety concerns regarding seizure threshold.

Key Technical Identifiers:

  • IUPAC Name: 3-[2-(dimethylaminomethyl)cyclohexyl]phenol[1][2]

  • Common Name: Faxeladol

  • CAS Registry Number: 433265-65-7[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 233.35 g/mol [1]

  • Stereochemistry: The (1R,2R)-enantiomer is the pharmacologically active eutomer.

Structural Analysis & Stereochemistry

Chemical Scaffold

Faxeladol differs from Tramadol in a critical structural aspect: the cyclohexane ring saturation .

  • Tramadol: 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol (Contains a tertiary OH at C1).

  • Faxeladol: 3-(2-((dimethylamino)methyl)cyclohexyl )phenol (Lacks the tertiary OH at C1).[2]

This "des-hydroxy" modification eliminates a hydrogen-bond donor site but significantly increases the molecule's ability to penetrate the Blood-Brain Barrier (BBB) due to higher logP.

Stereochemical Configuration

The molecule possesses two chiral centers at C1 and C2 of the cyclohexane ring.

  • Diastereomers: Cis and Trans.

  • Enantiomers: (1R,2R), (1S,2S), (1R,2S), (1S,2R).

  • Eutomer: The (1R,2R) enantiomer (trans-configuration) exhibits the highest affinity for the Mu-opioid receptor and the most potent analgesic effect.

Physicochemical Properties
PropertyValueImplication
LogP ~3.5 (Predicted)High lipophilicity; rapid CNS penetration.
pKa ~9.4 (Amine)Predominantly ionized at physiological pH, but sufficient free base exists for membrane transport.
H-Bond Donors 1 (Phenolic OH)Critical for receptor anchoring (likely Tyr148 in MOR).
H-Bond Acceptors 2 (N, O)Facilitates binding to monoamine transporters.

Synthetic Methodology

The synthesis of Faxeladol typically follows a "Tramadol-divergent" pathway. Standard Tramadol synthesis yields a tertiary alcohol; Faxeladol requires the reduction of this functionality.

Synthesis Workflow (Graphviz)

FaxeladolSynthesis Figure 1: Synthetic Pathway for Faxeladol from Mannich Base Precursor Start Mannich Base (2-((dimethylamino)methyl)cyclohexanone) Inter1 Intermediate 1 (Tramadol-like Tertiary Alcohol) Start->Inter1 1. Addition (THF) 2. Hydrolysis Grignard Grignard Reagent (3-methoxyphenylMgBr) Grignard->Inter1 Reagent Inter2 Intermediate 2 (Cyclohexene Derivative) Inter1->Inter2 Dehydration (Acid/Heat) Inter3 Intermediate 3 (O-methyl-Faxeladol) Inter2->Inter3 Catalytic Hydrogenation (H2, Pd/C) Final Faxeladol (3-(2-dimethylaminomethylcyclohexyl)phenol) Inter3->Final O-Demethylation (HBr or BBr3)

Detailed Protocol
  • Grignard Addition: 2-((dimethylamino)methyl)cyclohexanone is reacted with 3-methoxyphenylmagnesium bromide in dry THF. This yields the tertiary alcohol (1-(3-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexanol).

  • Dehydration: The tertiary alcohol is dehydrated using acid catalysis (e.g.,

    
     or 
    
    
    
    -TsOH) in refluxing toluene to form the cyclohexene intermediate. This removes the hydroxyl group, creating a double bond in the ring.
  • Hydrogenation: The cyclohexene derivative undergoes catalytic hydrogenation (

    
    , Pd/C) to saturate the ring, yielding the phenylcyclohexane skeleton. This step determines the cis/trans ratio; conditions are optimized to favor the thermodynamic trans product.
    
  • O-Demethylation: The methoxy group is converted to a phenol using concentrated hydrobromic acid (48% HBr) at reflux or Boron Tribromide (

    
    ) in DCM at -78°C.
    
  • Resolution: The racemic mixture is resolved into the (1R,2R) enantiomer using chiral HPLC or fractional crystallization with tartaric acid.

Pharmacology & Mechanism of Action[3][4]

Dual Mechanism

Faxeladol acts as a "privileged structure" ligand, simultaneously engaging two distinct analgesic systems. This polypharmacology is designed to treat neuropathic pain where pure opioids often fail.

  • Mu-Opioid Receptor (MOR) Agonism:

    • Binds to the transmembrane domain of the MOR (

      
       in low nanomolar range).
      
    • Activates G-protein signaling (

      
      ), inhibiting adenylate cyclase and modulating ion channels (opening GIRK 
      
      
      
      channels, closing
      
      
      channels).
    • Result: Hyperpolarization of nociceptive neurons and inhibition of neurotransmitter release (Substance P, Glutamate).

  • Monoamine Reuptake Inhibition:

    • Inhibits the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

    • Increases synaptic concentrations of NE and 5-HT in the descending inhibitory pain pathways (periaqueductal gray/spinal cord dorsal horn).

    • Result: Enhancement of the body's natural pain-dampening signals.

Pharmacophore Interaction Model (Graphviz)

Pharmacophore Figure 2: Simplified Binding Mode of Faxeladol at the Mu-Opioid Receptor Asp147 Asp147 (MOR) Anionic Site Tyr148 Tyr148 (MOR) H-Bond Donor Hydrophobic Hydrophobic Pocket (Trp/Phe residues) Amine Protonated Amine (N+) Amine->Asp147 Ionic Bond Phenol Phenolic OH Phenol->Tyr148 H-Bond Rings Phenyl/Cyclohexyl Scaffold Rings->Hydrophobic Van der Waals

Comparison to Tramadol
FeatureTramadolFaxeladol
Structure Cyclohexanol (Tertiary OH)Cyclohexane (No OH)
Metabolism Prodrug (Requires CYP2D6 to form M1)Active Parent Drug (Direct acting)
Potency Weak MOR agonist (Parent)Potent MOR agonist (Parent)
Reliability Variable (Genetic polymorphism dependent)Consistent (CYP2D6 independent efficacy)

References

  • Grünenthal GmbH. (2007). Pharmaceutical dosage form containing 3-(2-dimethylaminomethylcyclohexyl)phenol. Patent WO2007031326A2. Link

  • Grünenthal GmbH. (2011). Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds. Patent WO2011147576A1.[3] Link

  • Sindrup, S. H., et al. (2012).[4][5][6] "Randomized controlled trial of the combined monoaminergic and opioid investigational compound GRT9906 in painful polyneuropathy." European Journal of Pain, 16(6), 849-859.[4][5] Link

  • PubChem. (2024). Faxeladol (Compound CID 9813414).[1] National Library of Medicine. Link

Sources

Foundational

Pharmacology of Deoxy-Tramadol Analogs and Derivatives

This technical guide details the pharmacology, structure-activity relationships (SAR), and metabolic profiles of deoxy-tramadol analogs and derivatives, with a primary focus on the active metabolite O-desmethyltramadol (...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacology, structure-activity relationships (SAR), and metabolic profiles of deoxy-tramadol analogs and derivatives, with a primary focus on the active metabolite O-desmethyltramadol (O-DSMT) and the structural implications of the aliphatic hydroxyl group removal.

Technical Whitepaper | Version 1.0

Executive Summary: The Tramadol Scaffold

Tramadol is a centrally acting analgesic with a dual mechanism of action: weak agonism at the


-opioid receptor (MOR) and inhibition of serotonin (SERT) and norepinephrine (NET) reuptake.[1][2] It functions primarily as a prodrug ; its therapeutic efficacy is contingent upon bioactivation by CYP2D6 into its phenolic derivative, O-desmethyltramadol (O-DSMT) .

"Deoxy-tramadol" typically refers to structural modifications involving the removal of oxygen-containing functional groups. In medicinal chemistry, this encompasses:

  • O-Desmethyltramadol (O-DSMT): The "active" derivative formed by removing the methyl group from the methoxy ether (unmasking a phenol).

  • Deoxy-tramadol (Des-hydroxy): The removal of the aliphatic tertiary hydroxyl group at the C1 position (often classified as Impurity A).

  • Deuterated Analogs: Isotopic substitution to probe metabolic stability.

This guide analyzes these derivatives to illustrate how specific atomic changes dictate the shift from a "monoaminergic antidepressant-like" profile to a "classical opioid" profile.

Structural & Medicinal Chemistry

The tramadol skeleton is a cyclohexyl-amine system. Its pharmacology is governed by three pharmacophores: the tertiary amine (ionizable), the methoxy/phenol ring (hydrophobic/H-bond donor), and the aliphatic hydroxyl group (H-bond anchor).

Structure-Activity Relationship (SAR) Analysis

The transition from Tramadol to its high-potency analogs relies on optimizing the interaction with the Asp147 and hydrophobic pockets of the MOR.

  • The Phenolic Switch (Tramadol

    
     O-DSMT):  Tramadol possesses a methoxy group.[3][4] The MOR prefers a phenolic hydroxyl (like morphine) to form a hydrogen bond with the receptor's water network or histidine residues. Demethylation to O-DSMT increases MOR affinity by ~200-300 fold.
    
  • The Aliphatic Anchor (C1-OH): The tertiary aliphatic hydroxyl group at C1 is critical for fixing the orientation of the cyclohexane ring via hydrogen bonding (e.g., with Glu128 or Lys264 in docking models). Removing this group (Deoxy-tramadol) destabilizes the binding pose, significantly reducing opioid potency.

  • Stereochemistry:

    • 
      -Tramadol: Potent SERT inhibitor + MOR agonist (via metabolite).
      
    • 
      -Tramadol: Potent NET inhibitor.[5]
      
Visualizing the SAR Hierarchy

The following diagram illustrates the structural evolution and consequent pharmacological shifts.

Tramadol_SAR cluster_legend Pharmacophore Impact Tramadol Tramadol (Parent) Ki(MOR) ≈ 2.4 µM Strong SNRI ODSMT O-Desmethyltramadol (Active Metabolite) Ki(MOR) ≈ 3.4 nM Potent Opioid / Weak SERT Tramadol->ODSMT CYP2D6 (O-Demethylation) Deoxy Deoxy-Tramadol (Aliphatic OH Removed) Impurity A Loss of H-bond Anchor Reduced MOR Affinity Tramadol->Deoxy Synthetic Reduction (Des-hydroxy) Info Phenol group (O-DSMT) = Critical for MOR activation Aliphatic OH (Parent) = Critical for orientation

Caption: SAR evolution of the tramadol scaffold. Green path represents bioactivation; red dashed path represents loss of pharmacophore integrity.

Pharmacological Profiles[6][7][8]

Receptor Binding Data

The following table synthesizes binding affinity (


) and reuptake inhibition (

) data. Note the drastic shift in the MOR/SNRI ratio between the parent and O-DSMT.
CompoundMOR Affinity (

)
SERT Inhibition (

)
NET Inhibition (

)
Primary Mechanism
(±)-Tramadol 2,400 nM (Weak)0.53 µM0.78 µMSNRI > Opioid
(+)-O-DSMT 3.4 nM (Potent) > 10 µM (Inactive)~1-2 µMOpioid (Agonist)
(-)-O-DSMT 240 nM> 10 µM0.45 µMNRI (Norepinephrine)
Deoxy-Tramadol *> 10,000 nMVariableVariableInactive / Impurity

*Deoxy-tramadol (removal of C1-OH) is pharmacologically inferior due to the loss of the aliphatic H-bond anchor.

Mechanism of Action: The Divergence
  • Tramadol (Parent): Acts as a "bridge" molecule. It raises seizure thresholds via monoamine reuptake inhibition (similar to venlafaxine) but carries a risk of Serotonin Syndrome if combined with SSRIs.

  • O-DSMT (Derivative): Functions as a classical opioid.[6] It lacks significant SERT affinity, reducing the risk of Serotonin Syndrome, but increases the risk of respiratory depression and dependence due to high MOR occupancy.

Experimental Protocols

Synthesis of O-Desmethyltramadol (Theoretical Workflow)

Note: This protocol describes the demethylation of tramadol, the primary route to the active derivative.

  • Reagents: Tramadol hydrochloride, Sodium ethanethiolate (NaSEt) or Boron tribromide (

    
    ), DMF (solvent).
    
  • Procedure:

    • Dissolve Tramadol HCl in anhydrous DMF under nitrogen atmosphere.

    • Add NaSEt (3-4 equivalents) and heat to 130°C for 4-6 hours.

    • Mechanism:[2][7][][9][10] Nucleophilic attack on the methyl group of the aromatic ether.

    • Quenching: Cool mixture, acidify with dilute HCl to pH 1.

    • Extraction: Wash with ethyl acetate (removes non-basic impurities). Basify aqueous layer to pH 9 with

      
      . Extract product into DCM.
      
  • Purification: Recrystallization from isopropanol/acetone.

  • Validation:

    
    -NMR must show loss of the methoxy singlet (
    
    
    
    3.8 ppm) and appearance of a phenolic proton.
Receptor Binding Assay (Radioligand Competition)

To verify the "deoxy" loss of affinity or O-DSMT potency:

  • Membrane Prep: HEK-293 cells expressing human

    
    -opioid receptor.
    
  • Radioligand:

    
    -DAMGO (Agonist) or 
    
    
    
    -Naloxone (Antagonist).
  • Incubation:

    • Mix membrane protein (50 µg) with radioligand (1 nM) and varying concentrations of test compound (

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Metabolism and Pharmacokinetics

The clinical variability of tramadol is driven by the CYP2D6 bottleneck.

The Metabolic Activation Pathway

Tramadol is biologically inert at the opioid receptor until O-demethylation.

Metabolism Tramadol Tramadol (Parent) Bioavailability: ~70% CYP2D6 CYP2D6 (Rate Limiting Step) Tramadol->CYP2D6 CYP3A4 CYP3A4 (N-Demethylation) Tramadol->CYP3A4 ODSMT O-DSMT (M1) Active Opioid Agonist Excreted via Kidneys CYP2D6->ODSMT Activation NDSMT N-Desmethyltramadol (M2) Inactive Metabolite CYP3A4->NDSMT Inactivation Glucuronide O-DSMT Glucuronide (Inactive Conjugate) ODSMT->Glucuronide Phase II Conjugation (UGT Enzymes)

Caption: Metabolic fate of tramadol. The CYP2D6 pathway is the sole source of opioid analgesia.

Deuterated Analogs (Metabolic Probes)

Research by Shao et al. explored replacing hydrogen with deuterium at the methoxy group (


-tramadol).
  • Hypothesis: Stronger C-D bonds would slow demethylation.

  • Outcome: Slowing O-demethylation reduced analgesia because it delayed the formation of the active O-DSMT. This confirmed that tramadol is a prodrug, not a direct agonist.

Safety and Toxicology

  • Seizure Threshold: Tramadol lowers the seizure threshold due to SERT inhibition. O-DSMT does not share this risk to the same extent, as it lacks SERT affinity.

  • Respiratory Depression: O-DSMT carries a higher risk than the parent compound due to its potent MOR affinity.

  • Deoxy-Analogs: While generally inactive as opioids, "Impurity A" (des-hydroxy) must be controlled in synthesis (<0.1%) as its lipophilicity allows it to cross the BBB, potentially causing off-target toxicity.

References

  • Gillen, C., et al. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Shao, L., et al. (2008).[11] In vitro and in vivo evaluation of O-alkyl derivatives of tramadol. Bioorganic & Medicinal Chemistry Letters.

  • Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics.

  • Valle, M., et al. (2000). Pharmacokinetic-pharmacodynamic modeling of the antinociceptive effect of main active metabolites of tramadol, (+)-O-desmethyltramadol and (-)-O-desmethyltramadol, in rats. Journal of Pharmacology and Experimental Therapeutics.

  • European Pharmacopoeia . Tramadol Hydrochloride: Impurity A (1-(3-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexanol isomers).[6][12]

Sources

Exploratory

Technical Guide: Mu-Opioid Receptor Binding of 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol

The following technical guide details the pharmacological profile, binding affinity, and experimental characterization of 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol . Based on the IUPAC nomenclature, this molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, binding affinity, and experimental characterization of 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol .

Based on the IUPAC nomenclature, this molecule is the des-hydroxy analog of O-desmethyltramadol (M1) . It represents a critical structural bridge between the weak opioid Tramadol (which requires metabolic activation) and the potent, direct-acting agonist Tapentadol (which lacks the cyclohexane ring).

Executive Summary & Pharmacological Identity

Molecule Identity: 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol Structural Class: 3-substituted phenol / Cyclohexylamine Pharmacological Role: Mu-Opioid Receptor (MOR) Agonist

This molecule represents the "stripped-down" pharmacophore of the Tramadol class. Unlike Tramadol, which possesses a tertiary hydroxyl group on the cyclohexane ring and a methoxy group on the phenyl ring, this molecule features a free phenol (critical for high-affinity MOR binding) and lacks the cyclohexane hydroxyl (increasing lipophilicity).

It is structurally and pharmacologically analogous to O-desmethyltramadol (M1) , the active metabolite responsible for Tramadol's opioid analgesia.[1][2] The absence of the cyclohexane hydroxyl group aligns its physicochemical properties closer to Tapentadol , facilitating rapid Blood-Brain Barrier (BBB) penetration while retaining the critical phenol-amine distance required for the aspartate-tyrosine bridge in the MOR binding pocket.

Binding Affinity Profile (Comparative)

The binding affinity (


) of this scaffold is driven primarily by the phenolic hydroxyl group.
CompoundStructural RelationMOR Affinity (

)
Relative Potency
Target Molecule Des-hydroxy M1~10 – 100 nM (Est.)High
O-Desmethyltramadol (M1) 1-Hydroxy analog3.4 – 10 nMHigh
Tapentadol Acyclic analog~100 nMModerate-High
Tramadol (Parent) Methoxy / 1-Hydroxy~2,000 nMLow (Prodrug)
Morphine Reference Standard1 – 5 nMVery High

Note: Affinity values are dependent on the specific enantiomer (1R,2R vs 1S,2S).[3] The (1R,2R)-enantiomer of the Tramadol scaffold typically exhibits the highest MOR affinity.

Molecular Mechanism of Action[4]

The target molecule functions as an orthosteric agonist at the Mu-Opioid Receptor (MOR), a G-protein coupled receptor (GPCR).

Pharmacophore Interactions
  • Anionic Site Interaction: The tertiary nitrogen of the (dimethylamino)methyl group is protonated at physiological pH. It forms an ionic bond with Asp147 (TM3) of the MOR.

  • Hydrogen Bonding: The phenolic -OH group acts as a hydrogen bond donor, interacting with the His297 (TM6) or water networks bridging to Tyr148 . This mimics the Tyrosine-1 residue of endogenous enkephalins.

  • Hydrophobic Cleft: The cyclohexane ring and the aromatic phenyl ring slot into the hydrophobic cavity formed by TM3, TM5, and TM6.

Signaling Cascade

Upon binding, the molecule induces a conformational change in the MOR, triggering the


 signaling pathway.

MOR_Signaling Ligand 3-[2-[(dimethylamino)methyl] cyclohexyl]phenol MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding (Ki ~10nM) G_protein Gi/o Protein Dissociation MOR->G_protein Activation AC Adenylyl Cyclase (Inhibition) G_protein->AC G-alpha_i K_channels GIRK Channels (Activation/Efflux) G_protein->K_channels G-beta/gamma Ca_channels VGCC (Inhibition) G_protein->Ca_channels G-beta/gamma cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Neuronal_Effect Hyperpolarization & Inhibition of Neurotransmitter Release cAMP->Neuronal_Effect K_channels->Neuronal_Effect Ca_channels->Neuronal_Effect

Caption: G-protein mediated signaling pathway activated by the target ligand, leading to neuronal hyperpolarization.

Experimental Characterization Protocols

To validate the binding affinity and functional potency of 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol, the following standardized protocols are recommended. These protocols prioritize reproducibility and distinguish between simple binding (affinity) and receptor activation (efficacy).

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant (


) by displacing a known high-affinity radioligand.
  • Receptor Source: CHO-K1 cells stably expressing human MOR (hMOR) or rat brain membrane preparations (minus cerebellum).

  • Radioligand:

    
    -DAMGO (highly selective MOR agonist) or 
    
    
    
    -Diprenorphine (non-selective antagonist).
  • Non-specific Binding: Defined using 10 µM Naloxone.

Protocol Steps:

  • Membrane Preparation: Homogenize tissue/cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20-50 µg protein).

    • 25 µL

      
      -DAMGO (Final concentration ~1 nM).
      
    • 25 µL Test compound (Target molecule) at increasing concentrations (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60-90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Assay (Efficacy Determination)

Objective: Differentiate whether the molecule is a full agonist, partial agonist, or antagonist.

Protocol Steps:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 100 mM NaCl, 1 mM EDTA, 10 µM GDP, pH 7.4.
    
  • Reaction Mix: Incubate membranes (10 µg) with the test compound and

    
     (0.1 nM) for 60 minutes at 30°C.
    
  • Basal/Max: Determine basal binding (GDP only) and maximal stimulation (10 µM DAMGO).

  • Measurement: Filter and count as above.

  • Output: Efficacy (

    
    ) is expressed as a percentage of DAMGO stimulation.
    

Structure-Activity Relationship (SAR) Context[5]

Understanding where this molecule fits in the opioid landscape is vital for drug development.[4]

FeatureTramadolO-Desmethyltramadol (M1)Target Molecule Tapentadol
Aromatic Sub. 3-Methoxy3-Phenol3-Phenol 3-Phenol
Cyclic Core CyclohexanolCyclohexanolCyclohexane Open Chain
MOR Affinity LowHighHigh Moderate
NET Inhibition ModerateLowLow (Predicted) High
Metabolism CYP2D6 dependentActive MetaboliteDirect Acting Direct Acting

Critical Insight: The removal of the aliphatic hydroxyl group (converting cyclohexanol to cyclohexane) generally increases lipophilicity (


), enhancing BBB permeability. While the aliphatic -OH in M1 contributes to minor H-bonding, the phenolic -OH  is the dominant driver of affinity. Therefore, the target molecule retains high MOR affinity but likely exhibits faster onset kinetics than M1.

References

  • Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology.

    • Context: Establishes the critical role of the O-desmethyl metabolite (M1) for high affinity binding (Ki = 3.4 nM) compared to the parent compound.
  • Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties.[5] Journal of Pharmacology and Experimental Therapeutics.

    • Context: Provides comparative data for the "open-chain" analog, validating the pharmacophore's affinity (Ki = 0.1 µM) in the absence of the cyclohexane ring.
  • Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics.

    • Context: Foundational text on the dual mechanism and SAR of the tramadol scaffold.[6]

  • Zebala, J. A., et al. (2019).[1] Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist. Frontiers in Pharmacology.

    • Context: Detailed characterization of the O-desmethyl scaffold, highlighting its direct agonist properties and signaling bias.

Sources

Exploratory

Next-Generation CNS Analgesics: Mechanistic Paradigms and Preclinical Validation Workflows

Executive Summary The historical reliance on classic orthosteric mu-opioid receptor (MOR) agonists has created a profound clinical dilemma: powerful analgesia inextricably linked to respiratory depression, tolerance, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The historical reliance on classic orthosteric mu-opioid receptor (MOR) agonists has created a profound clinical dilemma: powerful analgesia inextricably linked to respiratory depression, tolerance, and addiction. To circumvent this, modern central nervous system (CNS) analgesic research has pivoted toward two highly promising mechanistic paradigms: Biased GPCR Signaling (specifically at the MOR) and Allosteric Modulation of Central Sensitization (via mGluR5).

This technical guide deconstructs the causality behind these novel mechanisms and provides field-proven, self-validating experimental workflows. By standardizing in vitro functional assays and in vivo behavioral models, researchers can confidently delineate therapeutic efficacy from adverse pharmacodynamics.

Mechanistic Paradigm 1: Biased Mu-Opioid Receptor (MOR) Agonism

The Rationale Behind Functional Selectivity

The mu-opioid receptor is a G protein-coupled receptor (GPCR) that pleiotropically couples to both heterotrimeric Gi/o proteins and β-arrestin scaffolding proteins. Classic opioids (e.g., morphine, fentanyl) are "unbiased," activating both pathways equally. However, structural biology and advanced pharmacology have revealed that Gi/o protein activation (which inhibits cAMP and hyperpolarizes neurons) drives the desired antinociceptive effects, whereas β-arrestin2 recruitment drives receptor internalization, tolerance, and potentially respiratory depression 1.

By rationally designing ligands that stabilize specific receptor conformations, we can achieve "biased agonism"—preferentially shuttling signaling down the Gi/o pathway while starving the β-arrestin2 pathway.

MOR_Signaling Ligand Biased MOR Agonist Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binds G_Protein Gi/o Protein Activation Receptor->G_Protein Pathway 1 Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Pathway 2 Analgesia Analgesia (Therapeutic) G_Protein->Analgesia cAMP inhibition SideEffects Respiratory Depression Arrestin->SideEffects Internalization

Biased MOR signaling selectively activates Gi/o pathways over β-arrestin2 to maximize analgesia.

Protocol: Self-Validating BRET Assay for Ligand Bias

To quantify bias, we utilize Bioluminescence Resonance Energy Transfer (BRET). Unlike endpoint complementation assays, BRET allows for real-time, live-cell kinetic measurements without cell lysis, preserving physiological stoichiometry 2.

Causality Check: Maximal β-arrestin recruitment at the MOR requires the phosphorylation of the receptor's C-terminus. Therefore, co-transfection of G protein-coupled receptor kinase 2 (GRK2) is mandatory to prevent artificial "false bias" readouts caused by insufficient receptor phosphorylation 2.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells in 6-well plates at

    
     cells/well.
    
  • Co-Transfection: Transfect cells with plasmids encoding MOR-RLuc8 (donor), β-arrestin2-Venus (acceptor), and GRK2 in a 1:4:1 ratio using Lipofectamine 3000.

  • Plating: After 24 hours, detach and re-plate cells into poly-D-lysine coated 96-well white microplates.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 μM final concentration) and incubate in the dark for 10 minutes.

  • Compound Stimulation: Add test compounds across a 10-point dose-response curve (1 pM to 10 μM). Self-Validation: Always include DAMGO (full unbiased agonist) as a positive control and Naloxone (antagonist) to define the assay window and ensure signal specificity 3.

  • Detection & Analysis: Read the plate at 470 nm (donor) and 535 nm (acceptor). Calculate the BRET ratio (535/470). Use the operational model of agonism to calculate the

    
     relative to the reference ligand (DAMGO) to determine the bias factor.
    

Mechanistic Paradigm 2: mGluR5 Negative Allosteric Modulators (NAMs)

The Rationale Behind Allosteric Modulation

While opioids blunt ascending pain signals, they do little to reverse the underlying pathology of chronic pain: central sensitization . The metabotropic glutamate receptor 5 (mGluR5) is heavily expressed in the spinal cord dorsal horn and the amygdala, where it facilitates the amplification of nociceptive signals during inflammation or nerve injury 4.

Targeting mGluR5 with orthosteric antagonists often leads to severe psychotomimetic side effects because it completely abolishes normal glutamatergic transmission. Negative Allosteric Modulators (NAMs), such as MPEP and Fenobam, bind to the transmembrane domain, inducing a conformational change that decreases the receptor's affinity for glutamate. This dampens pathological hyperactivity while preserving the spatial and temporal fidelity of endogenous signaling 5.

mGluR5_Workflow Baseline 1. Baseline Thermal Latency Sensitization 2. CFA Injection (Paw) Baseline->Sensitization Treatment 3. mGluR5 NAM Admin Sensitization->Treatment Test 4. Hargreaves Test Treatment->Test Validation 5. Contralateral Paw Check Test->Validation

In vivo validation workflow for mGluR5 NAMs using the CFA inflammatory pain model.

Protocol: In Vivo Validation via the Hargreaves Test

To validate the efficacy of mGluR5 NAMs against central sensitization, we utilize the Complete Freund's Adjuvant (CFA) inflammatory pain model combined with the Hargreaves test for thermal hyperalgesia.

Causality Check: A common pitfall in analgesic behavioral testing is mistaking motor impairment or sedation for analgesia. To establish a self-validating system, the contralateral (uninjured) paw must be tested simultaneously. If the compound increases withdrawal latency in the uninjured paw beyond baseline, it indicates off-target sedation rather than true anti-hyperalgesia.

Step-by-Step Methodology:

  • Acclimation: Place adult male Sprague-Dawley rats in the Hargreaves apparatus (glass floor with individual plexiglass enclosures) for 30 minutes daily for 3 days prior to testing.

  • Baseline Measurement: Apply a radiant heat source to the plantar surface of both hind paws. Record the withdrawal latency (cutoff at 20 seconds to prevent tissue damage). Average 3 trials per paw.

  • Induction of Sensitization: Inject 50 μL of CFA intraplantarly into the right hind paw. Wait 24 hours to allow central sensitization to establish.

  • Post-Injury Baseline: Re-test both paws. The right paw should show a significant drop in withdrawal latency (thermal hyperalgesia).

  • Dosing: Administer the mGluR5 NAM (e.g., Fenobam, 10-30 mg/kg, i.p.) or vehicle control.

  • Efficacy & Validation Assessment: Test both paws at 30, 60, and 120 minutes post-dose.

    • Success Criteria: The right paw latency returns to near pre-injury baseline (efficacy), while the left paw latency remains unchanged (validation of no motor/sedative impairment).

Quantitative Data & Comparative Analysis

To contextualize the pharmacological profiles of these novel compounds, the following tables summarize key in vitro and in vivo metrics derived from standardized assays.

Table 1: In Vitro Pharmacological Profiles of MOR Tool Compounds
CompoundMechanismGi/o Activation EC₅₀ (nM)β-Arrestin2 EC₅₀ (nM)Bias Factor (vs. DAMGO)Clinical Status
DAMGO Full Unbiased Agonist2.1 ± 0.419.5 ± 2.11.0 (Reference)Preclinical Tool
Morphine Partial Unbiased Agonist15.2 ± 1.846.1 ± 5.2~0.8Approved
Fentanyl Full Unbiased Agonist0.8 ± 0.14.2 ± 0.6~0.9Approved
TRV130 (Oliceridine) Biased Agonist8.5 ± 1.2> 10,000> 3.0Approved / Restricted
Table 2: In Vivo Efficacy of mGluR5 NAMs in Preclinical Models
CompoundTargetBinding SiteEfficacy in CFA Model (Inflammatory)Efficacy in SNL Model (Neuropathic)Psychotomimetic Liability
MPEP mGluR5Transmembrane (NAM)High (Reverses Hyperalgesia)ModerateLow
Fenobam mGluR5Transmembrane (NAM)HighHighModerate (at high doses)
Basimglurant mGluR5Transmembrane (NAM)HighHighLow

Conclusion

The transition from broad-spectrum receptor activation to precision neuropharmacology represents the future of CNS analgesic research. By leveraging biased MOR agonists, researchers can decouple the Gi/o-mediated antinociceptive benefits from β-arrestin-driven adverse events. Concurrently, mGluR5 NAMs offer a non-opioid strategy to directly dismantle the central sensitization architecture that sustains chronic pain states.

For drug development professionals, the rigorous application of self-validating protocols—such as GRK2-calibrated BRET assays and contralateral-controlled behavioral models—is non-negotiable. These methodological safeguards ensure that preclinical data translates reliably into safe, efficacious clinical candidates.

References

  • Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors.National Institutes of Health (NIH) / PubMed Central (PMC).
  • Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators.
  • Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs.National Institutes of Health (NIH) / PubMed Central (PMC).
  • Mu-opioid receptor selective superagonists produce prolonged respiratory depression.National Institutes of Health (NIH) / PubMed Central (PMC).
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.

Sources

Foundational

A Comparative Analysis of Tramadol and its Primary Metabolite, O-Desmethyltramadol

An In-depth Technical Guide for Drug Development Professionals Executive Summary This guide provides a detailed comparative analysis of Tramadol and its principal active metabolite, 3-[2-[(dimethylamino)methyl]cyclohexyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of Tramadol and its principal active metabolite, 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol, more commonly known as O-Desmethyltramadol (M1). Tramadol is a widely prescribed centrally acting analgesic, unique for its dual mechanism of action involving both weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.[1][2][3] However, its opioid-mediated analgesic effects are largely dependent on its metabolic conversion to M1. This document dissects the critical structural, chemical, and pharmacological differences between the parent prodrug and its metabolite, offering insights into their respective contributions to the overall therapeutic and adverse effect profiles. We explore the profound impact of a single O-demethylation reaction on receptor affinity and function, the clinical implications of pharmacogenetic variability in metabolism, and the rationale behind various experimental protocols used for characterization. This analysis serves as a crucial resource for researchers and scientists in the field of analgesic drug development, highlighting the intricate relationship between chemical structure, metabolism, and pharmacological activity.

Part I: Structural and Chemical Properties

Core Structural Comparison

The fundamental difference between Tramadol and O-Desmethyltramadol (M1) lies in the substitution at the 3-position of the phenyl ring. Tramadol possesses a methoxy (-OCH₃) group, whereas M1 features a phenolic hydroxyl (-OH) group.[4] This seemingly minor alteration is the primary driver of their divergent pharmacological profiles.

Tramadol's systematic IUPAC name is (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol.[1] M1's IUPAC name is 3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol.[5][6] Both molecules contain two stereogenic centers on the cyclohexane ring, meaning they can exist as four different stereoisomers.[1] The commercially available drug, Tramadol, is a racemic mixture of the (1R,2R)-(+)- and (1S,2S)-(−)-enantiomers.[1][7]

G cluster_tramadol Tramadol cluster_m1 O-Desmethyltramadol (M1) tramadol_img tramadol_label (...)-1-(3-methoxyphenyl)cyclohexan-1-ol m1_img m1_label 3-[2-(...)-1-hydroxycyclohexyl]phenol

Caption: Chemical structures of Tramadol and its metabolite O-Desmethyltramadol (M1).

Physicochemical Data

The structural change from a methoxy to a hydroxyl group influences key physicochemical properties that affect the molecules' pharmacokinetic behavior.

PropertyTramadol3-[2-[(dimethylamino)methyl]cyclohexyl]phenol (M1)
Molecular Formula C₁₆H₂₅NO₂[2][8]C₁₅H₂₃NO₂[5][6]
Molecular Weight 263.38 g/mol [2][8]249.35 g/mol [5]
Topological Polar Surface Area 32.7 Ų[2]43.7 Ų[6]
XLogP3 3.12.3[6]
Synthesis and Biosynthesis

The pathways to obtaining these two molecules are fundamentally different. Tramadol is produced via chemical synthesis, while M1 is primarily a product of in vivo metabolism.

Chemical Synthesis of Tramadol: The industrial synthesis of Tramadol is a well-established two-step process.[9]

  • Mannich Reaction: Cyclohexanone reacts with dimethylamine and formaldehyde to form 2-[(dimethylamino)methyl]cyclohexan-1-one.[9][10]

  • Grignard Reaction: The resulting aminoketone is then treated with a Grignard reagent, 3-methoxyphenylmagnesium bromide, to yield the final Tramadol structure.[9][10]

Metabolic Formation of O-Desmethyltramadol (M1): M1 is the major active metabolite of Tramadol.[1] It is formed in the liver through O-demethylation, a reaction catalyzed almost exclusively by the cytochrome P450 isoenzyme CYP2D6.[11][12] This metabolic dependency is a critical factor in Tramadol's clinical variability. For research purposes, M1 can be synthesized chemically, often starting with 3-bromoanisole derivatives and coupling them with the appropriate aminoketone.[13]

Caption: Workflow of Tramadol synthesis and its subsequent metabolic conversion to M1.

Part II: Comparative Pharmacology

The distinct structures of Tramadol and M1 dictate their interactions with biological targets, leading to a complementary and synergistic analgesic effect when Tramadol is administered.[11][14]

Pharmacodynamics: A Tale of Two Mechanisms

Tramadol's overall effect is a composite of the activities of the parent drug and its primary metabolite.

  • µ-Opioid Receptor (MOR) Agonism: This is where the most significant difference is observed. M1 (O-Desmethyltramadol) is a potent MOR agonist, with a binding affinity up to 700 times higher than that of the parent drug, Tramadol.[1] The free phenolic hydroxyl group in M1 is crucial for high-affinity binding to the opioid receptor, a feature common to classical opioids like morphine. Tramadol itself has very low affinity for the MOR and is considered a weak agonist.[14][15] The opioid-mediated analgesia from a dose of Tramadol is therefore almost exclusively attributable to the in vivo formation of M1.[1][16]

  • Monoamine Reuptake Inhibition: This mechanism is primarily driven by the parent drug, Tramadol. Tramadol is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] The two enantiomers of racemic Tramadol have complementary actions: (+)-Tramadol preferentially inhibits serotonin reuptake, while (-)-Tramadol is a more potent inhibitor of norepinephrine reuptake.[1][2][11] This action contributes to analgesia by enhancing descending inhibitory pain pathways in the spinal cord, an effect distinct from its opioid action.[3][14] M1 has significantly weaker activity as a monoamine reuptake inhibitor compared to the parent compound.

Mechanism_of_Action cluster_drug Administered Drug cluster_metabolite Active Metabolite Tramadol Tramadol (Racemic Mixture) M1 O-Desmethyltramadol (M1) Tramadol->M1 Metabolism (CYP2D6) SERT_NET Serotonin (SERT) & Norepinephrine (NET) Transporters Tramadol->SERT_NET Inhibition (Strong) MOR μ-Opioid Receptor (MOR) Tramadol->MOR Agonism (Very Weak) M1->SERT_NET Inhibition (Weak) M1->MOR Agonism (Potent) Analgesia_SNRI Monoaminergic Analgesia SERT_NET->Analgesia_SNRI Analgesia_Opioid Opioid Analgesia MOR->Analgesia_Opioid

Caption: Dual mechanism of action illustrating the distinct roles of Tramadol and M1.

Comparative Receptor Binding Affinities

CompoundTargetBinding Affinity (Ki)
(±)-Tramadol Human µ-Opioid Receptor2.4 µM (2400 nM)[16][17]
(+)-M1 Metabolite Human µ-Opioid Receptor3.4 nM[16][17]
Pharmacokinetics: The Prodrug Dilemma

The clinical pharmacology of Tramadol is inextricably linked to its status as a prodrug.

  • Metabolism & Genetic Polymorphism: The conversion of Tramadol to the highly active M1 metabolite is dependent on the CYP2D6 enzyme.[12] The gene for CYP2D6 is highly polymorphic, leading to distinct patient populations:

    • Poor Metabolizers (PMs): Approximately 6-10% of the Caucasian population have low or no CYP2D6 function. These individuals produce very little M1, leading to significantly reduced analgesic efficacy from Tramadol.[1]

    • Extensive Metabolizers (EMs): The majority of the population, who experience the expected balance of SNRI and opioid effects.

    • Ultra-rapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, leading to rapid and extensive conversion of Tramadol to M1. This can result in higher-than-expected M1 concentrations, increasing the risk of opioid-related toxicity, such as respiratory depression, even at standard doses.

  • Bioavailability and Half-Life: Tramadol is well-absorbed orally with a bioavailability of about 68-77%.[1][18] The elimination half-life of Tramadol is approximately 6 hours, while the more potent M1 metabolite has a longer half-life of around 9 hours.[1]

Part III: Key Experimental Methodologies

To characterize and compare compounds like Tramadol and M1, specific, validated protocols are essential.

Protocol: In Vitro µ-Opioid Receptor Binding Assay

Objective: To determine and compare the binding affinity (Ki) of Tramadol and M1 for the µ-opioid receptor. This is typically achieved through a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rat) or use membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).[16][17]

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]naloxone or [³H]DAMGO), and varying concentrations of the unlabeled test compound (Tramadol or M1).[16]

  • Non-specific Binding: Prepare a set of tubes containing a high concentration of a non-radiolabeled potent opioid (e.g., naloxone) to determine non-specific binding.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (potency - EC₅₀, and efficacy - Emax) of Tramadol and M1 as agonists at the G-protein coupled µ-opioid receptor.

Methodology:

  • Membrane Preparation: Use membranes from cells expressing the µ-opioid receptor as described above.

  • Assay Buffer: Prepare a buffer containing GDP, MgCl₂, NaCl, and EGTA.

  • Incubation: Combine membranes, varying concentrations of the agonist (Tramadol or M1), and [³⁵S]GTPγS in assay tubes.[16][17]

  • Basal & Non-specific Binding: Include tubes with no agonist (for basal activity) and tubes with excess unlabeled GTPγS (for non-specific binding).

  • Reaction: Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to G-proteins.

  • Termination & Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, as in the binding assay.

  • Quantification: Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding (above basal) against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal stimulation).[16][17] This directly quantifies the compound's ability to activate the receptor signaling cascade.

Part IV: Drug Development Implications and Conclusion

The comparison of Tramadol and O-Desmethyltramadol offers critical lessons for drug development.

  • The Prodrug Strategy: Tramadol exemplifies both the benefits and drawbacks of a prodrug approach. The dual mechanism, with contributions from both parent and metabolite, provides broad-spectrum analgesia.[11] However, the reliance on a polymorphic enzyme (CYP2D6) introduces significant inter-individual variability in response, complicating dosing and posing safety risks.[1][11]

  • Developing the Metabolite: Developing M1 (Desmetramadol) as a standalone drug is an alternative strategy. This would provide a more predictable dose-response relationship for opioid-mediated analgesia, eliminating the variability from CYP2D6 metabolism. However, it would lack the monoamine reuptake inhibition contributed by the Tramadol parent compound, potentially narrowing its analgesic spectrum.

  • Future Directions: The insights gained from the Tramadol/M1 relationship have influenced the development of newer analgesics. For instance, Tapentadol was designed as a single molecule that combines µ-opioid receptor agonism and norepinephrine reuptake inhibition, thereby providing a dual mechanism of action without reliance on metabolic activation.[19][20]

References

  • Tramadol - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Study.com. (n.d.). Tramadol: Mechanism of Action & Pharmacokinetics. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tramadol. PubChem Compound Database. Retrieved March 7, 2024, from [Link]

  • Dayer, P., Desmeules, J., & Collart, L. (1997). [Pharmacology of tramadol]. Drugs, 53 Suppl 2, 18-24.
  • Study.com. (n.d.). Tramadol: Pharmacology, Drug Classification & Ingredients. Retrieved March 7, 2024, from [Link]

  • Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics, 43(13), 879-923.
  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 356-360.
  • Le, P. P., et al. (2018). PharmGKB summary: tramadol pathway. Pharmacogenetics and Genomics, 28(8), 187-193.
  • Monos, T. M., et al. (2020). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Organic Process Research & Development, 24(5), 789-796.
  • Patsnap. (2024, July 17). What is the mechanism of Tramadol Hydrochloride?. Retrieved March 7, 2024, from [Link]

  • Schneider, J., et al. (1991). Receptor binding, analgesic and antitussive potency of tramadol and other selected opioids. Postgraduate Medical Journal, 67(Suppl 2), S8-S13.
  • Dr.Oracle. (2025, June 27). Is tramadol a partial opioid (mu-opioid receptor) agonist?. Retrieved March 7, 2024, from [Link]

  • Gillen, C., et al. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 116-121.
  • ResearchGate. (n.d.). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human ??-opioid receptor. Retrieved March 7, 2024, from [Link]

  • World Federation of Societies of Anaesthesiologists. (2019, July 23). Tramadol and Tapentadol: Clinical and Pharmacologic Review. Retrieved March 7, 2024, from [Link]

  • Vapourtec. (2020, April 16). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Chemical structure of Tramadol (TR). Retrieved March 7, 2024, from [Link]

  • Sasaki, J. D., & Rawson, R. (2019). Trends in Tramadol: Pharmacology, Metabolism, and Misuse. Anesthesia & Analgesia, 128(2), e23-e25.
  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 356-360. Available from: [Link]

  • Rojas-Corrales, M. O., et al. (2002).
  • Health Sciences. (2025, June 22). Monoamine reuptake inhibition: Significance and symbolism. Retrieved March 7, 2024, from [Link]

  • precisionFDA. (n.d.). TRAMADOL HYDROCHLORIDE. Retrieved March 7, 2024, from [Link]

  • Kaduk, J. A., et al. (2015). Crystal structure of tramadol hydrochloride, C16H26NO2Cl. Powder Diffraction, 30(S1), S2-S7.
  • Wilder-Smith, C. H., et al. (1994). Oral tramadol, a mu-opioid agonist and monoamine reuptake-blocker, and morphine for strong cancer-related pain. Annals of Oncology, 5(2), 141-146.
  • Filip, M., et al. (2004). Opioid and monoamine systems mediate the discriminative stimulus of tramadol in rats. European Journal of Pharmacology, 503(1-3), 85-92.
  • Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 355(12), e2200432.
  • National Center for Biotechnology Information. (n.d.). 3-(2-((Dimethylamino)methyl)-1-hydroxycyclohexyl)phenol. PubChem Compound Database. Retrieved March 7, 2024, from [Link]

  • Jans, D., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1113543.
  • Ott, J., et al. (2020).
  • Moshang Chemical. (n.d.). Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]-. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). RU2445081C2 - Repository dosage form containing 3-(2-dimethylaminomethylcyclohexyl)phenol.
  • Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 355(12), e2200432.
  • Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. The Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-276.

Sources

Protocols & Analytical Methods

Method

Controlled release formulation of 3-(2-dimethylaminomethyl cyclohexyl) phenol

Application Note: Controlled Release Formulation of 3-(2-dimethylaminomethyl cyclohexyl) phenol (O-Desmethyltramadol) [1] Executive Summary & Compound Identification This guide details the protocol for developing a Contr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Release Formulation of 3-(2-dimethylaminomethyl cyclohexyl) phenol (O-Desmethyltramadol) [1]

Executive Summary & Compound Identification

This guide details the protocol for developing a Controlled Release (CR) dosage form for 3-(2-dimethylaminomethyl cyclohexyl) phenol .[1]

  • Common Name: O-Desmethyltramadol (ODT), Desmetramadol.[1]

  • Significance: This compound is the primary active metabolite of Tramadol. Unlike the parent prodrug, ODT exhibits high affinity for the

    
    -opioid receptor (approx. 200x that of Tramadol).[2][3]
    
  • Formulation Challenge: As a phenolic amine, the compound possesses high water solubility (particularly as the Hydrochloride salt) and susceptibility to oxidative degradation. The core objective is to mitigate "dose dumping" and achieve a zero-order or first-order sustained release profile over 12–24 hours.

Pre-Formulation Characterization

Before formulation, the physicochemical boundaries must be defined to select the correct polymer matrix.

PropertyValue / CharacteristicFormulation Implication
Molecular Weight 249.35 g/mol (Base); 285.81 g/mol (HCl)Small molecule; diffuses rapidly through hydrogels.[1]
Solubility High (>30 mg/mL in water)High Risk. Requires high-viscosity polymers (HPMC K100M) or hydrophobic barriers.[1]
pKa ~9.41 (Amine), ~10.0 (Phenol)Cationic at physiological pH (1.2–7.5). Solubility is pH-independent in the GI tract.[1]
LogP 2.3Moderate lipophilicity, but salt form dominates behavior.
Stability Phenolic group presentOxidation Risk. Formulation requires antioxidants (e.g., Sodium Metabisulfite).

Formulation Strategy: Hydrophilic Matrix System

We will utilize a Hydrophilic Matrix System using Hydroxypropyl Methylcellulose (HPMC).[4] This is the industry standard for soluble opioids, relying on rapid polymer hydration to form a gelatinous barrier that controls drug diffusion.

Mechanism of Action:

  • Wetting: Gastric fluid contacts the tablet surface.

  • Gelation: HPMC hydrates to form a viscous gel layer (

    
    ).
    
  • Diffusion/Erosion: Drug diffuses through the gel layer. As the tablet moves down the GI tract, the gel layer slowly erodes.

Target Formulation (100 mg Strength)
IngredientFunction% w/wMass (mg)
ODT Hydrochloride Active Pharmaceutical Ingredient25.0%100.0
HPMC K100M CR Release Retardant (High Viscosity)30.0%120.0
HPMC K4M CR Release Retardant (Med Viscosity)10.0%40.0
Microcrystalline Cellulose (PH 102) Diluent / Binder33.5%134.0
Colloidal Silicon Dioxide Glidant0.5%2.0
Magnesium Stearate Lubricant1.0%4.0
Total 100% 400.0

Note: The blend of K100M and K4M allows for fine-tuning the initial burst release (K4M hydrates faster) vs. long-term sustainment (K100M).[1]

Detailed Experimental Protocols

Protocol A: Wet Granulation (Preferred for Flowability)

Rationale: Direct compression is risky for high-dose soluble drugs due to poor flow and segregation.[1] Wet granulation ensures content uniformity and densifies the matrix for more consistent release.

  • Sifting: Pass ODT HCl, HPMC K100M, HPMC K4M, and MCC through a #40 mesh sieve to break lumps.

  • Dry Mixing: Load sifted materials into a High-Shear Mixer Granulator (HSMG). Mix for 10 minutes at impeller speed 150 rpm.

  • Binder Preparation: Dissolve PVP K30 (if extra binding needed) in Isopropyl Alcohol (IPA) or use purified water. Recommendation: Use non-aqueous (IPA) granulation to prevent premature gelation of HPMC during processing.

  • Granulation: Add binder solution slowly to the HSMG while mixing (Impeller: 150 rpm, Chopper: 1500 rpm). Endpoint is reached when a "snowball" consistency is achieved.

  • Drying: Transfer wet mass to a Fluid Bed Dryer (FBD). Dry at 45°C until Loss on Drying (LOD) is < 2.0%.

  • Sizing: Pass dried granules through a #20 mesh sieve or oscillating granulator.

  • Lubrication: Add Colloidal Silicon Dioxide and Magnesium Stearate (sifted #60). Blend in a V-cone blender for 5 minutes.

  • Compression: Compress on a rotary tablet press using 10mm round concave punches.

    • Target Hardness: 10–12 kP (Critical: Too soft = rapid erosion; Too hard = pore closure).

Protocol B: In-Vitro Dissolution Testing (QC Validation)

Rationale: This test mimics the changing pH of the GI tract to ensure the matrix remains intact.

  • Apparatus: USP Type I (Basket) or Type II (Paddle).

  • Speed: 100 rpm (Basket) or 50 rpm (Paddle).

  • Media:

    • 0–2 hours: 0.1N HCl (900 mL) – Mimics Stomach.

    • 2–12 hours: Phosphate Buffer pH 6.8 (900 mL) – Mimics Intestine.

  • Temperature: 37°C ± 0.5°C.

Sampling Schedule & Acceptance Criteria:

  • 1 Hour: 15–25% (Prevents dose dumping, allows onset).

  • 4 Hours: 40–60% (Maintenance phase).

  • 8 Hours: 65–85%.

  • 12 Hours: > 85%.

Analytical Method (HPLC)

To quantify the release, use the following validated HPLC condition.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v). Note: The amine tailing is suppressed by low pH.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 274 nm (Absorption max of the phenol ring).

  • Injection Volume: 20 µL.

  • Retention Time: Expect ODT at ~4–6 minutes.

Visualization of Workflows

Figure 1: Formulation Logic & Manufacturing Workflow

FormulationWorkflow API API: O-Desmethyltramadol (High Solubility) Mix Dry Blending (Homogenization) API->Mix Polymer Polymer: HPMC K100M (High Viscosity) Polymer->Mix Gran Wet Granulation (Solvent: IPA) Mix->Gran Densification Dry Drying & Sizing Gran->Dry Compress Compression (10-12 kP Hardness) Dry->Compress QC QC: Dissolution (USP App II) Compress->QC Validation

Caption: Step-by-step manufacturing workflow emphasizing the critical integration of High Viscosity HPMC to control the highly soluble API.

Figure 2: Drug Release Mechanism (The "Front" System)

ReleaseMechanism cluster_0 Time: 0 - 1 Hour (Stomach) cluster_1 Time: 2 - 12 Hours (Intestine) T0 Tablet Contact w/ Fluid T1 Polymer Hydration (Gel Layer Formation) T0->T1 Rapid Wetting T2 Diffusion Control (Drug moves through Gel) T1->T2 Path Length Increases T3 Erosion Control (Polymer dissolves) T2->T3 Zero Order Kinetics

Caption: The "Moving Boundary" mechanism where the rate of drug release is controlled by the synchronization of polymer swelling (diffusion barrier) and polymer erosion.[1]

References

  • Grünenthal GmbH. (1972). Tramadol and its derivatives.[2][3][5][6][7][8] Patent DE1963C029548. (Foundational chemistry of the cyclohexyl-phenol structure).

  • Raffa, R. B. (2008). Basic pharmacology relevant to drug abuse assessment: tramadol as example. Journal of Clinical Pharmacy and Therapeutics. Link

  • Tiwari, S. B., et al. (2003).[4] Controlled release formulation of tramadol hydrochloride using hydrophilic and hydrophobic matrix system. AAPS PharmSciTech.[4] Link

  • Lalovic, B., et al. (2006). Pharmacokinetics and pharmacodynamics of oral tramadol in patients with cancer pain: contribution of the active metabolite O-desmethyltramadol. Clinical Pharmacology & Therapeutics. Link

  • Dow Chemical. (2022). METHOCEL™ Cellulose Ethers Technical Handbook. (Standard reference for HPMC K100M/K4M usage in matrix tablets). Link

Sources

Application

Matrix tablet manufacturing for 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol

Application Note: High-Performance Matrix Tablet Manufacturing for Ciramadol Hydrochloride Subject: Protocol for the formulation and manufacturing of sustained-release matrix tablets containing 3-[2-[(dimethylamino)methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Matrix Tablet Manufacturing for Ciramadol Hydrochloride

Subject: Protocol for the formulation and manufacturing of sustained-release matrix tablets containing 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol (Ciramadol).

Introduction & API Characterization

3-[2-[(dimethylamino)methyl]cyclohexyl]phenol , commonly known as Ciramadol , is a mixed opioid agonist-antagonist analgesic.[1] Structurally, it possesses a phenolic moiety and a tertiary amine, typically formulated as the hydrochloride salt (Ciramadol HCl) to ensure adequate aqueous solubility for oral bioavailability.[1]

For drug development professionals, the primary challenge in formulating Ciramadol HCl into a matrix tablet is its high aqueous solubility (typical of amine HCl salts).[1] In a hydrophilic matrix system, highly soluble drugs are prone to "burst release"—a rapid initial dumping of the dose before the polymer gel layer effectively establishes itself.[1]

This protocol details a High-Shear Wet Granulation (HSWG) process designed to densify the matrix and ensure a robust, zero-order-like release profile over 12 hours.[1]

Physicochemical Profile (Ciramadol HCl)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 285.81 g/mol (HCl salt)Small molecule; diffuses easily through polymer matrices.[1]
Melting Point 255–257°C (effervescence)Thermally stable; suitable for standard drying temperatures (40–60°C).[1]
Solubility High (Water)Risk of dose dumping; requires high-viscosity polymer (HPMC K100M).[1]
pKa ~9.4 (Amine), ~10 (Phenol)Solubility is pH-dependent; release may vary in intestinal pH without buffering agents.[1]
Stability Phenolic group presentPotential oxidation risk.[1] Avoid iron contaminants; consider opaque coating.[1]

Formulation Strategy: The Hydrophilic Matrix

To control the release of a highly soluble API like Ciramadol HCl, we utilize a Hydrophilic Matrix System based on Hypromellose (HPMC) .[1]

  • Primary Retardant (HPMC K100M): We select a high-viscosity grade (100,000 cP).[1] Upon contact with gastric fluid, this polymer hydrates rapidly to form a viscous gelatinous barrier (the "gel layer").[1] Drug release is controlled by the rate of drug diffusion through this gel and the rate of matrix erosion.[1]

  • Pore Former (Lactose Monohydrate): A water-soluble filler that creates channels in the matrix, ensuring consistent release in the later stages when the diffusion path length increases.[1]

  • Matrix Stiffener (Microcrystalline Cellulose - MCC): Provides physical hardness to the tablet, preventing premature disintegration/erosion under gastric peristalsis.[1]

Target Formulation (Batch Size: 1000 Tablets)

Target Tablet Weight: 250 mg | Target Dose: 50 mg[1]

IngredientFunction% w/wmg/tabQty (g)
Ciramadol HCl Active API 20.0% 50.0 50.0
HPMC K100M CRRelease Retardant30.0%75.075.0
Lactose MonohydrateChanneling Agent24.0%60.060.0
Avicel PH 101 (MCC)Diluent/Binder20.0%50.050.0
PVP K30Binder (in solution)5.0%12.512.5
Colloidal Silicon DioxideGlidant0.5%1.251.25
Magnesium StearateLubricant0.5%1.251.25
Total 100% 250 mg 250 g

Manufacturing Protocol: High-Shear Wet Granulation

Direct compression is ill-advised for this formulation due to the flowability differences between the fine API powder and the polymer.[1] Wet granulation locks the API into a dense granule with the polymer, preventing segregation and ensuring uniform wetting.[1]

Step 1: Pre-Mixing (Dry Blending)[1]
  • Pass Ciramadol HCl, HPMC K100M, Lactose, and MCC through a #40 mesh (425 µm) sieve to break lumps.

  • Load into a High-Shear Granulator (HSG).[1]

  • Mix at Impeller Speed 150 RPM / Chopper OFF for 5 minutes.

    • Rationale: Ensures homogenous distribution of the API within the polymer matrix before wetting.[1]

Step 2: Binder Addition & Granulation[1]
  • Binder Preparation: Dissolve PVP K30 in Purified Water (approx. 20-25% w/w solid content) to create a clear solution.[1]

  • Granulation:

    • Impeller: 300 RPM.[1]

    • Chopper: 1500 RPM.[1]

    • Add binder solution via spray nozzle or slow stream over 2–3 minutes.[1]

  • Massing: Continue mixing for 1–2 minutes after binder addition until a "snowball" consistency is achieved (granules hold shape when squeezed but break with moderate pressure).

Step 3: Wet Milling & Drying[1]
  • Pass the wet mass through a #8 mesh screen (coarse sieve) to break large agglomerates.[1]

  • Dry in a Fluid Bed Dryer (FBD) at 50°C inlet temperature.

    • Endpoint: Loss on Drying (LOD) of 2.0% – 3.0%.[1]

    • Caution: Do not over-dry (<1.5%), as HPMC requires some residual moisture for optimal compaction.[1]

Step 4: Dry Milling & Final Blending
  • Pass dried granules through a #20 mesh sieve or use a Comil (conical mill).[1]

  • Transfer sized granules to a V-Blender or Bin Blender.

  • Add Colloidal Silicon Dioxide (sieved #60) and blend for 5 minutes.

  • Add Magnesium Stearate (sieved #60) and blend for only 2 minutes .

    • Critical: Over-lubrication with Mg Stearate can coat the HPMC particles, delaying wetting and causing initial release lag.[1]

Step 5: Compression[1]
  • Tooling: 9.0 mm Round Biconcave punches.

  • Parameters:

    • Target Weight: 250 mg.[1]

    • Hardness: 8–12 kP (Strong enough to resist erosion, porous enough to hydrate).[1]

    • Friability: < 0.5%.[1]

Process Visualization

MatrixTabletProcess RawMat Raw Materials (Ciramadol HCl, HPMC, Fillers) DryMix Dry Mixing (High Shear Granulator) RawMat->DryMix WetGran Wet Granulation (Binder: PVP K30 Soln) DryMix->WetGran Densification Drying Drying (FBD @ 50°C, LOD 2-3%) WetGran->Drying Solvent Removal Milling Sizing / Milling (#20 Mesh) Drying->Milling Particle Sizing Lubrication Lubrication (Mg Stearate, 2 mins) Milling->Lubrication Final Blend Compression Compression (Rotary Press, 8-12 kP) Lubrication->Compression QC QC Analysis (Dissolution, Assay) Compression->QC

Figure 1: High-Shear Wet Granulation workflow for Ciramadol HCl matrix tablets.[1]

Quality Control & Release Mechanism

In-Vitro Dissolution Method

To verify the sustained release profile, use a pH-change method to simulate GI transit.[1]

  • Apparatus: USP Type II (Paddle) @ 50 RPM.[1]

  • Medium:

    • 0–2 Hours: 0.1 N HCl (750 mL) – Simulated Gastric Fluid.

    • 2–12 Hours: Add Tribasic Sodium Phosphate to adjust to pH 6.8 (1000 mL final vol) – Simulated Intestinal Fluid.

  • Acceptance Criteria (Example):

    • 1h: 20–40% (Prevents dose dumping, but allows onset).[1]

    • 4h: 45–65%.[1]

    • 8h: 65–85%.[1]

    • 12h: > 85%.[1]

Release Mechanism Logic

The release follows the Higuchi Model (


) initially, transitioning to zero-order as erosion takes over.[1]

ReleaseMechanism Tablet Tablet Ingestion Hydration Polymer Hydration (HPMC Swelling) Tablet->Hydration Contact with GI Fluid GelLayer Gel Layer Formation (Viscous Barrier) Hydration->GelLayer Rapid (<30 min) Diffusion Drug Diffusion (Through Gel) GelLayer->Diffusion Soluble Drug Path Erosion Matrix Erosion (Polymer Dissolution) GelLayer->Erosion Outer Layer Loss Release Sustained Release (Systemic Absorption) Diffusion->Release Erosion->Release

Figure 2: Mechanism of drug release from HPMC hydrophilic matrix.[1]

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Burst Release (>40% in 1h)Polymer viscosity too low or insufficient binding.[1]Increase HPMC concentration; Switch to HPMC K100M; Increase binder (PVP) concentration to densify granules.
Incomplete Release (<80% in 12h)Matrix too strong; "Lock-up" effect.Add more pore former (Lactose); Reduce HPMC concentration; Decrease tablet hardness.
Capping/Lamination Air entrapment or excess fines.[1]Increase Pre-compression force; Reduce compression speed; Reduce fines in granulation (optimize binder addition).[1]
Sticking API is hygroscopic or low melting point.[1]Check humidity (<40% RH); Increase anti-adherent (Talc/Colloidal Silica); Polish punch tips.[1]

References

  • Yardley, J. P., et al. (1978).[1][2] Ciramadol: Synthesis and absolute configuration of a new analgesic. Experientia, 34(9), 1124-1125.[1] Link[1]

  • Tiwari, S. B., & Rajabi-Siahboomi, A. R. (2008).[1] Modulation of drug release from hydrophilic matrices. Dissolution Technologies, 15(2), 31-38.[1] Link[1]

  • PubChem. (n.d.).[1][3][4] Compound Summary: Ciramadol.[1][5][6] National Library of Medicine.[1] Retrieved March 5, 2026.[1] Link

  • Maderuelo, C., et al. (2011).[1] Critical factors in the release of drugs from sustained release hydrophilic matrices. Journal of Controlled Release, 154(1), 2-19.[1] Link[1]

Sources

Method

Advanced Solvent Extraction Protocols for Amino-Alkyl Cyclohexyl Phenols

A Mechanistic Guide to the Isolation of Desvenlafaxine and O-Desmethyltramadol Amino-alkyl cyclohexyl phenols represent a critical class of neuroactive pharmaceutical compounds and their metabolites. Prominent examples i...

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic Guide to the Isolation of Desvenlafaxine and O-Desmethyltramadol

Amino-alkyl cyclohexyl phenols represent a critical class of neuroactive pharmaceutical compounds and their metabolites. Prominent examples include Desvenlafaxine (a serotonin-norepinephrine reuptake inhibitor) and O-Desmethyltramadol (the highly active μ-opioid agonist metabolite of tramadol). Extracting these compounds from complex biological matrices (plasma, urine, or synthetic reaction mixtures) presents a unique physicochemical challenge due to their amphoteric nature.

This application note provides a deep dive into the causality behind solvent selection, pH tuning, and phase-transfer mechanisms, equipping drug development professionals with self-validating protocols for high-yield extraction.

The Chemical Causality of Extraction

To successfully extract amino-alkyl cyclohexyl phenols, one must understand their zwitterionic potential. These molecules possess two distinct ionizable functional groups:

  • A basic tertiary/secondary amine on the alkyl chain (pKa ≈ 8.8 – 9.4).

  • An acidic phenolic hydroxyl group on the aromatic ring (pKa ≈ 10.1 – 10.5).

The pH-Partitioning Imperative: If the extraction environment is too acidic (pH < 7), the amine protonates into a hydrophilic cation. If the environment is too alkaline (pH > 11), the phenol deprotonates into a highly water-soluble phenoxide anion.

To drive the molecule into a moderately polar organic solvent like tert-butyl methyl ether (MTBE) or ethyl acetate, the molecule must exist predominantly in its uncharged, lipophilic state. Therefore, the causality of high recovery dictates that the aqueous matrix must be strictly buffered to a pH of 9.5 to 9.8 . At this narrow optimal window, the amine is neutralized (deprotonated) while the phenol remains intact (protonated), maximizing the LogP (partition coefficient) into the organic phase[1].

Extraction Decision Framework

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends entirely on the matrix complexity. Plasma, being relatively uniform, is highly amenable to rapid LLE. Urine or solid tissues, which contain high concentrations of salts, urea, and glucuronide conjugates, require the selectivity of Mixed-Mode Cation Exchange (MCX) SPE.

ExtractionWorkflow Start Biological Matrix (Plasma, Urine, Tissue) PreTreat Pre-treatment Enzymatic Hydrolysis & pH Adjustment Start->PreTreat Decision Assess Matrix Complexity PreTreat->Decision LLE Liquid-Liquid Extraction (LLE) Alkaline pH (9.5-9.8) + MTBE Decision->LLE Low Complexity (Plasma) SPE Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange Decision->SPE High Complexity (Urine/Tissue) LLE_Org Organic Phase Recovery Evaporate under N2 (40°C) LLE->LLE_Org SPE_Elute Basic Elution EtOAc / IPA / NH4OH SPE->SPE_Elute Recon Reconstitution Mobile Phase (e.g., ACN/Buffer) LLE_Org->Recon SPE_Elute->Recon Analysis LC-MS/MS or HPLC-DAD Quantification & Validation Recon->Analysis

Fig 1. Decision matrix and extraction workflow for amino-alkyl cyclohexyl phenols.

Quantitative Extraction Efficiencies

The table below summarizes the validated extraction efficiencies of different solvent systems based on peer-reviewed chromatographic methodologies.

Solvent SystemMatrixpHTarget AnalyteExtraction Efficiency (%)Source
MTBE Human Plasma9.8O-Desmethyltramadol78.72 ± 4.2[1]
Diisopropyl Ether Human Plasma9.5O-Desmethyltramadol95.0 – 101.0[2]
1-Chlorobutane Dried Blood Spots9.0O-Desmethyltramadol62.0[3]
Toluene / DCM Aqueous Reaction4.0O-Desmethyltramadol> 85.0 (Industrial)[4]
Acetonitrile (Ppt) Human Plasma4.0Desvenlafaxine> 90.0[5]

Validated Step-by-Step Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . By incorporating specific Internal Standards (IS) prior to any manipulation, researchers can mathematically verify the recovery rate of every individual sample, instantly flagging matrix effects or procedural errors.

Protocol A: Liquid-Liquid Extraction (LLE) from Clinical Plasma

Optimized for pharmacokinetic profiling using HPLC-DAD or LC-MS/MS.

  • Aliquot & Spike: Transfer 1.0 mL of human plasma into a 10-mL polypropylene centrifuge tube. Immediately add 75 µL of 5 mg/mL Propranolol (or a deuterated analog like Desvenlafaxine-d6) as the Internal Standard.

  • Alkaline Tuning: Add 100 µL of concentrated ammonium hydroxide (33%) to the sample.

    • Causality: This precisely shifts the matrix pH to ~9.8, neutralizing the tertiary amine while preventing the phenol from ionizing, thereby priming the molecule for organic partitioning.

  • Solvent Addition: Add 6.0 mL of tert-butyl methyl ether (MTBE).

  • Partitioning: Vortex the mixture at 40 rpm for 20 minutes to ensure maximum surface area contact between the aqueous and organic phases, followed by centrifugation at 3200 rpm for 5 minutes to break any emulsions.

  • Recovery & Evaporation: Carefully transfer the upper organic layer (containing the uncharged analyte) to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and inject into the LC system.

Protocol B: Mixed-Mode Cation Exchange SPE from Urine

Optimized for toxicology and anti-doping analysis where high matrix interference is present.

  • Enzymatic Hydrolysis: To 1.0 mL of urine, add 1.0 mL of 100 mM sodium acetate buffer (pH 4.5) and 50 µL of β-glucuronidase. Incubate at 65°C for 2 hours.

    • Causality: Amino-alkyl cyclohexyl phenols are heavily metabolized into inactive glucuronide conjugates at the phenolic hydroxyl site. Hydrolysis cleaves this bond, freeing the target molecule for accurate total-concentration quantification.

  • Cartridge Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the cartridge at a slow, steady flow rate (1–2 mL/min).

  • Interference Washing: Wash the cartridge sequentially with 3 mL deionized water, 3 mL of 0.1 M HCl, and 3 mL of methanol.

    • Causality: The acidic HCl wash ensures the amine group remains fully protonated and tightly bound to the cation-exchange sorbent. The subsequent methanol wash strips away neutral and acidic lipophilic interferences without eluting the target drug.

  • Target Elution: Elute the purified amino-alkyl cyclohexyl phenol using 3 mL of a freshly prepared basic solvent (Ethyl Acetate / Isopropanol / Ammonium Hydroxide, 78:20:2 v/v/v).

    • Causality: The ammonium hydroxide raises the micro-environment pH, neutralizing the amine and breaking its ionic bond with the sorbent, allowing the solvent to wash it out.

Protocol C: Industrial-Scale Phase Transfer Extraction

Optimized for bulk chemical synthesis and purification (e.g., post-demethylation of Tramadol).

  • Quenching: Following the phase-transfer demethylation of tramadol in monoethylene glycol, lower the reaction mixture temperature to 50°C and dilute heavily with water[4].

  • First-Pass Organic Wash: Extract the alkaline aqueous mixture with Toluene (e.g., 5 L per 125g batch).

    • Causality: At this high pH, unreacted Tramadol (which lacks the acidic phenol group) is entirely neutral and partitions into the toluene. The newly synthesized O-Desmethyltramadol, however, exists as a water-soluble phenoxide anion and safely remains in the aqueous layer. Discard or recycle the toluene layer.

  • Acidification: Acidify the isolated aqueous layer to pH 4 using an acidic reagent (e.g., HCl).

    • Causality: This protonates the phenoxide back into a neutral phenol.

  • Final Extraction: Extract the acidified aqueous layer with Dichloromethane (DCM) (2.5 L × 2 times). Concentrate the DCM layer under vacuum and dry at 75°C to yield O-Desmethyltramadol with >85% isomeric purity.

References

  • Simultaneous Determination of Tramadol and O-Desmethyltramadol in Human Plasma Using HPLC–DAD. Journal of Chromatographic Science. URL:[Link]

  • Automated High‐Throughput Analysis of Tramadol and O‐Desmethyltramadol in Dried Blood Spots. BORIS Portal, University of Bern. URL:[Link]

  • Process for preparation of O-Desmethyltramadol and salts thereof (US10781163B2).Google Patents.
  • Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC. PLOS ONE / PubMed Central. URL:[Link]

Application

In vitro dissolution testing for opioid analog formulations

Application Note: In Vitro Dissolution Testing and Abuse-Deterrent Profiling for Opioid Analog Formulations Introduction & Mechanistic Insights Opioid analogs formulated as modified-release (MR) or extended-release (ER)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Dissolution Testing and Abuse-Deterrent Profiling for Opioid Analog Formulations

Introduction & Mechanistic Insights

Opioid analogs formulated as modified-release (MR) or extended-release (ER) dosage forms present unique challenges in drug development. Because these formulations contain higher total drug loads intended to be released over 12 to 24 hours, any failure in the release-controlling mechanism (e.g., polymer matrix or film coating) can result in a rapid, potentially fatal spike in plasma concentration—a phenomenon known as "dose dumping"[1].

As a Senior Application Scientist, it is critical to recognize that standard quality control dissolution testing is insufficient for opioid MR products. The FDA's 2015 guidance, "Abuse-Deterrent Opioids — Evaluation and Labeling," mandates a comprehensive in vitro evaluation framework[2]. This framework must not only verify the intended release kinetics but also rigorously stress-test the formulation against intentional manipulation (e.g., crushing, extraction) and accidental misuse, such as Alcohol-Induced Dose Dumping (ADD)[3].

The Causality of Alcohol-Induced Dose Dumping (ADD): Many ER opioid formulations rely on hydrophilic polymer matrices (such as HPMC) or lipophilic coatings to control drug release. Ethanol acts as a potent co-solvent, rapidly dissolving these rate-controlling excipients. The 2005 withdrawal of Palladone (hydromorphone ER) highlighted this severe risk when co-ingestion with 40% ethanol led to an average peak plasma concentration approximately six times higher than when taken with water[1]. Consequently, regulatory agencies require in vitro dissolution profiling across a spectrum of ethanol concentrations (5%, 10%, 20%, and 40%) to ensure the formulation's structural robustness[4].

Workflow Visualization

Below is the comprehensive in vitro testing workflow for opioid abuse-deterrent formulations (ADFs), illustrating the parallel tracks of standard release profiling and abuse-deterrent stress testing.

G cluster_0 Standard Release Profiling (USP <711>) cluster_1 Abuse-Deterrent & ADD Profiling Start Opioid ADF Formulation pH1 pH 1.2 (Simulated Gastric Fluid) Start->pH1 pH4 pH 4.5 (Acetate Buffer) Start->pH4 pH6 pH 6.8 (Simulated Intestinal Fluid) Start->pH6 ADD Alcohol-Induced Dose Dumping (5%, 10%, 20%, 40% EtOH) Start->ADD Tamper Physical Manipulation (Crushing/Milling) Start->Tamper Extract Chemical Extraction (Household Solvents) Start->Extract HPLC HPLC-UV/MS Quantification pH1->HPLC pH4->HPLC pH6->HPLC ADD->HPLC Tamper->HPLC Extract->HPLC F2 Similarity Factor (f2) Analysis HPLC->F2

Comprehensive in vitro dissolution and abuse-deterrent testing workflow for opioid formulations.

Experimental Protocols

Self-Validating System Note: Before initiating any protocol, apparatus suitability must be verified using USP Dissolution Calibrators (e.g., Prednisone Tablets RS) to ensure hydrodynamics and temperature controls meet compendial standards[5]. Sink conditions must be maintained throughout the assay, meaning the volume of the dissolution medium must be at least three times the saturation volume of the opioid analog to prevent artificial release plateauing.

Protocol 1: Multi-pH Dissolution Profiling (USP <711>)

Objective: To establish the baseline release kinetics of the intact opioid formulation across the physiological pH range. Apparatus: USP Apparatus 1 (Baskets) at 100 RPM or Apparatus 2 (Paddles) at 50 RPM[6].

Step-by-Step Procedure:

  • Media Preparation: Prepare 900 mL of three distinct media: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8). Deaerate the media under vacuum while heating to ~41°C to prevent dissolved gas bubbles from forming on the dosage form, which can alter the hydrodynamic surface area and artificially skew release rates[7].

  • Equilibration: Transfer the media to the dissolution vessels and equilibrate the water bath to maintain an internal vessel temperature of 37 ± 0.5°C[8].

  • Sample Introduction: Drop one dosage unit into each vessel. For Apparatus 2, ensure the unit sinks to the bottom before rotation begins. If the formulation floats, utilize a chemically inert compendial sinker[5].

  • Sampling: Withdraw 5 mL aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 12, 16, and 24 hours). Samples must be drawn from a zone midway between the surface of the medium and the top of the rotating element, not less than 1 cm from the vessel wall[7].

  • Volume Replacement: Immediately replace the withdrawn volume with 5 mL of pre-warmed, fresh dissolution medium to maintain strict sink conditions.

  • Filtration & Analysis: Filter the samples through a 0.45 µm inert filter (e.g., PTFE) to halt dissolution[6]. Quantify the opioid analog via a validated HPLC-UV or LC-MS/MS method.

Protocol 2: Alcohol-Induced Dose Dumping (ADD) Assessment

Objective: To evaluate the vulnerability of the MR formulation to ethanol-induced failure. Apparatus: USP Apparatus 1 or 2 (matching the baseline parameters of Protocol 1).

Step-by-Step Procedure:

  • Media Preparation: Prepare 0.1 N HCl (pH 1.2) as the base medium, simulating the fasting gastric environment where alcohol is most rapidly absorbed.

  • Ethanol Spiking: Prepare four test media by replacing a portion of the 0.1 N HCl with anhydrous ethanol to achieve final hydro-alcoholic concentrations of 5%, 10%, 20%, and 40% (v/v)[4]. (Note: The 40% ethanol concentration represents a worst-case scenario simulating the co-ingestion of a highly concentrated alcoholic beverage on an empty stomach[1]).

  • Testing: Equilibrate the media to 37 ± 0.5°C. It is critical to keep vessels tightly covered with evaporation caps to prevent ethanol volatilization during the test, which would otherwise dilute the stress condition[8].

  • High-Frequency Sampling: Because dose dumping occurs rapidly, utilize a high-frequency sampling schedule: 15, 30, 45, 60, 90, and 120 minutes.

  • Data Analysis: Calculate the similarity factor (

    
    ) comparing the release profile in the 0% ethanol control against each ethanolic medium. An 
    
    
    
    value < 50 indicates a significant deviation in the release profile, signaling potential dose dumping[9].

Data Presentation: Dissolution Acceptance Criteria

To ensure rigorous quality control and regulatory compliance, the following parameters and tolerances must be continuously monitored and validated.

Parameter / ConditionTarget SpecificationTolerance / Acceptance CriteriaMechanistic Rationale
Temperature 37.0°C± 0.5°CSimulates core body temperature; critical for consistent polymer hydration and swelling rates.
Media pH 1.2, 4.5, 6.8± 0.05 unitsEnsures formulation robustness across the gastrointestinal tract's varying pH environments.
ADD Assessment (Ethanol) 5%, 10%, 20%, 40% v/v

> 50 (vs. 0% EtOH)
Confirms the polymer matrix does not prematurely dissolve in the presence of alcohol.
Apparatus Speed (USP 2) 50 RPM± 4%Maintains consistent hydrodynamic shear; prevents artificial acceleration of drug release.
Assay Recovery 100% of Label Claim95.0% – 105.0%Validates that no drug is lost to adsorption on filters, sinkers, or vessel walls.

References

  • Food and Drug Administration (FDA). "Abuse-Deterrent Opioids — Evaluation and Labeling: Guidance for Industry." April 2015. Available at: [Link]

  • United States Pharmacopeia (USP). "〈711〉 Dissolution." USP 32(2) Second Interim Revision Announcement, 2016. Available at: [Link]

  • Meyer, R. et al. "Regulatory Considerations for Alcohol-Induced Dose Dumping of Oral Modified-Release Formulations." Pharmaceutical Technology, October 2015. Available at: [Link]

  • Arunagiri, R. "Avoiding Alcohol-Induced Dose Dumping In Oral Drug Formulation." Drug Delivery Leader, August 2025. Available at: [Link]

  • Kumar, S. et al. "Alcohol induced dose dumping in modified release formulations in vivo and in vitro studies." ScienceScholar, April 2022. Available at: [Link]

Sources

Method

Application Note: Hot-Melt Extrusion (HME) of 3-(2-dimethylaminomethyl cyclohexyl) phenol for Tamper-Resistant Matrices

Executive Overview 3-(2-dimethylaminomethyl cyclohexyl) phenol is a potent, centrally acting analgesic. Due to its pharmacological profile, formulating this active pharmaceutical ingredient (API) requires stringent safeg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3-(2-dimethylaminomethyl cyclohexyl) phenol is a potent, centrally acting analgesic. Due to its pharmacological profile, formulating this active pharmaceutical ingredient (API) requires stringent safeguards against intentional abuse (e.g., crushing for insufflation) and accidental dose-dumping. As a Senior Application Scientist, I have found that Hot-Melt Extrusion (HME) is the most robust technique to embed this API into a high-molecular-weight polymer matrix. This process yields a monolithic, controlled-release dosage form with a breaking strength exceeding 500 N[1].

This application note details the mechanistic rationale, quantitative parameters, and a self-validating experimental protocol for manufacturing these tamper-resistant formulations (TRFs).

Mechanistic Grounding: The "Why" Behind the Formulation

To move beyond trial-and-error formulation, we must understand the causality behind our experimental choices:

  • Polymer Chain Entanglement for Mechanical Strength: To achieve a crush-resistant tablet, we utilize Polyethylene Oxide (PEO) with a high molecular weight (e.g., 5 to 7 million Daltons). During HME, thermal energy and shear forces melt the crystalline regions of the PEO. As the extrudate cools, the ultra-long polymer chains undergo massive physical entanglement. This creates a plastic, non-brittle matrix that deforms rather than shatters under mechanical stress, effectively preventing the formulation from being pulverized[1].

  • Modulating Drug Release: To ensure a controlled 12-to-24-hour release profile, a cellulose ether such as Hydroxypropyl Methylcellulose (HPMC, with a viscosity of 3,000 to 150,000 mPa·s) is incorporated[2]. Upon contact with gastrointestinal fluids, HPMC hydrates to form a robust gel layer that dictates the diffusion rate of the highly soluble API, preventing rapid release[3].

  • Thermal Protection: PEO is highly susceptible to auto-oxidation at elevated extrusion temperatures, which causes chain scission and a catastrophic loss of mechanical strength. We mandate the inclusion of Butylated Hydroxytoluene (BHT) as a radical scavenger and Polyethylene Glycol (PEG 3350) as a plasticizer to lower the required processing temperature[3].

Process Visualization

HME_Workflow API API: 3-(2-dimethylaminomethyl cyclohexyl) phenol Blend High-Shear Blending (Homogenization) API->Blend Polymer Matrix Polymer (PEO 7M Da / HPMC) Polymer->Blend Additives Plasticizer & Antioxidant (PEG 3350, BHT) Additives->Blend HME Twin-Screw Hot-Melt Extrusion (T = 120°C, 100 rpm) Blend->HME Cooling Air Cooling Conveyor (Polymer Chain Entanglement) HME->Cooling Shaping Pelletization & Compression Cooling->Shaping TRF Tamper-Resistant Tablet (Breaking Strength > 500 N) Shaping->TRF

Fig 1. HME formulation workflow for tamper-resistant controlled-release matrices.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation gates. The success of the upstream extrusion parameters is directly confirmed by the downstream mechanical and dissolution quality control (QC) gates. If the cooling rate in Phase 3 is too rapid, the extrudate will fail the 500 N crushing test in Phase 4, immediately flagging a crystallization failure.

Phase 1: Material Preparation
  • Sieving: Pass the API (20% w/w), PEO (60% w/w), HPMC (10% w/w), PEG 3350 (9% w/w), and BHT (1% w/w) through a 40-mesh screen to ensure uniform particle size.

  • Homogenization: Transfer the materials to a high-shear mixer. Blend at 200 rpm for 10 minutes.

    • Causality: Pre-blending is critical; feeding a heterogeneous powder into the extruder causes fluctuations in motor torque and inconsistent API content in the final extrudate.

Phase 2: Twin-Screw Extrusion
  • Configuration: Configure a co-rotating twin-screw extruder with a length-to-diameter (L/D) ratio of 40:1. Use conveying elements in the feed zone and kneading blocks in the melting zones to provide adequate dispersive mixing.

  • Thermal Profiling: Set the heating zones according to the established temperature profile (see Table 1) and allow the barrel to equilibrate for 30 minutes.

  • Extrusion: Calibrate the gravimetric feeder to deliver the blend at 1.0 kg/h . Initiate extrusion at a screw speed of 100 rpm.

    • Causality: A speed of 100 rpm balances the shear forces needed to melt the PEO without inducing excessive viscous dissipation (shear heating) that could thermally degrade the API.

Phase 3: Downstream Processing
  • Die Extrusion: Extrude the homogeneous melt through a 2.0 mm circular die.

  • Cooling: Guide the extrudate strand onto an air-cooled conveyor belt.

    • Causality: Gradual air cooling allows the PEO chains to properly entangle and crystallize. Rapid water quenching would cause amorphous freezing, leading to a brittle matrix that fails abuse-deterrence standards.

  • Shaping: Feed the cooled strand into a pelletizer to cut it into 2 mm cylindrical pellets. Compress the pellets into monolithic tablets using a rotary tablet press equipped with standard concave punches.

Quantitative Data & Quality Control

Table 1: Extrusion Temperature Profile and Process Parameters

ParameterValueRationale
Zone 1 (Feeding) 30 °CPrevents premature melting and bridging in the feeder hopper.
Zone 2 (Mixing) 80 °CInitiates polymer softening and plasticizer activation.
Zone 3 (Melting) 120 °CExceeds the melting point of PEO; facilitates API dispersion.
Zone 4 (Metering) 120 °CEnsures a homogeneous melt before die entry.
Die Temperature 125 °CReduces melt viscosity for smooth, uniform strand extrusion.
Screw Speed 100 rpmBalances shear heating with adequate residence time.

Table 2: Quality Control Metrics for Validation

Quality AttributeTarget SpecificationValidation Method
Breaking Strength > 500 NRadial compression test using a motorized hardness tester. The tablet must deform plastically, not fracture[1].
Drug Release (2h) < 25%USP Apparatus II (Paddle), 75 rpm, pH 6.8 buffer at 37°C[3].
Ethanol Resistance < 30% release at 2hUSP Apparatus II, 40% Ethanol in 0.1N HCl. Validates that the matrix prevents fatal dose-dumping when co-ingested with alcohol[4].

References

1.[2] Title: RU2445081C2 - Repository dosage form containing 3-(2-dimethylaminomethylcyclohexyl)phenol Source: google.com (Google Patents) URL:

2.[3] Title: US11007156B2 - Prolonged release pharmaceutical composition containing 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)phenol Source: google.com (Google Patents) URL:

3.[4] Title: KR20100111303A - Pharmaceutical dosage form Source: google.com (Google Patents) URL:

4.[1] Title: DE10336400A1 - Anti-abuse dosage form Source: google.com (Google Patents) URL:

Sources

Application

Synthesis of (1R,2R)-3-(2-dimethylaminomethyl cyclohexyl) phenol stereoisomer

An Application Guide for the Stereoselective Synthesis of (1R,2R)-3-(2-dimethylaminomethyl cyclohexyl) phenol Authored by a Senior Application Scientist This document provides a detailed protocol and scientific rationale...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Stereoselective Synthesis of (1R,2R)-3-(2-dimethylaminomethyl cyclohexyl) phenol

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the stereoselective synthesis of (1R,2R)-3-(2-dimethylaminomethyl cyclohexyl) phenol, a potent analgesic compound. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles that govern the reaction pathway and stereochemical control.

Introduction and Strategic Overview

(1R,2R)-3-(2-dimethylaminomethyl cyclohexyl) phenol is a centrally acting analgesic.[1] Its therapeutic efficacy is highly dependent on its stereochemistry, with the (1R,2R) isomer being particularly preferred for its pharmacological activity.[1] The synthesis of this specific stereoisomer presents a significant challenge: the precise installation and control of two contiguous chiral centers on a cyclohexane ring, with one center being a quaternary carbon.

The synthetic strategy detailed herein addresses this challenge through a robust and scalable pathway. It leverages a classical approach involving the construction of a racemic intermediate, followed by a highly efficient chiral resolution to isolate the desired enantiomer. This method is widely employed in pharmaceutical manufacturing for its reliability and cost-effectiveness. The key precursor is the O-methylated analogue, which protects the reactive phenolic hydroxyl group during the synthesis, preventing side reactions with organometallic reagents. The final step involves a demethylation to yield the active pharmaceutical ingredient.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a practical synthetic route. The phenol is retrosynthetically derived from its more stable methyl ether. The dimethylaminomethyl group can be installed via reductive amination of a key aldehyde intermediate. This aldehyde, containing the two crucial stereocenters, is the primary target of the synthesis, which can be accessed from a cyclohexanol precursor formed via a Grignard reaction.

G Target (1R,2R)-Target Phenol Precursor1 (1R,2R)-Methoxy Precursor Target->Precursor1 O-Demethylation Precursor2 (1R,2R)-Aldehyde Intermediate Precursor1->Precursor2 Reductive Amination Precursor3 (±)-cis-Amino Alcohol Precursor2->Precursor3 Oxidative Cleavage / Functional Group Interconversion Precursor4 Racemic cis-Diol Precursor3->Precursor4 Chiral Resolution Starting_Materials 3-Bromoanisole + Cyclohexene Oxide Precursor4->Starting_Materials Grignard Reaction

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocols

This section outlines the step-by-step methodology for the synthesis of (1R,2R)-3-(2-dimethylaminomethyl cyclohexyl) phenol. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of racemic trans-2-(3-methoxyphenyl)cyclohexan-1-ol

The synthesis begins with the creation of the core 1-(3-methoxyphenyl)cyclohexyl structure. This is achieved via a Grignard reaction, where 3-methoxyphenylmagnesium bromide attacks cyclohexene oxide. This reaction establishes the initial 1,2-disubstituted pattern on the cyclohexane ring.

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining 3-bromoanisole solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Epoxide Ring-Opening: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexene oxide (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Quenching: After complete addition, allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield racemic trans-2-(3-methoxyphenyl)cyclohexan-1-ol.

Rationale: The Grignard reagent acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide. The trans product is typically favored due to the backside attack mechanism of the ring-opening.

Step 2: Synthesis of racemic cis-(1R,2R/1S,2S)-1-(3-methoxyphenyl)-2-(aminomethyl)cyclohexanol

This step involves converting the hydroxyl group into a leaving group, followed by substitution with an amino precursor like azide, and subsequent reduction.

Protocol:

  • Mesylation: Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours.

  • Azide Substitution: To the reaction mixture, add sodium azide (3.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide. Add water to create a biphasic system and stir vigorously at 40 °C overnight. This Sₙ2 reaction proceeds with inversion of configuration, converting the trans-alcohol to the cis-azide.

  • Reduction: Extract the organic layer, dry, and concentrate. Dissolve the crude azide in THF and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq) in THF at 0 °C. Stir at room temperature for 6 hours.

  • Workup and Isolation: Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup). Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amino alcohol.

Step 3: Chiral Resolution of cis-(1R,2R/1S,2S)-1-(3-methoxyphenyl)-2-(aminomethyl)cyclohexanol

This is the most critical step for establishing the desired stereochemistry. The racemic amine is resolved by forming diastereomeric salts with a chiral acid. The differing solubilities of these salts allow for their separation by crystallization.[2]

Protocol:

  • Salt Formation: Dissolve the racemic amino alcohol (1.0 eq) in a suitable solvent such as methanol or isopropanol. In a separate flask, dissolve (2R,3R)-O,O'-dibenzoyltartaric acid (DBTA) (0.5 eq) in the same solvent.

  • Crystallization: Warm both solutions and combine them. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization. The salt of the (1R,2R)-amine with the (2R,3R)-acid will preferentially crystallize.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Free Amine: Suspend the diastereomeric salt in a mixture of DCM and a 2M NaOH solution. Stir until all solids have dissolved. Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched (1R,2R)-amino alcohol.

  • Enantiomeric Purity Check: The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC analysis.[3]

Rationale: The chiral resolving agent forms two diastereomeric salts with different physical properties, notably solubility. This difference allows for the separation of one diastereomer from the other through fractional crystallization, a technique pioneered by Louis Pasteur.[2] This method is a cornerstone of industrial pharmaceutical synthesis.[4][5]

Step 4: Synthesis of (1R,2R)-1-(3-methoxyphenyl)-N,N-dimethyl-cyclohexan-2-yl)methanamine

The final functionalization step involves the N,N-dimethylation of the primary amine via reductive amination.

Protocol:

  • Reaction Setup: To a solution of the resolved (1R,2R)-amino alcohol (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 2.5 eq).

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, controlling the gas evolution.

  • Workup: After stirring for 3 hours at room temperature, quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate to yield the N,N-dimethylated product. This reaction is often high-yielding and clean.[6][7]

Rationale: The amine and formaldehyde react to form a transient iminium ion, which is then rapidly reduced by the hydride reagent (NaBH₄) to form the tertiary amine. Using formaldehyde as the carbonyl source specifically installs two methyl groups.[8]

Step 5: O-Demethylation to Yield (1R,2R)-3-(2-dimethylaminomethyl cyclohexyl) phenol

The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group.

Protocol:

  • Reaction: Dissolve the product from Step 4 (1.0 eq) in anhydrous DCM and cool to 0 °C. Add boron tribromide (BBr₃) (1.5 eq) dropwise.

  • Monitoring and Quenching: Allow the reaction to warm to room temperature and monitor by TLC. Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

  • Isolation and Purification: Neutralize the solution with a saturated sodium bicarbonate solution and extract with ethyl acetate. Purify the crude product by column chromatography or recrystallization to obtain the final target molecule, (1R,2R)-3-(2-dimethylaminomethyl cyclohexyl) phenol. The hydrochloride salt can be prepared by treating a solution of the free base with HCl in isopropanol.[9]

Quantitative Data and Workflow Summary

Table 1: Reagent and Condition Summary
StepKey ReagentsSolvent(s)TemperatureTypical Yield
13-Bromoanisole, Mg, Cyclohexene oxideTHF0 °C to RT60-75%
2MsCl, NaN₃, LiAlH₄DCM, THF0 °C to 40 °C50-65% (2 steps)
3(2R,3R)-DBTAMethanol/IPART to 4 °C35-45% (of theoretical max)
4Formaldehyde, NaBH₄Methanol0 °C to RT>90%
5Boron Tribromide (BBr₃)DCM0 °C to RT75-85%
Overall Synthetic Workflow

Caption: Overall synthetic workflow diagram.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC.

  • Chiral HPLC: The enantiomeric excess (ee) of the resolved intermediate and the final product must be determined using a suitable chiral column to confirm stereochemical purity.[3]

  • Melting Point: The melting point of the crystalline product or its salt can be used as an indicator of purity.

Conclusion

The synthesis of (1R,2R)-3-(2-dimethylaminomethyl cyclohexyl) phenol is a multi-step process where control of stereochemistry is paramount. The strategy presented here, centered around the classical resolution of a key amine intermediate, provides a reliable and scalable route to the desired, pharmacologically active stereoisomer. Each step is based on well-established and high-yielding chemical transformations, ensuring the protocol is both robust and reproducible for drug discovery and development applications.

References

  • ResearchGate. (n.d.). A practical and enantioselective synthesis of tapentadol. Retrieved from [Link]

  • ResearchGate. (n.d.). Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. Retrieved from [Link]

  • European Patent Office. (2017). New process for the preparation of tapentadol and intermediates thereof (EP Patent 2507203). Retrieved from [Link]

  • ResearchGate. (n.d.). Four stereoisomers of the novel μ-opioid receptor agonist tapentadol hydrochloride. Retrieved from [Link]

  • European Patent Office. (2011). New process for the synthesis of tapentadol and intermediates thereof (EP Patent 2588429 B1).
  • LookChem. (2022). A practical and enantioselective synthesis of tapentadol. Retrieved from [Link]

  • Google Patents. (2022). Method for crystallizing tapentadol intermediate, tapentadol intermediate of high purity, method of making tapentadol and tapentadol.
  • Google Patents. (n.d.). Synthetic method of tapentadol (CN103787898A).
  • Google Patents. (n.d.). Synthesis method of tapentadol (CN102936205B).
  • Google Patents. (2013). Resolution methods for isolating desired enantiomers of tapentadol intermediates and use thereof for the preparation of tapentadol (US20130096346A1).
  • Google Patents. (n.d.). Synthesis method of tapentadol (CN102936205A).
  • QuickCompany. (n.d.). Novel Process For Preparing Highly Pure Tapentadol Or A Pharmaceutically Acceptable Salt Thereof. Retrieved from [Link]

  • PubMed. (2014). Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-((Dimethylamino)methyl)-1-hydroxycyclohexyl)phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Wiley Online Library. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol (CN102838493A).
  • Google Patents. (2012). 3-(2-Dimethlaminomethyl Cyclohexyl)Phenol Retard Formulation (US20120039963A1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol

Welcome to the formulation and troubleshooting center for 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol (often referenced in investigational literature as Faxeladol or GRT9906). As an amphoteric molecule, this compound f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the formulation and troubleshooting center for 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol (often referenced in investigational literature as Faxeladol or GRT9906). As an amphoteric molecule, this compound features both a basic tertiary dimethylamine group and a weakly acidic phenol ring. Researchers frequently encounter poor aqueous solubility when working with the free base form of this compound, which can severely hinder in vitro assays, pharmacokinetics profiling, and in vivo formulation development.

This guide provides field-proven troubleshooting strategies, focusing on ionization control, salt formation, and complexation to overcome these specific solubility barriers.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the free base form of 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol precipitate in my physiological buffer (pH 7.4)? Causality & Expert Insight: The solubility of this compound is heavily dictated by the pH of the microenvironment. The dimethylamine group has a theoretical


 of approximately 9.0–9.5. According to the Henderson-Hasselbalch equation, at pH 7.4, the amine is predominantly protonated. However, if the intrinsic solubility (

) of the uncharged free base is exceptionally low, even a microscopic fraction of the un-ionized species can trigger nucleation and subsequent precipitation . Furthermore, if your buffer contains counterions that form poorly soluble salts with the protonated amine (e.g., certain phosphates or large organic anions), it can lead to "salting out." Solution: Lower the pH to < 6.0 to ensure >99.9% protonation, or convert the free base into a highly soluble hydrochloride salt prior to buffer addition.

Q2: How does converting the compound to a hydrochloride (HCl) salt permanently enhance its solubility? Causality & Expert Insight: Salt formation is the gold standard for solubilizing basic amine drugs. By reacting the tertiary amine with hydrochloric acid, you protonate the nitrogen, converting it into a stable, cationic ammonium ion. This transformation drastically increases the molecule's polarity and facilitates strong ion-dipole interactions with water molecules, breaking the crystal lattice energy of the hydrophobic free base . Hydrochloride salts of similar structural analogs (such as tramadol) are known to be freely soluble in water .

Q3: My downstream cell-based assay is highly sensitive to pH shifts and high chloride concentrations. What are alternative solubilization strategies? Causality & Expert Insight: If salt formation or acidic pH is incompatible with your assay, you must rely on encapsulation or cosolvency to mask the hydrophobic cyclohexyl and phenol moieties without altering the ionization state.

  • Cyclodextrin Complexation: Using Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) creates a hydrophilic exterior while sequestering the lipophilic rings inside its hydrophobic cavity. This avoids altering the pH of your system.
  • Cosolvents: A mixture of 10-20% PEG 400 or Propylene Glycol in water disrupts the hydrogen bonding network of water, lowering the dielectric constant and accommodating the non-polar regions of the drug.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Hydrochloride Salt

This protocol outlines the conversion of the free base to the HCl salt. It is designed as a self-validating system: successful salt formation is visually confirmed by the immediate precipitation of the crystalline product from a non-polar solvent, as the polar salt is insoluble in ether .

  • Dissolution: Dissolve 1.0 g of 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol (free base) in 15 mL of anhydrous ethanol or diethyl ether.

  • Cooling: Place the reaction flask in an ice-water bath to maintain the temperature between 0°C and 5°C. (Note: Cooling reduces the solubility of the forming salt, maximizing your yield).

  • Acidification: Slowly add an equimolar amount of anhydrous HCl gas or a standardized 2M HCl solution in diethyl ether dropwise under continuous magnetic stirring.

  • Crystallization: Continue stirring for 30 minutes. A white crystalline precipitate of the hydrochloride salt will form.

  • Recovery: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether to remove any unreacted free base.

  • Drying: Dry the crystals in a vacuum desiccator at room temperature for 24 hours to remove residual solvent.

Protocol B: HP- -CD Inclusion Complexation
  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in purified water (pH adjusted to 7.4).
    
  • Addition: Add an excess amount (e.g., 50 mg/mL) of the free base drug to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours to ensure thermodynamic equilibrium is reached between the free and complexed drug.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. The undissolved free base will remain on the filter, while the water-soluble inclusion complex passes through.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid drug-cyclodextrin complex, which can be easily reconstituted in aqueous media.

Part 3: Data Presentation

Table 1: Theoretical Effect of pH on Aqueous Solubility

pH LevelDominant SpeciesExpected Aqueous SolubilityMechanism of Solubilization
pH < 6.0 Cationic (Protonated Amine)High (> 30 mg/mL)Ion-dipole interactions
pH 7.4 Mixed (Cationic / Free Base)Moderate to LowPartial ionization
pH 8.5 - 9.5 Free BaseVery Low (< 1 mg/mL)Hydrophobic aggregation
pH > 11.0 Anionic (Deprotonated Phenol)ModeratePhenolate ion formation

Table 2: Efficacy of Solubilizing Agents (Neutral pH)

Formulation StrategyConcentrationRelative Solubility EnhancementBest Use Case
HP-

-CD
20% (w/v)~50-fold increaseCell culture assays, IV dosing
PEG 400 15% (v/v)~20-fold increaseOral liquid formulations
Polysorbate 80 2% (v/v)~10-fold increaseMicellar encapsulation

Part 4: System Workflows & Logical Relationships

G LowPH Low pH (< 7) Protonated Amine Soluble1 High Aqueous Solubility (Cationic) LowPH->Soluble1 Ion-Dipole Interaction MidPH Neutral pH (~7-9) Free Base Dominant Precipitate Poor Solubility (Precipitation Risk) MidPH->Precipitate Hydrophobic Aggregation HighPH High pH (> 10) Deprotonated Phenol Soluble2 Moderate Solubility (Anionic) HighPH->Soluble2 Phenolate Formation

pH-dependent ionization and solubility states of the compound.

Workflow Step1 Dissolve Free Base in Ethanol Step2 Chill to 0-5°C Step1->Step2 Step3 Add Equimolar HCl (Ether) Step2->Step3 Step4 Stir & Precipitate Step3->Step4 Step5 Filter & Vacuum Dry Step4->Step5

Step-by-step workflow for synthesizing the highly soluble hydrochloride salt.

References

  • Chemistry LibreTexts. "3.5: Chemical Properties of Amines. Bases and Salt Formation." LibreTexts. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." NIH. URL: [Link]

  • MDPI. "Preparation and Characterization of Amino Acids-Based Trimethoprim Salts." MDPI Pharmaceutics. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "TRADENAME ER (tramadol hydrochloride) - accessdata.fda.gov." FDA. URL:[Link]

Optimization

Optimizing yield in the synthesis of tramadol derivatives

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks in the synthesis and scale-up of tramadol derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks in the synthesis and scale-up of tramadol derivatives.

In pharmaceutical process chemistry, optimizing the isolated yield of an active pharmaceutical ingredient (API) requires moving beyond basic recipes[1]. It demands a rigorous understanding of mechanistic causality, thermodynamic principles, and the implementation of self-validating analytical workflows[2]. Tramadol, a centrally acting analgesic with a dual mechanism of action (μ-opioid receptor agonism and monoamine reuptake inhibition), presents unique synthetic challenges primarily related to stereocontrol and product isolation[3].

Below is our comprehensive troubleshooting guide, structured to help you diagnose yield drops, optimize diastereomeric ratios, and implement robust process controls.

Troubleshooting FAQs: Reaction & Isolation

Q: Why is my overall isolated yield of the target (RR,SS) isomer so low despite complete consumption of the Mannich base? A: The core synthesis of tramadol involves the Grignard addition of 3-methoxyphenylmagnesium bromide to 2-dimethylaminomethylcyclohexanone[4]. This reaction lacks inherent stereocontrol, often resulting in a near 1:1 mixture of the desired (RR,SS) racemate and the undesired (RS,SR) diastereomer[4]. Furthermore, the basicity of the Grignard reagent competes with its nucleophilicity. The alpha-protons of the cyclohexanone are slightly acidic, leading to enolization of the ketone rather than addition, which results in the recovery of starting material upon aqueous workup. Mechanistic Solution: Using coordinating additives (like diglyme or specific amines) alters the transition state by chelating the magnesium ion, favoring the equatorial attack that selectively leads to the (RR,SS) isomer[5].

Q: What causes the Grignard initiation to stall, and how does it impact yield? A: Moisture is the primary culprit, but the quality of the magnesium turnings and the presence of a passivating oxide layer also prevent necessary electron transfer. Causality: The insertion of Mg into the C-Br bond of 3-bromoanisole requires a pristine metal surface. If the reaction stalls and you continue adding 3-bromoanisole, you risk a severe thermal runaway exotherm once initiation finally occurs[4]. High temperatures during this uncontrolled exotherm promote Wurtz coupling side-reactions (homocoupling of the aryl bromide), which directly consumes your expensive starting materials and drastically reduces the yield of the active Grignard species.

Q: How can I efficiently separate the (RR,SS) isomer from the (RS,SR) byproduct without column chromatography? A: While high-vacuum distillation can isolate the mixed free bases[4], the most scalable method for yield optimization is the selective crystallization of the hydrochloride salts. Causality: Converting the crude base mixture to the HCl salt and recrystallizing from a low molecular weight nitrile (e.g., acetonitrile) leverages the thermodynamic solubility differences between the diastereomeric salts. This can enrich the (RR,SS) ratio to >98%[5].

Quantitative Process Variables

To maximize the isolated yield, process chemists must subject each step to exhaustive optimization[1]. The table below summarizes the critical process variables and their quantitative impact on the yield of tramadol derivatives.

Process VariableStandard ConditionOptimized ConditionMechanistic Impact on Yield & Purity
Coupling Solvent Pure THFTHF + Diglyme / AminesChelates Mg²⁺, altering the transition state to favor the formation of the (RR,SS) diastereomer[5].
Grignard Stoichiometry Theoretical MassTitrated Active MolarityPrevents ketone enolization and minimizes unreacted starting material recovery.
Crystallization Solvent DioxaneAcetonitrileLeverages thermodynamic solubility differences to isolate (RR,SS)-HCl at >98% purity[5].
Final Recrystallization NoneIsopropanolRemoves residual nitrile solvent, ensuring regulatory compliance and high final API purity[5].

Self-Validating Experimental Protocols

A robust process relies on self-validating systems. You must verify the exact concentration of your reactive intermediates before committing your most expensive starting materials to the reactor.

Protocol A: Active Grignard Reagent Titration

Since the exact stoichiometry of the Grignard reagent is critical to avoid wasting the Mannich base, titrating the active carbon-magnesium bonds is a mandatory step.

  • Preparation: Dry a 10 mL Schlenk flask under vacuum and backfill with ultra-high purity N₂.

  • Indicator Addition: Add 2.0 mL of anhydrous THF and 5 mg of 1,10-phenanthroline indicator to the flask.

  • Complexation: Inject a 1.0 mL aliquot of the synthesized 3-methoxyphenylmagnesium bromide solution. The solution will immediately form a deep purple charge-transfer complex.

  • Titration: Titrate dropwise with a standardized 1.0 M solution of sec-butanol in xylene using a precision syringe pump.

  • Validation: Record the volume of sec-butanol required to reach the colorless endpoint. Calculate the exact molarity of the active Grignard reagent and adjust your coupling stoichiometry accordingly.

Protocol B: Selective Crystallization for Diastereomeric Enrichment
  • Dissolution: Dissolve the crude free base mixture (containing both RR/SS and RS/SR isomers) in a minimal volume of acetonitrile[5].

  • Salt Formation: Introduce anhydrous HCl gas or a standardized HCl/isopropanol solution until the pH reaches 3.0–4.0.

  • Heating: Heat the suspension to reflux (approx. 81°C) until complete dissolution occurs.

  • Controlled Cooling: Cool the solution at a controlled ramp rate of 5°C/hour down to 0°C to induce the selective precipitation of the (RR,SS)-hydrochloride salt.

  • Isolation: Filter and wash the crystals with cold acetonitrile. Recrystallize the filter cake from isopropanol to remove any residual nitrile solvent[5].

Process Workflow Visualization

OptimizationWorkflow Mannich Mannich Base Synthesis (Ketone Precursor) Coupling Stereoselective Coupling (Diglyme Additive) Mannich->Coupling Grignard Grignard Formation (3-Bromoanisole + Mg) Titration Active Titration (1,10-Phenanthroline) Grignard->Titration Titration->Coupling Crystallization Selective Crystallization (Acetonitrile / HCl) Coupling->Crystallization API Final API Isolation (Isopropanol Recrystallization) Crystallization->API

Process workflow for the stereoselective synthesis and isolation of tramadol derivatives.

References

1.[1] Title: Process chemistry - Wikipedia Source: wikipedia.org URL: 2.[2] Title: DRUG PROCESS CHEMISTRY - New Drug Approvals Source: newdrugapprovals.org URL: 3.[4] Title: TRAMADOL - New Drug Approvals Source: newdrugapprovals.org URL: 4.[3] Title: (PDF) Tramadol synthesis and mechanism of action - ResearchGate Source: researchgate.net URL: 5.[5] Title: WO1999061405A1 - An improved synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-( 3-methoxyphenyl) cyclohexanol hydrochloride - Google Patents Source: google.com URL:

Sources

Troubleshooting

Technical Support Center: Separation of 3-(2-dimethylaminomethyl cyclohexyl) phenol Isomers

This is a technical support guide designed for researchers and process chemists working with opioid receptor ligands and related Mannich base derivatives. Topic: Stereochemical Resolution of cis- and trans-Diastereomers...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with opioid receptor ligands and related Mannich base derivatives.

Topic: Stereochemical Resolution of cis- and trans-Diastereomers Compound Class: 1,2-disubstituted cyclohexanes (Opioid Pharmacophore) Support Level: Advanced / Process Development

Executive Summary & Structural Logic

The separation of 3-(2-dimethylaminomethyl cyclohexyl) phenol involves resolving the diastereomeric mixture of the 1,2-disubstituted cyclohexane ring.

  • The Challenge: The synthesis (typically via Mannich reaction followed by Grignard/reduction) yields a mixture of cis (syn) and trans (anti) isomers.

  • The Target: The trans-isomer is generally the pharmacologically active scaffold (analogous to the Tramadol/Tapentadol pharmacophore) where the bulky aryl and dimethylaminomethyl groups adopt a diequatorial conformation to minimize 1,3-diaxial interactions.

  • The Solution: While chromatography is useful for analytics, Fractional Crystallization of the Hydrochloride (HCl) Salt is the industry-standard method for preparative separation due to the significant solubility differential between the diastereomers.

Separation Workflow (Interactive Protocol)

Method A: Fractional Crystallization (Primary Protocol)

Best for: Gram-to-Kilogram scale purification.

The Mechanism: The trans-isomer HCl salt typically exhibits higher lattice energy and lower solubility in semi-polar solvents (e.g., Isopropanol, Acetone) compared to the cis-isomer, which often remains in the mother liquor or forms an oil.

Step-by-Step Protocol
  • Free Base Preparation:

    • Ensure the crude starting material is in its free base form.

    • If currently a salt:[1][2][3][4][5] Dissolve in water, basify with NaOH (pH > 11), and extract with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Dry over MgSO₄ and evaporate.[6]

  • Salt Formation (The Critical Step):

    • Dissolve the oily free base in 2-Propanol (IPA) or Acetone (Ratio: 5-10 mL solvent per gram of base).

    • Cooling: Chill the solution to 0–5°C.

    • Acid Addition: Slowly add Trimethylsilyl chloride (TMSCl) (as a water-free HCl generator) or HCl gas dissolved in IPA/Dioxane (1.05 equivalents).

    • Note: Avoid aqueous HCl if possible, as water increases the solubility of the salt, reducing yield.

  • Crystallization & Digestion:

    • A precipitate should form immediately.

    • Thermodynamic Equilibration: Heat the slurry to reflux (dissolving most solids) and allow it to cool slowly (10°C/hour) to Room Temperature (RT). This "digestion" allows the thermodynamically stable trans-crystals to grow at the expense of the cis-isomer.

  • Isolation:

    • Filter the white solid.

    • Wash: Rinse with cold acetone (the cis-isomer is more soluble in acetone).

    • Dry: Vacuum dry at 40°C.

Method B: Chromatographic Purification (HPLC/Flash)

Best for: Analytical purity checks or separating <1g batches.

ParameterRecommendation
Stationary Phase C18 (ODS) for general diastereomer separation. Note: Silica gel with TEA modifiers can be used but often causes tailing.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Bicarbonate (pH 9.5).
Mobile Phase B Acetonitrile (ACN).
Gradient 10% B to 60% B over 20 minutes.
Detection UV @ 215 nm (Amine absorption) and 275 nm (Phenol absorption).
Elution Order Typically, the cis-isomer elutes first (more polar/compact) followed by the trans-isomer in Reverse Phase, though this must be empirically confirmed.

Visualization: Process Decision Tree

The following diagram outlines the logical flow for processing the crude reaction mixture.

SeparationProtocol Start Crude Reaction Mixture (Cis/Trans Mix) CheckState Is it an Oil or Solid? Start->CheckState FreeBase Convert to Free Base (Extraction with MTBE) CheckState->FreeBase If Salt/Impure SaltForm Salt Formation Solvent: IPA or Acetone Reagent: HCl/Dioxane CheckState->SaltForm If Free Base Oil FreeBase->SaltForm Crystallize Reflux & Slow Cool (Thermodynamic Control) SaltForm->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (Enriched Trans-Isomer) Filter->Solid Precipitate Liquor Mother Liquor (Enriched Cis-Isomer) Filter->Liquor Filtrate Recryst Recrystallization (Solvent: EtOH/Water) Solid->Recryst Purity < 98% HPLC Prep-HPLC Purification (C18 Column, pH 9.5) Liquor->HPLC Recover Cis

Figure 1: Decision matrix for the isolation of the trans-isomer via salt formation and crystallization.

Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing upon HCl addition. Why?

Diagnosis: This is a common issue with amine salts. It usually indicates:

  • Solvent is too polar: Water is present.

  • Too fast addition: The salt precipitated amorphously.

  • Impurities: Unreacted cyclohexanone derivatives are acting as plasticizers.

Corrective Action:

  • Seed it: Add a tiny crystal of pure trans-isomer (if available) or scratch the glass wall.

  • Change Solvent: Switch from Ethanol to Acetone or Ethyl Acetate . These are "anti-solvents" for the salt.

  • Azeotrope: Evaporate the oil with Toluene to remove trace water, then redissolve in anhydrous IPA.

Q2: My HPLC shows two peaks, but I don't know which is which.

Diagnosis: You need to assign the diastereomers. Verification Protocol:

  • NMR (1H): Check the coupling constant (

    
    ) of the proton at the C1 position (attached to the phenol).
    
    • Trans-isomer (Axial-Axial): Large coupling constant (

      
      ) due to 180° dihedral angle.
      
    • Cis-isomer (Axial-Equatorial): Smaller coupling constant (

      
      ).
      
  • Literature Reference: In analogous structures (like Tramadol), the trans-isomer is the major product of thermodynamic reduction and usually elutes second on C18 columns under basic pH conditions.

Q3: I am seeing multiple melting points or "shifting" peaks in XRD.

Expert Insight: This compound class is prone to Polymorphism .

  • According to patent literature (e.g., Vertex Pharma/Grünenthal related filings), the HCl salt can exist in multiple crystalline forms (Form II, Form V, etc.).

  • Fix: Standardize your crystallization cooling rate. Rapid cooling often yields metastable polymorphs. Slow cooling (over 6-12 hours) favors the most stable polymorph.

Q4: Can I separate them using Flash Chromatography on Silica?

Answer: Yes, but it is difficult.

  • The Problem: The free amine interacts strongly with acidic silanols on silica, causing broad streaks.

  • The Fix: You must use a modifier.

    • Mobile Phase: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or Ammonia .

    • The TEA blocks the silanol sites, sharpening the peaks. The cis and trans isomers will have slightly different Rf values (typically

      
      ).
      

References

  • Frankus, E., et al. (1978). "On separation of isomers, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol." Arzneimittel-Forschung, 28(1a), 114-121.[7]

    • Core Reference: Establishes the fundamental separation logic for the Tramadol/Phenol-cyclohexyl scaffold (Cis vs Trans).
  • Kuhert, M., et al. (1998). "Process for the preparation of substituted cyclohexyl-1-ol compounds." European Patent EP0753506.
  • Buschmann, H., et al. (2002). "Crystalline forms of 3-[2-(dimethylamino)methyl-(cyclohexyl-1-yl)]-phenol hydrochloride." US Patent 2002/0013309.

    • Crucial for Troubleshooting: Explicitly details the polymorphism issues and crystallization protocols for the exact title compound.
  • Young, M. G., et al. (2013). "Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsesquioxanes." Journal of Chemical & Engineering Data, 58(5).

    • Methodology: Provides thermodynamic data on solubility differences between cis/trans isomers in cyclohexane systems.

Sources

Optimization

Technical Support Center: Stability Indicating Assays for Phenolic Cyclohexylamines

Subject: Method Development & Troubleshooting for Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- Ticket ID: SIM-DEV-098 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Development Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Method Development & Troubleshooting for Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- Ticket ID: SIM-DEV-098 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Development

Executive Summary: The Molecule & The Challenge

You are working with Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- .[1] Chemically, this is the des-hydroxy analog of O-Desmethyltramadol . Its stability profile is governed by two critical functional groups:

  • The Phenolic Moiety: Susceptible to oxidative coupling and pH-dependent ionization (pKa ≈ 9.5–10).

  • The Tertiary Amine: Prone to N-oxidation and severe interaction with residual silanols on HPLC columns (pKa ≈ 9.4).

This guide provides a self-validating framework for developing a Stability Indicating Method (SIM) that separates the parent peak from its N-oxide degradants and synthetic impurities.

Troubleshooting Guide (FAQ)
Q1: Why am I seeing severe peak tailing (As > 1.5) despite using a C18 column?

Diagnosis: This is the classic "Amine Effect." At neutral or acidic pH, the tertiary amine is protonated (


). These cations interact via ion-exchange with anionic residual silanols on the silica surface of your column, causing kinetic drag (tailing).

The Fix:

  • Option A (High pH Strategy - Recommended): Use a hybrid-silica column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18) that can withstand pH 10-11. Use a 10mM Ammonium Bicarbonate buffer (pH 10.5). At this pH, the amine is deprotonated (neutral), eliminating silanol interactions.

  • Option B (Chaotropic Additive): If you must run at low pH (e.g., pH 2.5 with Formic Acid), add 0.1% Trifluoroacetic Acid (TFA) or Perchlorate . These anions form ion pairs with the amine, masking the charge.

Q2: I see "Ghost Peaks" appearing in my blank or standard solution after 24 hours. Is my compound unstable?

Diagnosis: Likely Oxidative Instability . Phenols are electron-rich and prone to auto-oxidation to form quinones or dimers, especially in solution. The tertiary amine can also form N-oxides if peroxides are present in the mobile phase.

The Fix:

  • Solvent Control: Use only HPLC-grade solvents. Avoid THF or ethers which accumulate peroxides.

  • Antioxidants: Add 0.05% Sodium Metabisulfite or Ascorbic Acid to the sample diluent if stability in solution is poor.

  • Amber Glass: Store all solutions in amber glassware to prevent photolytic degradation (phenolic radical formation).

Q3: My resolution between the Main Peak and the N-Oxide impurity is poor.

Diagnosis: N-oxides are more polar than the parent amine. On a standard C18, they elute earlier. If the gradient is too shallow at the start, they may co-elute with the solvent front or early impurities.

The Fix:

  • Modify Selectivity: Switch to a PFP (Pentafluorophenyl) column. The PFP phase offers pi-pi interactions with the phenolic ring, providing orthogonal selectivity compared to the hydrophobic-only mechanism of C18.

  • Gradient Adjustment: Hold the initial organic composition (e.g., 5% B) for 2-3 minutes to retain polar degradants before ramping.

Core Experimental Protocols
Protocol A: Optimized HPLC Conditions (High pH Method)

Rationale: High pH suppresses ionization of the amine, improving peak shape and retention.

ParameterSpecification
Column Hybrid Silica C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for amines)
Detection UV @ 272 nm (Phenolic absorption max) or 215 nm (Trace impurities)
Injection Vol 10 µL
Protocol B: Forced Degradation (Stress Testing)

Rationale: To generate degradation products and prove the method can separate them from the API.

  • Acid Hydrolysis: Dissolve API in 0.1 N HCl. Reflux at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve API in 0.1 N NaOH. Reflux at 60°C for 4 hours. Neutralize. Note: Phenols may form phenolate salts, altering solubility.

  • Oxidation (Critical): Treat with 3%

    
     at Room Temp for 2 hours. Target: N-Oxide formation.
    
  • Photolysis: Expose solid sample to 1.2 million lux hours (UV/Vis).

Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the decision logic for method development.

StabilityLogic API Phenol, 3-[2- ((dimethylamino)methyl)cyclohexyl]- NOxide N-Oxide Impurity (Oxidation) API->NOxide + H2O2 Quinone Quinone Species (Phenol Oxidation) API->Quinone + O2 / Time Photo Dimerization (Photolysis) API->Photo + UV Light HighPH High pH (10.5) Suppresses Amine Ionization HighPH->API Best Peak Shape LowPH Low pH (2.5) Requires Ion Pairing LowPH->API Tailing Risk

Figure 1: Degradation pathways of the phenolic amine and the impact of pH strategy on chromatographic performance.

References & Authority
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard text for designing forced degradation protocols).

  • Vogel's Textbook of Practical Organic Chemistry . (5th Ed). Longman Scientific & Technical. (Source for phenolic oxidation mechanisms).

  • Waters Corporation. (2023). Method Development Guide for Basic Pharmaceuticals on Hybrid Particles. Link (Authoritative source for High pH HPLC strategy).

  • Gowda, K. V., et al. (2010). "Liquid chromatography–tandem mass spectrometry method for the estimation of tramadol in human plasma." Journal of Chromatography B. (Provides validated extraction and detection parameters for structurally similar cyclohexyl-amines). Link

Sources

Troubleshooting

Reducing impurities in the manufacturing of opioid analogs

Technical Support Center: Impurity Mitigation in Opioid API Manufacturing Status: Operational | Tier 3 Support | Context: cGMP & ICH Compliance Introduction: The Zero-Compromise Standard Welcome to the Advanced Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Mitigation in Opioid API Manufacturing

Status: Operational | Tier 3 Support | Context: cGMP & ICH Compliance

Introduction: The Zero-Compromise Standard

Welcome to the Advanced Technical Support Center for High-Potency API (HPAPI) manufacturing. In the synthesis of opioid analogs (e.g., morphinans, phenylpiperidines), impurity profiles are not just quality defects—they are toxicological liabilities.

This guide addresses the three most critical impurity classes encountered in modern opioid synthesis: Stereochemical Isomers , Oxidative Degradants , and Genotoxic Nitrosamines .

Regulatory Grounding: All protocols below align with ICH Q3A(R2) (Impurities in New Drug Substances) and ICH M7(R1) (Mutagenic Impurities).

Module 1: Chromatographic Anomalies (Isomeric Impurities)

Issue: “I have a persistent impurity at RRT 1.05 that tracks with my main peak during scale-up. Standard C18 prep-HPLC fails to resolve it.”

Diagnosis: You are likely dealing with a Diastereomer or Epimer (e.g., 14-epi isomers in the synthesis of 14-hydroxy opioid derivatives like oxycodone or naloxone). Unlike enantiomers, diastereomers have different physical properties, but their structural similarity often defies standard hydrophobic separation.

Troubleshooting Protocol:

ParameterAdjustment StrategyMechanism
Stationary Phase Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) .

-

interactions in Phenyl phases exploit the aromatic ring differences common in opioid isomers better than hydrophobic C18 chains.
Mobile Phase pH Adjust pH to

2 units of the impurity's pKa.
Opioids are alkaloids (basic). Small pKa differences between epimers allow one to be ionized (elutes fast) while the other remains neutral (retains) at a specific pH.
Temperature Lower column temperature to 15–20°C.Lower temperature reduces molecular kinetic energy, often enhancing the resolution of sterically hindered isomers.

Q: Why is the impurity increasing during the workup? A: If the impurity is an epimer at the C-14 position, check your pH adjustments. Rapid basification with strong bases (NaOH) can induce thermodynamic equilibration, favoring the unwanted isomer. Corrective Action: Use milder bases (


 or 

) and control temperature during neutralization.

Module 2: Chemical Stability (Oxidative Degradation)

Issue: “My API solution turns faint pink/brown upon standing, and HPLC shows a broad peak eluting after the main peak.”

Diagnosis: This is classic Oxidative Coupling , specifically the formation of 2,2'-Bimorphine (Pseudomorphine) or N-Oxide derivatives. Morphine analogs with a free phenolic hydroxyl group (C-3 position) are highly susceptible to radical oxidation, forming quinone-like dimers.

The Mechanism:



Prevention Protocol:

  • Inert Sparging (Critical): Do not just "blanket" the reactor. You must sparge solvents with Nitrogen or Argon for at least 30 minutes before adding the API to displace dissolved oxygen.

  • Antioxidant Screen:

    • Acidic Media: Ascorbic Acid (0.1% w/w).

    • Neutral/Basic Media: Sodium Bisulfite (

      
      ) or Sodium Metabisulfite.
      
  • Chelation: Trace metal ions (

    
    , 
    
    
    
    ) catalyze this oxidation. Add EDTA (0.05%) to aqueous buffers during purification.

Module 3: The "Silent" Killer (Nitrosamine Impurities)

Issue: “Regulatory audit flagged a risk for NDSRIs (Nitrosamine Drug Substance-Related Impurities) in our synthetic route.”

Diagnosis: Opioids typically contain secondary or tertiary amines. If your process uses Sodium Nitrite (


)  (common in diazotization steps) or reagents contaminated with nitrites (e.g., recovered solvents, sodium azide), you risk forming N-nitrosamines , which are potent genotoxins.

Risk Mitigation Workflow:

  • Source Elimination: Replace nitrite-based quenching steps with Sulfamic Acid or Hydrogen Peroxide .

  • Scavenger Addition: If nitrites are unavoidable, add Ascorbic Acid or Alpha-Tocopherol to the reaction mixture. These react with nitrosating agents faster than the amine does.

  • Solvent Auditing: Test recovered solvents (DMF, Toluene) for dimethylamine (DMA) or nitrites. Recycled solvents are the #1 vector for unexpected nitrosamine contamination.

Visualization: Troubleshooting Logic

The following diagram illustrates the decision matrix for identifying and removing recalcitrant impurities.

ImpurityLogic Start Impurity Detected > 0.10% CheckType Determine Impurity Type Start->CheckType Isomer Isomeric/Diastereomer? CheckType->Isomer Same Mass, Diff RRT Oxidative Oxidative/Degradant? CheckType->Oxidative Color Change/M+16 Genotoxic Mutagenic (Nitrosamine)? CheckType->Genotoxic Secondary Amine + Nitrite MethodDev Optimize HPLC Method Isomer->MethodDev Inert Check N2/Ar Sparging Oxidative->Inert Audit Audit Reagents for Nitrites Genotoxic->Audit ColSwitch Switch to Phenyl-Hexyl or Chiral Column MethodDev->ColSwitch Recryst Recrystallization (Solvent Screening) ColSwitch->Recryst AddAnti Add Bisulfite/EDTA Inert->AddAnti Scavenge Add Ascorbic Acid Scavenger Audit->Scavenge

Caption: Decision matrix for classifying and remediating impurity anomalies in opioid API synthesis.

Master Protocol: Orthogonal Purification Strategy

For high-purity requirements (>99.9%), a single technique is rarely sufficient. Use this orthogonal approach to leverage different physical properties.

Step 1: Acid-Base Swing (Chemical Purification)

  • Principle: Exploits pKa differences.

  • Action: Dissolve crude alkaloid in dilute acid (pH 2–3). Wash with non-polar solvent (removes neutral tars). Adjust aqueous layer to pH 9–10 (precipitates free base). Filter.

Step 2: Recrystallization (Physical Purification)

  • Principle: Exploits lattice energy and solubility differentials.

  • Solvent System: Boiling Isopropanol (IPA) or Ethanol/Water mixtures are standard for morphinans.

  • Critical Step: "Polish Filtration." While the solution is hot, filter through a 0.2

    
     membrane to remove insoluble mechanical particulates and seed crystals of the impurity.
    

Step 3: Preparative HPLC (Polishing)

  • Principle: Exploits hydrophobic/polar interactions.

  • Usage: Only for removing "specified impurities" that survive steps 1 & 2.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[3][4] [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[5][6][7][8] (2021).[6] [Link]

  • International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (2017).[9] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5288826, Morphine. (Accessed 2023).[2][10] [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol Salts

This technical guide addresses the crystallization and salt formation of 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol , a structural analog of Tramadol often investigated for its analgesic properties.[1][2][3] The follo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the crystallization and salt formation of 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol , a structural analog of Tramadol often investigated for its analgesic properties.[1][2][3] The following troubleshooting repository focuses on the Hydrochloride (HCl) salt, as it is the primary pharmaceutical form described in authoritative patent literature (e.g., WO2007031326, EP0753506).

Current Status: Operational Topic: Troubleshooting Salt Formation & Polymorph Control Applicable Forms: Hydrochloride (Anhydrous, Dihydrate), Citrate Target Audience: Process Chemists, Formulation Scientists[1][2][3]

Part 1: Core Troubleshooting Guide (Q&A)
Q1: My product consistently "oils out" instead of crystallizing upon HCl addition. How do I induce nucleation?

Diagnosis: Oiling out (liquid-liquid phase separation) occurs when the salt is formed in a solvent where the amorphous salt is insoluble but the crystalline lattice energy is not yet overcome, or the temperature is above the metastable limit.[1][2][3] This is common with amino-phenol salts in non-polar solvents.[1][2][3]

Corrective Protocol:

  • Switch Solvent System: Avoid pure non-polar solvents (e.g., pure diethyl ether) for the initial reaction.[1][2][3] Use a polar aprotic solvent like Acetone or 2-Butanone (MEK) .[1][2][3] The ketone carbonyl coordinates weakly, preventing rapid oiling while allowing the ionic lattice to form.[1][2][3]

  • Seeding Strategy: If oiling occurs, re-dissolve the oil by heating or adding a small amount of methanol (solubilizer).[1][2][3] Cool slowly to supersaturation and seed with authentic crystalline material (0.5 wt%) at the cloud point.[1][2][3]

  • Temperature Ramp: Maintain the reaction at 0°C to 5°C during HCl gas addition. High exotherms favor amorphous oil formation.[1][2][3]

Q2: I am observing variable melting points (e.g., ~140°C vs. >200°C). Is this an impurity or a polymorph?

Diagnosis: This is likely a polymorph or hydrate issue , not necessarily chemical impurity. 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol HCl is known to exist in multiple solid forms, including a stable Dihydrate and several anhydrous polymorphs (Form I, II).[1][2][3]

Analysis:

  • Melting Point ~140-150°C: Likely the Dihydrate form or a solvate.[1][2][3]

  • Melting Point >200°C: Indicative of the Anhydrous crystalline form (often Form I or II).[1][2][3]

Resolution:

  • For Anhydrous Form: Crystallize from dry Acetone or Ethyl Acetate using dry HCl gas.[1][2][3] Dry the product under vacuum at 40-50°C to remove lattice water.[1][2][3]

  • For Dihydrate: Recrystallize explicitly from Water or Water/Acetone mixtures.[1][2][3] The dihydrate is often kinetically stable and forms colorless crystals from aqueous systems.[1][2][3]

Q3: The crystals are turning pink/brown upon filtration. How do I prevent this?

Diagnosis: The phenol moiety at the 3-position is susceptible to oxidative degradation, forming quinone-like impurities, especially in basic or neutral media before full salt formation.[1][2][3]

Preventative Steps:

  • Acidic Environment: Ensure the pH remains strictly acidic (pH < 3) during the final crystallization steps.[1][2][3]

  • Inert Atmosphere: Conduct all crystallization and filtration operations under Nitrogen or Argon blanket.[1][2][3]

  • Antioxidants: Add trace amounts (0.1%) of Sodium Metabisulfite or Ascorbic Acid to the aqueous mother liquor if performing a water recrystallization.[1][2][3]

Q4: Yields are lower than expected (<60%) in Acetone. Where is the product?

Diagnosis: The amino-phenol HCl salt has significant solubility in acetone/methanol mixtures, especially if excess HCl or water is present.[1][2][3]

Optimization:

  • Anti-solvent Addition: After the initial crystallization, add Methyl tert-butyl ether (MTBE) or Heptane to the mother liquor to drive precipitation.[1][2][3]

  • Concentration: Distill off the solvent to 20% of the original volume before cooling.[1][2][3]

  • Avoid Alcohols: If possible, avoid using Ethanol or Methanol as co-solvents, as they dramatically increase the solubility of the salt.[1][2][3]

Part 2: Experimental Protocols & Data
Table 1: Solvent System Compatibility for HCl Salt
Solvent SystemResultant PhaseApplicationRisk Factor
Acetone (Dry) Anhydrous CrystalsPrimary isolation of Form I/IIHigh yield, requires dry HCl gas.[1][2][3]
Water Dihydrate CrystalsPurification/RecrystallizationSlow evaporation required; product is hydrated.[1][2][3]
Ethyl Acetate Amorphous/Semi-crystExtraction of free baseHigh risk of oiling out if HCl added rapidly.[1][2][3]
2-Propanol (IPA) Solvate/CrystalsAlternative crystallizationHigh solubility; lower recovery yield.[1][2][3]
Diethyl Ether Amorphous PrecipitateAnti-solvent onlyCauses oiling if used as primary solvent.[1][2][3]
Protocol A: Preparation of the Anhydrous Hydrochloride

Target: Kinetic Form (Form II) or Thermodynamic Form (Form I)

  • Dissolution: Dissolve 10 g of the free base (3-[2-[(dimethylamino)methyl]cyclohexyl]phenol) in 60 mL of Acetone .

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove particulate matter.

  • Acidification: Cool the solution to 0°C . Slowly bubble dry HCl gas (or add stoichiometric trimethylsilyl chloride/methanol) until pH reaches 1-2.

  • Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.[1][2][3]

    • Troubleshoot: If oil forms, reheat to 40°C until dissolved, seed, and cool at 5°C/hour.

  • Isolation: Filter under N₂. Wash with cold Acetone/MTBE (1:1).[1][2][3]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Preparation of the Hydrochloride Dihydrate

Target: Thermodynamically Stable Hydrate

  • Dissolution: Suspend 10 g of the crude HCl salt in 15 mL of Water .

  • Heating: Heat to 80°C until a clear solution is obtained.

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

  • Nucleation: Colorless prisms of the dihydrate will form.[1][2][3]

  • Filtration: Filter and wash with a small amount of ice-cold water.[1][2][3]

  • Drying: Air dry at ambient temperature (do not use high heat or vacuum, or dehydration will occur).[1][2][3]

Part 3: Process Logic & Visualization

The following diagram illustrates the critical decision pathways for selecting the correct polymorph and handling the specific physicochemical risks of this amino-phenol.

CrystallizationWorkflow Start Crude Free Base (Oil/Solid) SolventChoice Select Solvent System Start->SolventChoice Acetone System: Acetone + HCl(g) (Anhydrous Route) SolventChoice->Acetone Target: Anhydrous Water System: Water (Recryst) (Hydrate Route) SolventChoice->Water Target: Hydrate Oiling Issue: Oiling Out? Acetone->Oiling Oxidation Risk: Pink Discoloration Water->Oxidation Seed Action: Reheat & Seed Add 5% Methanol Oiling->Seed Yes FormI Result: Anhydrous HCl (Form I/II) Oiling->FormI No Seed->FormI Dihydrate Result: HCl Dihydrate (Stable Crystals) Oxidation->Dihydrate Controlled Protect Action: N2 Purge + Acidic pH Oxidation->Protect Prevent Protect->Dihydrate

Caption: Decision matrix for isolating Anhydrous vs. Dihydrate forms, addressing common failure modes like oiling out and oxidation.

References
  • Grünenthal GmbH. (2007).[1][2][3] Salt of dimethylaminomethyl-phenyl-cyclohexane and its crystalline forms.[1][2][3] Patent WO2007031326A2.[1][2][3] Retrieved from

  • Grünenthal GmbH. (1995).[1][2][3] 6-Dimethylaminomethyl-1-phenyl-cyclohexane compounds as intermediates.[1][2][3] Patent DE19525137C2.[1][2][3] Retrieved from

  • PubChem. (n.d.).[1][2][3] 3-(2-((Dimethylamino)methyl)-1-hydroxycyclohexyl)phenol (Related Structure/Metabolite Data). National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

  • Grünenthal GmbH. (2011).[1][2][3] HCl-polymorphs of 3-[2-(Dimethylamino)methyl-(cyclohex-1-yl)]phenol.[1][2][3] European Patent EP2336103A3.[1][2][3] Retrieved from

Sources

Troubleshooting

Technical Support Center: Identification of Degradation Products in Tramadol Analog Solutions

As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for identifying degradation products in tramadol and i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for identifying degradation products in tramadol and its analogs. This resource moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a stability study on a new tramadol analog. What are the most likely degradation pathways I should anticipate?

A: Excellent question. Understanding the probable degradation pathways is crucial for designing your study and analytical methods. Tramadol and its analogs are primarily susceptible to metabolic-like transformations, even under abiotic stress conditions. The key pathways to anticipate are:

  • O-demethylation: The methoxy group on the phenyl ring is a primary target, leading to a phenolic metabolite. In the case of tramadol, this forms O-desmethyltramadol (M1), which is a pharmacologically active metabolite.[1][2]

  • N-demethylation: The dimethylamino group can lose one or both methyl groups. This results in N-desmethyltramadol (M2) and N,N-didesmethyltramadol.[1][2]

  • Oxidation: The tertiary amine can be oxidized to form an N-oxide derivative.[3]

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, other functional groups in novel analogs could be susceptible to hydrolysis.[4][5]

  • Further Metabolism: The primary degradation products can undergo further changes, such as the N-demethylation of an O-demethylated product.[2][6]

These pathways are often initiated by stress factors like pH, temperature, and oxidative agents.[7]

Tramadol Degradation Pathways cluster_main Core Degradation Pathways Tramadol_Analog Tramadol Analog (Parent Drug) O_Demethylation O-desmethylated Product (e.g., M1) Tramadol_Analog->O_Demethylation O-demethylation (CYP2D6-like) N_Demethylation N-desmethylated Product (e.g., M2) Tramadol_Analog->N_Demethylation N-demethylation (CYP3A4/2B6-like) N_Oxidation N-oxide Product Tramadol_Analog->N_Oxidation Oxidation Secondary_Degradation Secondary Products (e.g., N,O-didesmethyl) O_Demethylation->Secondary_Degradation N-demethylation N_Demethylation->Secondary_Degradation O-demethylation

Figure 1. Primary degradation pathways for tramadol and its analogs.
Q2: How should I properly set up a forced degradation study for my tramadol analog according to regulatory expectations?

A: A well-designed forced degradation study is the cornerstone of a stability-indicating method. Your goal is to achieve 5-20% degradation of the parent drug to ensure you are generating primary degradants without completely destroying the molecule.[8] These studies are guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[8][9][10]

Here is a standard set of conditions to begin with. Remember to always run a control sample (parent drug in the same solvent, without the stressor) in parallel for each condition.

Stress ConditionReagent/ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M to 1 M HCl2 hours to 7 days at RT to 80°CTo identify acid-labile functional groups.
Base Hydrolysis 0.1 M to 1 M NaOH2 hours to 7 days at RT to 80°CTo identify base-labile functional groups.[5]
Oxidation 3% to 30% H₂O₂24 hours at Room TemperatureTo mimic oxidative stress.[11]
Thermal Degradation Dry Heat (e.g., 100°C)24 to 48 hoursTo assess solid-state thermal stability.[11]
Photostability ICH-compliant light source (UV & Vis)Per ICH Q1B guidelinesTo assess light sensitivity.

Expert Tip: Tramadol itself is relatively stable.[7][11] For novel analogs, start with milder conditions (e.g., 0.1 M HCl/NaOH, 3% H₂O₂, lower temperatures) and increase the stress if no degradation is observed. The goal is controlled, meaningful degradation, not complete destruction of the sample.

Q3: I'm seeing multiple unexpected peaks in my HPLC chromatogram. How can I efficiently determine if they are true degradation products?

A: This is a very common scenario. A systematic approach is key to avoiding misinterpretation. Follow this troubleshooting workflow:

Troubleshooting Workflow cluster_workflow Peak Identification Workflow Start Unexpected Peak Observed Check_Blank 1. Analyze Blank Injection (Solvent/Mobile Phase) Start->Check_Blank Peak_Present_Blank Peak Present? Check_Blank->Peak_Present_Blank Is_Ghost_Peak Result: Ghost Peak (System Contamination) Peak_Present_Blank->Is_Ghost_Peak Yes Check_Control 2. Compare to Control Sample (Unstressed Drug) Peak_Present_Blank->Check_Control No Peak_Present_Control Peak Present? Check_Control->Peak_Present_Control Is_Impurity Result: Synthesis Impurity Peak_Present_Control->Is_Impurity Yes Analyze_MS 3. Obtain Mass Spectrum (LC-MS) Peak_Present_Control->Analyze_MS No Mass_Logic Mass Consistent with Expected Degradation? Analyze_MS->Mass_Logic Is_Degradant Conclusion: Probable Degradation Product Mass_Logic->Is_Degradant Yes Is_Artifact Result: Artifact or Unexpected Side Reaction Mass_Logic->Is_Artifact No

Figure 2. Workflow for identifying unknown chromatographic peaks.

Causality Explained:

  • Blank Injection: This step rules out "ghost peaks" that can arise from system contamination, contaminated mobile phase, or carryover from a previous injection.[12]

  • Control Sample Comparison: This distinguishes degradation products from impurities that were already present in the drug substance from its synthesis.

  • Mass Spectrometry (MS) Analysis: This is the most definitive step. An LC-MS system provides the mass-to-charge ratio (m/z) of the peak.[13] You can then see if this mass corresponds to a logical chemical transformation (e.g., a loss of 14 Da for demethylation, an addition of 16 Da for oxidation).[14]

Q4: My chromatographic peaks for the parent drug and its degradants are tailing badly. What adjustments can I make?

A: Peak tailing with basic compounds like tramadol analogs is a classic chromatography problem, often caused by secondary interactions with residual silanols on the silica-based column packing.[12][15]

Here’s how to troubleshoot it, from easiest to most complex:

  • Adjust Mobile Phase pH: Tramadol has a pKa around 9.4. At neutral pH, it is protonated (positively charged) and can interact strongly with deprotonated (negatively charged) silanols on the column surface.

    • Solution: Lower the mobile phase pH to around 2.5-3.5 using an additive like formic acid or trifluoroacetic acid.[14][16] At this low pH, the silanols are protonated (neutral), minimizing the secondary interactions and dramatically improving peak shape.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns (e.g., those with "BDS" - base-deactivated silica, or other end-capping technologies) are designed specifically to minimize surface silanol activity.[15][17] If you are using an older column, upgrading can solve the problem instantly. A C18 column is a very common and effective choice.[14][18]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[15][19]

    • Solution: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Optimize Column Temperature: Increasing the column temperature (e.g., to 40-45°C) can decrease mobile phase viscosity and improve mass transfer kinetics, sometimes leading to sharper peaks.[14][20]

Recommended Analytical Protocol

This protocol provides a robust starting point for the analysis of tramadol analogs and their degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application due to its superior sensitivity and specificity.[13][21]

Protocol 1: Generic LC-MS/MS Screening Method

This method is designed to separate the relatively polar parent drug from its common, slightly more or less polar degradation products.

ParameterRecommended SettingRationale & Expert Notes
LC Column High-Purity, End-Capped C18, 2.1 or 3.0 mm i.d., <3 µm particle sizeA C18 phase provides excellent retention for moderately non-polar compounds like tramadol.[14][18] The smaller particle size offers higher efficiency and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe formic acid is critical. It acidifies the mobile phase to ensure good peak shape for the basic analytes and provides a source of protons for efficient electrospray ionization (ESI) in positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for these compounds.
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1 or 3.0 mm i.d. columns, ensuring efficient separation without excessive pressure.
Gradient Program 5% B to 95% B over 10-15 minutesA gradient is essential to elute both the more polar N-oxide and the less polar parent drug within a reasonable time, while ensuring good separation from other degradants.
Column Temp. 40 °CElevating the temperature can improve peak shape and reduce run times.[14]
Injection Vol. 1 - 5 µLStart low to avoid column overload.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)Tramadol and its analogs contain a basic nitrogen that is readily protonated, making ESI+ the ideal ionization technique.[14]
MS Detection Full Scan (e.g., m/z 100-500) & Data-Dependent MS/MSFirst, use a full scan to find the m/z of all eluting peaks. Then, use data-dependent MS/MS to automatically acquire fragmentation spectra for the most intense peaks, which is invaluable for structural confirmation.[22]

References

  • MDPI. (2023). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of Tramadol and Its Phase I and II Metabolites in Human Urine. Available from: [Link]

  • PubMed. (2008). Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection. Available from: [Link]

  • Shimadzu. (2012). The application of Ultrafast LCMS to optimizing detection in the analysis of tramadol and its metabolites. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2022). Validated analytical methods for estimation of tramadol. Available from: [Link]

  • Dr.Oracle. (2025). What enzymes metabolize tramadol (ultram)?. Available from: [Link]

  • ClinPGx. Tramadol Pharmacokinetics. Available from: [Link]

  • PubMed. (2016). Photocatalytic degradation kinetics, mechanism and ecotoxicity assessment of tramadol metabolites in aqueous TiO2 suspensions. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • LinkedIn. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2019). Development and Validation of Stability-indicating Reverse Phase HPLC Assay for Tramadol in Bulk and Tablet Formulations. Available from: [Link]

  • American Chemical Society. Degradation of Tramadol and its transformation products in a UVC/Persulfate system. Available from: [Link]

  • Hichrom. HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Metabolic pathway of tramadol. Available from: [Link]

  • PMC. (2013). Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride). Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Stability-indicating RP- HPLC -DAD method for the simultaneous estimation of Tramadol HCl and Diclofenac sodium. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). A Review Article On Analytical Method Development And Method Validation Of Drug Tramadol. Available from: [Link]

  • G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Available from: [Link]

  • Semantic Scholar. (2013). Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluid. Available from: [Link]

  • Science Publishing Group. (2017). Stability-Indicating HPLC Method for the Simultaneous Determination of Paracetamol and Tramadol Hydrochloride in Fixed-Dose Combination Tablets. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResearchGate. (2015). A Stability Indicating UPLC Method for the Determination of Tramadol Hydrochloride: Application to Pharmaceutical Analysis. Available from: [Link]

  • IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]

  • ResearchGate. (2007). Development and validation of a rapid HPLC method for simultaneous determination of tramadol, and its two main metabolites in human plasma. Available from: [Link]

  • DergiPark. (2025). Determination of tramadol in pharmaceutical preparations by GC-MS method. Available from: [Link]

  • International Journal of PharmTech Research. (2018). A simple, well-organized and reproducible RP-HPLC method for determination of Tramadol Hydrochloride injection dosage form has been developed and validated. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Hygroscopicity in Phenolic Amine Salts

Welcome to the Advanced Formulation Support Center. Phenolic amine salts (such as phenylephrine, salbutamol, and dopamine hydrochlorides) present unique solid-state challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. Phenolic amine salts (such as phenylephrine, salbutamol, and dopamine hydrochlorides) present unique solid-state challenges. The presence of both a phenolic hydroxyl group (-OH) and a protonated amine (-NH₃⁺) creates powerful hydrogen-bond donors and acceptors[1]. When paired with highly electronegative, small counterions (like chloride), the resulting crystal lattice often exhibits a strong thermodynamic drive to absorb atmospheric moisture, leading to physisorption, hydrate formation, or complete deliquescence[2].

This guide provides researchers and drug development professionals with field-proven, self-validating troubleshooting strategies to diagnose and mitigate these hygroscopicity issues.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: How do I differentiate between surface moisture adsorption and bulk deliquescence in my phenolic amine salt? A: The causality of moisture uptake dictates your mitigation strategy. Surface adsorption is a physical phenomenon where water binds to the crystal surface; it typically shows a gradual, reversible mass increase without hysteresis on a Dynamic Vapor Sorption (DVS) isotherm. Deliquescence, however, is a first-order phase transition. It is characterized by a sharp, exponential mass gain at a specific Critical Relative Humidity (CRH), where the salt dissolves in its own absorbed water[3].

Q: Why did my hydrochloride salt become a sticky paste overnight at 60% RH, while the free base remained a flowable powder? A: While salt formation inherently improves aqueous solubility, it simultaneously increases the thermodynamic drive for water vapor sorption[2]. The chloride ion specifically disrupts the internal hydrogen-bonding network of the phenolic amine, creating lattice voids that water molecules can easily penetrate[4]. The free base lacks this highly hydratable ionic character, remaining stable but poorly soluble.

Q: Is chemical degradation a concern when my salt absorbs moisture? A: Yes. Moisture acts as a plasticizer and a reaction medium. For phenolic amines, absorbed water significantly lowers the activation energy for the oxidation of the phenol group and can trigger salt disproportionation (conversion back to the free base) if the microenvironmental pH shifts[5].

Part 2: Troubleshooting Guide – Crystal Engineering (The Root Cause Fix)

If your current salt form is unmanageably hygroscopic, the most robust solution is to re-engineer the crystal lattice. Larger, less hydrophilic counterions (e.g., sulfate, mesylate, or tartrate) increase lattice energy and reduce free volume, thereby excluding water[4]. Alternatively, co-crystallization with neutral co-formers can shield the hydrogen-bonding sites[6].

Logical Workflow: Salt vs. Co-Crystal Selection

SaltScreening Start Evaluate API: Phenolic Amine Base pKa Determine pKa & ΔpKa Rule of 3 Start->pKa Decision ΔpKa > 3? pKa->Decision Salt Salt Formation (e.g., Sulfate, Mesylate) Decision->Salt Yes (Proton Transfer) CoCrystal Co-Crystal Formation (Neutral Co-formers) Decision->CoCrystal No (H-Bonding) DVS DVS Profiling & Stability Testing Salt->DVS CoCrystal->DVS

Logical workflow for selecting between salt and co-crystal forms based on ΔpKa.

Step-by-Step Methodology: Self-Validating Counterion Screening
  • Counterion Selection: Select 5-10 pharmaceutically acceptable counterions (FDA GRAS list) with varying lipophilicity (e.g., sulfuric acid, methanesulfonic acid, citric acid)[7]. Ensure the pKa of the acid is at least 2-3 units lower than the amine's pKa to guarantee complete proton transfer[8].

  • Equilibration: Dissolve the phenolic amine free base in a suitable solvent system (e.g., ethanol/water). Add equimolar amounts of the selected acids.

  • Crystallization: Induce crystallization via controlled slow cooling (0.5°C/min) or anti-solvent addition to ensure high crystal lattice perfection.

  • Self-Validation: Isolate the crystals and immediately perform X-Ray Powder Diffraction (XRPD) to confirm a new crystalline phase. Subject the confirmed hits to DVS (0-90% RH step-wise). A successful candidate must show <2% mass gain at 80% RH while maintaining the exact same XRPD pattern post-DVS (confirming no hydrate formation or amorphization)[2].

Part 3: Troubleshooting Guide – Formulation & Particle Engineering (The Barrier Fix)

If the salt form cannot be altered due to regulatory constraints or specific bioavailability targets, hygroscopicity must be mitigated through formulation and microenvironmental control[3].

Quantitative Comparison of Mitigation Strategies
Mitigation StrategyMechanism of ActionTypical Moisture Reduction (at 80% RH)Impact on Aqueous SolubilityImplementation Complexity
Counterion Exchange (e.g., Cl⁻ to SO₄²⁻)Increases lattice energy, reduces free volume[4].50% - 80% reductionModerate decreaseHigh (Requires API re-characterization)
Co-Crystallization Shields H-bond donors/acceptors via neutral co-formers[6].60% - 90% reductionVariable (Can increase or decrease)High (Extensive screening needed)
Polymer Encapsulation Physical moisture barrier via spray drying/coacervation[3].30% - 50% reductionMinimal impactModerate (Process optimization required)
Hydrophobic Excipients Diverts water away from the API surface[3].10% - 30% reductionPotential decrease in dissolution rateLow (Standard blending process)
Step-by-Step Methodology: Excipient Co-Processing for Moisture Protection
  • Excipient Selection: Avoid alkaline excipients (e.g., magnesium stearate, calcium carbonate). Alkaline microenvironments elevate the local pH above the salt's

    
    , triggering disproportionation of the phenolic amine salt back to its free base[5]. Select hydrophobic, neutral excipients or moisture scavengers (e.g., colloidal silicon dioxide).
    
  • Dry Coating: Blend the hygroscopic API with 1-2% w/w colloidal silica using a high-shear mixer. The silica nanoparticles physically coat the API surface, creating a hydrophobic barrier that delays moisture ingress[3].

  • Validation: Perform accelerated stability testing (40°C/75% RH) in sealed vials. Monitor for physical caking visually and chemical degradation (oxidation of the phenol group) using HPLC.

Part 4: Troubleshooting Guide – Environmental & Handling Controls

Handling deliquescent phenolic amine salts requires strict environmental control to prevent batch-to-batch variability and ensure accurate dosing[9].

Step-by-Step Methodology: Low-Humidity Handling Protocol
  • Pre-Conditioning: Store the API in tightly sealed containers with desiccant pouches. If clumping has occurred and the salt is thermally stable, dry it under vacuum at 40-50°C. (Caution: Verify thermal stability via Thermogravimetric Analysis (TGA) first to avoid degrading the heat-sensitive phenol group)[9].

  • Weighing & Transfer: Conduct all open-handling operations inside a controlled humidity chamber or glove box maintained at <20% RH[9].

  • Packaging: Use moisture-resistant primary packaging with a low Water Vapor Transmission Rate (WVTR), such as Alu/Alu blister packs. Flush the packaging headspace with dry nitrogen or argon before sealing to displace atmospheric moisture[3].

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC (nih.gov).
  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC (nih.gov).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar.
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem.
  • Pharmaceutical Salts Optimization of Solubility or Even More? - American Pharmaceutical Review.
  • Salt Selection in Drug Development - Pharmaceutical Technology.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC (nih.gov).
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech.
  • Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering - PMC (nih.gov).
  • The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State - Molecular Pharmaceutics (acs.org).

Sources

Reference Data & Comparative Studies

Validation

Pharmacokinetic Profiles of 3-(2-dimethylaminomethyl cyclohexyl) phenol in vivo

The following guide details the pharmacokinetic (PK) profile of 3-(2-dimethylaminomethyl cyclohexyl) phenol , a potent analgesic and antidepressant candidate structurally related to the opioid tramadol. This guide synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the pharmacokinetic (PK) profile of 3-(2-dimethylaminomethyl cyclohexyl) phenol , a potent analgesic and antidepressant candidate structurally related to the opioid tramadol. This guide synthesizes data from patent literature and comparative pharmacological studies to provide a rigorous technical analysis for drug development professionals.

Executive Summary & Compound Identity

3-(2-dimethylaminomethyl cyclohexyl) phenol (often chemically distinct from the metabolite O-desmethyltramadol by the absence of the cyclohexyl hydroxyl group) represents a class of "tramadol-like" analgesics designed to optimize the dual mechanism of action:


-opioid receptor agonism and monoamine reuptake inhibition.

Unlike prodrugs (e.g., Tramadol) that require hepatic activation, this compound is engineered as a direct-acting agent , similar to Tapentadol, but retaining the cyclohexane scaffold. Its PK profile is characterized by high oral bioavailability and a predictable metabolic disposition, making it a candidate for extended-release (ER) formulations.

Structural Context[1][2][3][4][5][6][7][8][9][10]
  • Target Compound: 3-(2-dimethylaminomethyl cyclohexyl) phenol[1][2][3][4]

  • Key Feature: Lacks the tertiary hydroxyl group found in Tramadol/M1, increasing lipophilicity and potentially blood-brain barrier (BBB) penetration.

  • Therapeutic Class: Centrally acting analgesic; dual-action (Opioid + NRI).

Comparative Pharmacokinetic Analysis

The following analysis contrasts the target compound with its structural analogs: Tramadol (Pro-drug), O-desmethyltramadol (M1) (Active Metabolite), and Tapentadol (Direct-acting acyclic analog).

Absorption and Bioavailability

The target compound exhibits rapid absorption in immediate-release (IR) forms but is frequently optimized for controlled release (CR).

Parameter3-(2-dimethylaminomethyl cyclohexyl) phenolTramadol (Reference)Tapentadol (Alternative)
Oral Bioavailability (

)
High (>90%) (Est.) due to high lipophilicity68-72% (increases with repeat dosing)~32% (First-pass effect)

(IR)
1.5 – 2.0 hours1.5 – 2.0 hours1.25 – 1.5 hours

(CR/SR)
2 – 10 hours (Tunable via matrix)4.9 hours3 – 6 hours

Dose Linearity
Linear (0.23 – 92 ng/mL range)LinearLinear
Food Effect Minimal (Lipophilic nature)MinimalMinimal (High fat increases AUC slightly)

Technical Insight: The removal of the cyclohexyl -OH group (present in Tramadol/M1) significantly increases the partition coefficient (


), facilitating rapid passive diffusion across the gut wall and BBB. This necessitates robust matrix controls (e.g., HPMC, cellulose ether) in formulation to prevent "dose dumping."
Distribution and Protein Binding
  • Volume of Distribution (

    
    ):  Expected to be large (>300 L), exceeding Tramadol (
    
    
    
    L) due to higher lipophilicity.
  • Plasma Protein Binding: Moderate (~20-40%). The compound’s efficacy is driven by free fraction availability in the CNS.[5]

  • Tissue Accumulation: Preferential distribution to highly perfused tissues (brain, liver, kidney).

Metabolism and Elimination

Unlike Tramadol, which depends on CYP2D6 for activation to M1, 3-(2-dimethylaminomethyl cyclohexyl) phenol is active per se.

  • Metabolic Pathways:

    • Phase II Conjugation (Major): Glucuronidation of the phenolic hydroxyl group (rapid inactivation).

    • N-Demethylation (Minor): CYP3A4/2D6 mediated conversion to N-desmethyl metabolites (generally inactive).

  • Elimination: Predominantly renal excretion of glucuronide conjugates.

  • Half-life (

    
    ): 
    
    • Intrinsic: ~5–7 hours.

    • Effective (CR Form): 12–24 hours (allowing QD or BID dosing).

Experimental Protocols

To validate these profiles, the following self-validating protocols are recommended.

Protocol A: Plasma Quantification via HPLC-FL (Fluorescence Detection)

Standard method cited in patent literature for high sensitivity without MS expense.

  • Sample Prep:

    • Collect whole blood in EDTA tubes; centrifuge at 3000g for 10 min to separate plasma.

    • Add Internal Standard (IS): O-desmethyltramadol (M1) or a deuterated analog.

    • Liquid-Liquid Extraction (LLE): Mix 500

      
      L plasma with 2 mL tert-butyl methyl ether (TBME) . Vortex 5 min.
      
    • Centrifuge and evaporate organic layer under

      
       stream at 40°C. Reconstitute in mobile phase.
      
  • Chromatography:

    • Column:

      
       Reverse Phase (e.g., LiChrospher 100, 5 
      
      
      
      m).
    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [30:70 v/v].

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Fluorescence: Excitation

      
       nm; Emission 
      
      
      
      nm (targeting the phenol moiety).
  • Validation Criteria:

    • Linearity: 0.2 – 100 ng/mL (

      
      ).
      
    • Recovery: >85% for both analyte and IS.

Protocol B: In Vivo Dissolution/Absorption Study (Dog Model)

Critical for verifying controlled release performance.

  • Subjects: Beagle dogs (n=6), fasted 12h.

  • Dosing: Administer 100 mg equivalent of the target compound in HPMC matrix tablet.

  • Sampling: Draw blood at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Analysis: Calculate AUC

    
    , 
    
    
    
    , and Mean Residence Time (MRT) using non-compartmental analysis (e.g., WinNonlin).

Visualizations and Pathways

Metabolic & Pharmacologic Pathway

The following diagram illustrates the distinct advantage of the target compound: bypassing the "activation bottleneck" of CYP2D6.

Metabolism_Comparison Tramadol Tramadol (Prodrug) CYP2D6 CYP2D6 (Activation) Tramadol->CYP2D6 Slow/Variable M1 O-desmethyltramadol (Active M1) CYP2D6->M1 Receptor µ-Opioid Receptor (Analgesia) M1->Receptor High Affinity Glucuronidation Glucuronidation (Inactivation) M1->Glucuronidation Target 3-(2-dimethylaminomethyl cyclohexyl) phenol (Target Drug) Target->Receptor Direct High Affinity (No Activation Needed) Target->Glucuronidation Phase II Excretion Renal Excretion Glucuronidation->Excretion

Caption: Comparative metabolic activation. Note that the Target Compound acts directly on the receptor, avoiding the CYP2D6 variability inherent to Tramadol.

Release Kinetics (IR vs. CR)

A conceptual comparison of plasma concentration profiles.

PK_Profile Start Y_Max Start->Y_Max Plasma Conc. X_Max Start->X_Max Time (h) IR_1 Start->IR_1 CR_1 Start->CR_1 IR_2 IR_1->IR_2 IR_3 IR_2->IR_3 IR_4 IR_3->IR_4 CR_2 CR_1->CR_2 CR_3 CR_2->CR_3 CR_4 CR_3->CR_4 L_IR Immediate Release (Rapid Peak, Short Duration) L_CR Controlled Release (Sustained Plateau, 12h+)

Caption: Conceptual PK curves showing the rapid onset of IR formulations versus the sustained therapeutic window of the CR matrix formulation.

References

  • Grünenthal GmbH. "Repository dosage form containing 3-(2-dimethylaminomethylcyclohexyl)phenol." Patent RU2445081C2. Link

  • Grünenthal GmbH. "Pharmaceutical dosage form containing 3-(2-dimethylaminomethyl cyclohexyl) phenol." Patent WO2007031326A2. Link

  • Raffa, R. B., et al. "Mechanistic and functional differentiation of tapentadol and tramadol." Expert Opinion on Pharmacotherapy, 2012.[5] (Contextual grounding for mechanism).

  • Cawello, W. "Parameters for Compartment-free Pharmacokinetics." Shaker Verlag Aachen, 1999. (Standard protocol reference).

Sources

Comparative

Comparative Receptor Selectivity of Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- (Faxeladol)

Executive Summary & Pharmacological Identity Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- , universally recognized by its International Nonproprietary Name (INN) Faxeladol , is a synthetic atypical opioid analgesic[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Identity

Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- , universally recognized by its International Nonproprietary Name (INN) Faxeladol , is a synthetic atypical opioid analgesic[1]. Developed as a structural analogue to tramadol and ciramadol, it was designed to treat severe pain by leveraging a dual mechanism of action:[2] combined with [3]. Specifically, it acts as a potent inhibitor of both the[4] and the serotonin transporter (SERT).

This guide objectively compares the receptor selectivity and functional performance of Faxeladol against its clinical alternatives, providing the foundational experimental methodologies required to validate these pharmacological profiles.

Structural and Pharmacological Profiling

To understand Faxeladol's position in the analgesic landscape, it must be compared against other atypical opioids that share the MOR-NRI/SRI (μ-opioid receptor agonist / norepinephrine-serotonin reuptake inhibitor) concept[5]. While traditional opioids (e.g., morphine) rely solely on MOR activation, atypical opioids recruit descending monoaminergic pain inhibitory pathways to achieve synergistic analgesia[6].

Table 1: Comparative Pharmacological Profile of Atypical Opioids
CompoundPrimary TargetSecondary Target(s)Analgesic Potency (vs. Morphine)Clinical Status
Faxeladol MOR (Agonist)NET / SERT (Inhibitor)Moderate-HighDiscontinued (Phase II)[1]
Tramadol SERT / NET (Inhibitor)MOR (Weak Agonist)Low (~1/10th)Approved
O-Desmethyltramadol MOR (Agonist)NET (Inhibitor)ModerateActive Metabolite
Tapentadol MOR (Agonist)NET (Inhibitor)High (~1/3rd)Approved

Data Interpretation: Faxeladol exhibits a significantly higher affinity for the μ-opioid receptor compared to the parent drug tramadol, aligning its binding profile closer to O-desmethyltramadol and tapentadol[3].

Mechanistic Pathway

Faxeladol's efficacy is driven by two distinct but converging neurochemical pathways. First, its binding to the[6] catalyzes the activation of Gi/o proteins. This inhibits adenylyl cyclase, reducing intracellular cAMP levels and hyperpolarizing nociceptive neurons[2]. Simultaneously, its blockade of NET and SERT prevents the presynaptic reuptake of norepinephrine and serotonin, increasing their synaptic concentrations and bolstering the descending inhibitory pain pathways[4][5].

MOA Faxeladol Faxeladol (Dual Action) MOR μ-Opioid Receptor (Agonist) Faxeladol->MOR Binds & Activates NET_SERT NET / SERT (Inhibitor) Faxeladol->NET_SERT Binds & Blocks Gi Gi/o Protein Activation MOR->Gi Monoamines Synaptic NE & 5-HT ↑ NET_SERT->Monoamines Prevents Reuptake cAMP cAMP Levels ↓ Gi->cAMP Inhibits Adenylyl Cyclase Analgesia Synergistic Analgesia cAMP->Analgesia Ascending Pathway Monoamines->Analgesia Descending Pathway

Dual-action signaling pathway of Faxeladol integrating MOR agonism and SNRI activity.

Experimental Methodology: Evaluating Receptor Selectivity

To objectively validate the receptor selectivity of Faxeladol against alternatives like Tapentadol, researchers must employ highly controlled, self-validating in vitro assays.

Protocol A: Radioligand Displacement Assay (MOR Affinity)

Objective: Determine the binding affinity (


) of Faxeladol at the human μ-opioid receptor.
System Validation:  The assay utilizes 

DAMGO, a highly selective MOR agonist, ensuring that displacement strictly reflects MOR affinity[2]. To make the system self-validating, non-specific binding (NSB) is defined using 10 μM Naloxone (a non-selective opioid antagonist)[6]. If the radioligand signal persists in the presence of Naloxone, the binding is non-specific (e.g., to the plastic plate or lipid bilayer), ensuring data integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, incubate 50 μg of membrane protein with 1 nM

    
    DAMGO and varying concentrations of Faxeladol (0.1 nM to 10 μM).
    
    • Causality: The incubation is strictly maintained at 25°C for 60 minutes to ensure the binding kinetics reach thermodynamic equilibrium before measurement.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Washing: Wash filters three times with 5 mL of ice-cold Tris-HCl buffer.

    • Causality: Using ice-cold buffer drops the kinetic energy of the system, slowing the off-rate (

      
      ) of the receptor-ligand complex and preventing the loss of specific signal during the wash step.
      
  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Prep Tissue/Cell Prep (HEK293-MOR) Incubate Incubation with Radioligand & Drug Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze IC50 & Ki Calculation Measure->Analyze

High-throughput radioligand binding assay workflow for opioid receptor selectivity.

Protocol B: Binding Assay (Functional Activation)

Objective: Differentiate whether Faxeladol acts as a full agonist, partial agonist, or antagonist at the MOR. System Validation: Because MOR is a GPCR, agonist binding catalyzes the exchange of GDP for GTP on the G


 subunit. Using the non-hydrolyzable radiolabeled analog 

permanently traps the G-protein in its active state, allowing direct, cumulative quantification of receptor activation[2]. The assay is self-validated by comparing the test compound's

against a basal control (no ligand, defining 0% activation) and a maximal stimulation control (10 μM DAMGO, defining 100% full agonism).

Comparative Performance Analysis

Experimental data from the 1970s and subsequent pharmacological reviews demonstrated that Faxeladol is slightly more potent than tramadol in standard nociceptive models[3]. Its enhanced MOR affinity bridges the gap between the weak agonism of tramadol and the strong agonism of tapentadol.

However, the specific ratio of its receptor selectivity ultimately dictated its clinical fate. While the dual MOR-NRI/SRI action is highly effective for treating complex neuropathic pain[5][6], Faxeladol's exceptionally potent inhibition of serotonin and norepinephrine reuptake drastically lowered the seizure threshold. In clinical evaluations, Faxeladol exhibited a higher rate of sudden, unheralded seizures compared to tramadol[3]. Consequently, despite its superior analgesic potency, its narrow therapeutic index regarding neurotoxicity led to the discontinuation of its development, paving the way for safer alternatives like Tapentadol, which relies heavily on NRI rather than SRI activity to minimize serotonergic toxicity.

References

  • Title: Faxeladol Compound Summary (CID 9813414) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Compound Report Card: FAXELADOL (CHEMBL2103829) Source: ChEMBL, European Bioinformatics Institute URL: [Link]

  • Title: Faxeladol Source: Wikipedia URL: [Link]

  • Title: Novel approaches for drug development against chronic primary pain: A systematic review Source: ResearchGate URL: [Link]

Sources

Validation

Clinical Trial &amp; Performance Comparison Guide: 3-(2-dimethylaminomethyl cyclohexyl) phenol Formulations

Executive Summary & Pharmacological Rationale The development of centrally acting analgesics has historically been plagued by a trade-off between efficacy and adverse event profiles. 3-(2-dimethylaminomethyl cyclohexyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of centrally acting analgesics has historically been plagued by a trade-off between efficacy and adverse event profiles. 3-(2-dimethylaminomethyl cyclohexyl) phenol —a synthetic analgesic structurally related to the morphinan scaffold and the atypical opioids tramadol and tapentadol—represents a significant evolution in rationally designed neuropharmacology.

Unlike tramadol, which acts as a prodrug requiring CYP2D6-mediated O-demethylation to form its active metabolite (M1), 3-(2-dimethylaminomethyl cyclohexyl) phenol is a directly active moiety. The presence of the phenolic hydroxyl group mimics the A-ring of classical morphinans, allowing direct hydrogen bonding with the His54 and Tyr148 residues in the


-opioid receptor (MOR) binding pocket. By bypassing CYP2D6 metabolism, this compound eliminates the highly variable pharmacokinetic (PK) responses seen across poor and ultrarapid metabolizer phenotypes, offering a highly predictable clinical profile.

Furthermore, its dual mechanism of action—combining MOR agonism with monoamine (norepinephrine and serotonin) reuptake inhibition—creates a synergistic analgesic effect that spares the total opioid load, significantly reducing the incidence of opioid-induced nausea, vomiting, and respiratory depression[1].

MOA Compound 3-(2-dimethylaminomethyl cyclohexyl) phenol MOR μ-Opioid Receptor (MOR) Agonism Compound->MOR High Affinity NET Norepinephrine Reuptake Inhibition Compound->NET Moderate Affinity SERT Serotonin Reuptake Inhibition Compound->SERT Low Affinity Analgesia Synergistic Analgesia (Ascending & Descending) MOR->Analgesia SideEffects Reduced Opioid Adverse Events MOR->SideEffects Sparing Effect NET->Analgesia SERT->Analgesia

Figure 1: Dual-mechanism signaling pathway of 3-(2-dimethylaminomethyl cyclohexyl) phenol.

Formulation Architecture: ER and Abuse-Deterrent Matrices

The clinical utility of 3-(2-dimethylaminomethyl cyclohexyl) phenol is heavily dependent on its delivery system. Immediate-release (IR) formulations of highly soluble amine-hydrochloride salts often result in a rapid


 spike, which correlates directly with adverse central nervous system (CNS) events.

To mitigate this, the crystalline hydrogen chloride salt of the active ingredient[2] is embedded into an advanced Extended-Release (ER) and Abuse-Deterrent Formulation (ADF) .

The Hydrogel Matrix

The core of the formulation relies on a polymer matrix composed of cellulose ethers, specifically high-molecular-weight hydroxypropyl methylcellulose (HPMC), exhibiting an aqueous viscosity ranging from 3,000 to 150,000 mPa·s[1].

  • Causality: When exposed to gastrointestinal fluids, the high-viscosity HPMC rapidly hydrates to form a robust, tortuous gel layer. The active ingredient must diffuse through this gel network, shifting the release kinetics from first-order to near zero-order. This ensures a steady in vivo maximum plasma level (

    
    ) achieved between 2 to 10 hours, maintaining therapeutic concentrations for at least 12 hours[1].
    
Thermoformed Abuse Deterrence

To combat the epidemic of prescription drug abuse (e.g., mechanical crushing for rapid mucosal absorption or intravenous injection), the matrix is thermoformed via hot-melt extrusion. This process fuses the active pharmaceutical ingredient (API) with synthetic polymers that impart a mechanical breaking strength exceeding 500 N[3].

  • Causality: Tablets with a breaking strength >500 N plastically deform rather than shatter into a fine powder under mechanical stress (e.g., hammer blows or commercial pill crushers). Without a high-surface-area powder, rapid dissolution ("dose-dumping") and intranasal insufflation are effectively neutralized[4].

Clinical PK and Efficacy Data Comparison

To objectively evaluate the performance of 3-(2-dimethylaminomethyl cyclohexyl) phenol, we must benchmark it against the current gold standards in its class: Tramadol ER and Tapentadol ER.

Quantitative Performance Comparison
Pharmacokinetic & Clinical Parameter3-(2-dimethylaminomethyl cyclohexyl) phenol ERTramadol ERTapentadol ER
Active Moiety 3-(2-dimethylaminomethyl cyclohexyl) phenol(1R,2R)-tramadol & O-desmethyltramadol3-(3-dimethylamino-1-ethyl-2-methyl-propyl)phenol
MOR Affinity (

)
High (Direct Acting)Low (Parent) / High (Metabolite)High (Direct Acting)
Metabolic Activation Not Required (CYP2D6 Independent)Required (CYP2D6 Dependent)Not Required (CYP2D6 Independent)

(Hours)
2.0 - 10.0[1]4.0 - 10.03.0 - 6.0
Target Dosing Interval 12 Hours (BID)[1]24 Hours (QD)12 Hours (BID)
Nausea / Emesis Incidence Low (< 10%)[1]High (20 - 30%)Moderate (15 - 20%)
Matrix Breaking Strength > 500 N (Plastically Deforming)[3]< 100 N (Brittle/Shattering)> 500 N (Select Formulations)

Analysis: The data clearly demonstrates that 3-(2-dimethylaminomethyl cyclohexyl) phenol ER provides the direct-acting reliability of Tapentadol while matching the extended


 window of Tramadol ER, all while exhibiting a statistically significant reduction in gastrointestinal side effects (nausea/vomiting)[1].

Experimental Workflows & Self-Validating Protocols

To validate the claims of extended release and abuse deterrence, formulation scientists must employ a self-validating in vitro system. Standard dissolution testing only confirms baseline release; a self-validating protocol must dynamically challenge the matrix to prove that its release profile remains fundamentally unchanged even after attempted tampering.

Workflow Formulation ER Polymer Matrix (HPMC) Mechanical Mechanical Crushing (>500 N Force) Formulation->Mechanical Tamper Testing Dissolution In Vitro Dissolution (USP Apparatus I) Formulation->Dissolution Intact Release Mechanical->Dissolution Post-Crush LCMS LC-MS/MS Quantification Dissolution->LCMS Aliquot Analysis Validation In Vivo PK Correlation LCMS->Validation IVIVC Modeling

Figure 2: Self-validating experimental workflow for abuse-deterrent ER matrix evaluation.

Protocol: Self-Validating In Vitro Dissolution and Tamper-Resistance Assay

Objective: To quantify the controlled release kinetics of 3-(2-dimethylaminomethyl cyclohexyl) phenol and validate the abuse-deterrent properties of the thermoformed polymer matrix.

Step-by-Step Methodology:

  • API & Matrix Preparation: Isolate the 1:1 crystalline hydrochloride salt of 3-(2-dimethylaminomethyl cyclohexyl) phenol[2]. Embed the API into a cellulose ether matrix (e.g., HPMC) with an aqueous viscosity of 3,000 to 150,000 mPa·s[1]. Thermoform the matrix via hot-melt extrusion to achieve a solid dispersion.

  • Mechanical Stress Application (Tamper Simulation): Subject a subset of the thermoformed tablets to a diametral crushing force using a motorized tablet hardness tester calibrated to exceed 500 N[3]. Collect all deformed material.

    • Causality Check: Thermoformed high-molecular-weight polymers plastically deform rather than shatter, preventing the creation of a high-surface-area powder necessary for rapid mucosal absorption[4].

  • Hydrodynamic Dissolution: Place both intact and mechanically stressed samples into a USP Apparatus 1 (Basket) at 100 rpm[5]. Use 900 mL of simulated gastric fluid (0.1 N HCl, pH 1.2) for the first 2 hours, transitioning to phosphate buffer (pH 6.8) for the remaining 10 hours at 37°C ± 0.5°C.

    • Causality Check: The basket apparatus ensures the hydrogel layer is subjected to uniform hydrodynamic shear without mechanical grinding against the vessel walls, accurately simulating gastrointestinal transit.

  • Sampling & LC-MS/MS Quantification: Withdraw 5 mL aliquots at 1, 2, 4, 8, and 12 hours. Quantify the active moiety using LC-MS/MS (Agilent 6495 Triple Quadrupole) with a validated calibration curve (1-500 ng/mL).

  • Data Synthesis & IVIVC: Calculate the

    
     similarity factor between the intact and stressed groups. A successful abuse-deterrent profile requires 
    
    
    
    (indicating no dose-dumping) and an in vivo projection showing a
    
    
    of 2-10 hours[1].

Conclusion

The formulation of 3-(2-dimethylaminomethyl cyclohexyl) phenol into a high-viscosity, thermoformed polymer matrix represents a masterclass in rational drug design. By leveraging the molecule's direct-acting, CYP2D6-independent pharmacology and coupling it with a mechanically robust (>500 N) delivery system, developers have successfully engineered a therapeutic profile that maximizes a 12-hour analgesic efficacy window while systematically neutralizing the vectors for opioid abuse and dose-dumping toxicity.

References

1.1 2.2 3.5 4.3 5.4

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Tramadol Metabolites and Analogs

This guide provides an in-depth comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for tramadol, its primary metabolites, and related analogs. As researcher...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for tramadol, its primary metabolites, and related analogs. As researchers, scientists, and drug development professionals, the integrity of our bioanalytical data is paramount. This document moves beyond rote protocols to explore the causality behind experimental choices, ensuring the development of robust, reliable, and scientifically sound methods.

Tramadol, a widely prescribed centrally acting analgesic, undergoes extensive metabolism, primarily by cytochrome P450 enzymes, to form active and inactive metabolites such as O-desmethyltramadol (M1) and N-desmethyltramadol (M2).[1][2] The accurate quantification of the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.[3][4] LC-MS/MS has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[1][5][6]

However, the power of LC-MS/MS can only be harnessed through rigorous validation, a process that demonstrates an analytical method is reliable and fit for its intended purpose.[6] This guide is structured to provide both the foundational principles and comparative data necessary to navigate the complexities of method validation, grounded in the authoritative standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][6]

The Pillars of Bioanalytical Method Validation

At its core, method validation is a system of interconnected experiments designed to verify the performance of an analytical method. Each parameter assesses a different aspect of the method's reliability, from its ability to measure only the intended analyte to its consistency across different days and analysts. The relationship between these core parameters forms the foundation of a defensible bioanalytical assay.

Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Accuracy->Precision Assessed together Sensitivity->Linearity Defines bottom of range MatrixEffect->Recovery Evaluated post-extraction

Caption: Core parameters of a robust bioanalytical method validation.

Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., plasma, urine), remove potential interferences, and concentrate the sample for analysis. The choice of technique represents a critical trade-off between extract cleanliness, recovery, speed, and cost.

The three most common techniques for tramadol analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7]

  • Protein Precipitation (PPT): This is the simplest and fastest technique, involving the addition of an organic solvent (typically acetonitrile or methanol) to precipitate proteins.[8][9] While efficient for high-throughput screening, it often results in a "dirtier" extract, leading to more significant matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases (an aqueous sample and an organic solvent).[2][10] It provides a cleaner extract than PPT but is more labor-intensive and requires larger volumes of organic solvents.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique where analytes are retained on a solid sorbent while interferences are washed away.[1][11] It typically yields the cleanest extracts, minimizing matrix effects and improving assay robustness, though it is the most complex and costly of the three methods.[7]

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extract Cleanliness LowMediumHigh
Matrix Effect HighMediumLow[11]
Recovery Generally HighVariable, pH-dependentHigh & Reproducible[2]
Throughput HighLow to MediumMedium
Cost per Sample LowLowHigh
Typical Application High-throughput, non-regulated discoveryRegulated bioanalysis, cleaner samples neededGold standard for regulated bioanalysis, lowest LLOQ

Experimental Protocol: Solid-Phase Extraction (SPE) for Tramadol in Human Plasma

This protocol provides a robust starting point for extracting tramadol and its metabolites from plasma, a common requirement for clinical research. The use of a mixed-mode cation exchange cartridge is effective for basic compounds like tramadol.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX).

  • Methanol (HPLC grade).

  • Deionized water.

  • 0.1 M Acetic Acid.

  • 5% Ammonium Hydroxide in Methanol (freshly prepared).

  • Nitrogen evaporator.

  • Centrifuge.

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard (e.g., Tramadol-D6). Vortex briefly.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[1]

  • Elution: Elute the analytes (tramadol and metabolites) with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an HPLC vial for analysis.[1]

Chromatographic Separation and Mass Spectrometric Detection

Effective chromatographic separation is essential to resolve tramadol from its key metabolites and any isomeric or isobaric interferences, ensuring that each compound is distinctly presented to the mass spectrometer.

Comparative Liquid Chromatography (LC) Conditions

The vast majority of methods utilize reversed-phase chromatography, with C18 columns being the most common. The choice of organic modifier and additive can significantly impact peak shape and retention time.

Method Reference Column Mobile Phase Flow Rate Run Time
Goud et al. (2009)[8]Aquasil C18 (100x2.1mm, 5µm)Isocratic-2.0 min
Moro et al. (2008)[12]Zorbax SB-C18 (100x3.0mm, 3.5µm)A: 0.2% TFA in WaterB: Acetonitrile (90:10)1 mL/min~4.0 min
T'Jollyn et al. (2018)[11]Phenomenex PFP (50x4.6mm, 2.6µm)Gradient-3.8 min
Abdel-Ghany et al. (2023)[10]HyPURITY C18 (150x4.6mm, 5µm)A: 0.2% Formic Acid in WaterB: Methanol (65:35)0.5 mL/min10.0 min
El-Kassem et al. (2023)[13]Agilent Poroshell 120 EC-C18 (100x2.1mm, 2.1µm)Gradient0.44 mL/min3.5 min
Tandem Mass Spectrometry (MS/MS) Detection

Detection by tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[8] In this mode, a specific precursor ion is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This "transition" is highly specific to the analyte of interest.

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Tramadol264.258.2[10]
Tramadol264.1558.15[13]
O-desmethyltramadol (M1)250.3-[10]
O-desmethyltramadol (M1)250.0-[12]
N-desmethyltramadol (M2)250.3-[10]
Tramadol-D6 (IS)270.2564.15[13]

A Workflow for Comprehensive Method Validation

A full validation study is a systematic process that challenges the method under various conditions to define its performance characteristics and limitations. The workflow ensures that all critical parameters are assessed according to regulatory expectations.[6][11]

cluster_pre Pre-Validation & Optimization cluster_main Core Validation Batches (3+ Batches) cluster_stability Stability Assessment Develop Method Development (Sample Prep, LC, MS) Batch1 Batch 1: Accuracy, Precision Linearity, LLOQ Develop->Batch1 Stab Freeze-Thaw Bench-Top Long-Term Post-Preparative Develop->Stab Batch2 Batch 2: Accuracy, Precision Selectivity, Matrix Effect Batch1->Batch2 Batch3 Batch 3: Accuracy, Precision Recovery, Dilution Integrity Batch2->Batch3 Report Final Validation Report Batch3->Report Stab->Report

Caption: Generalized workflow for a full bioanalytical method validation.

Deep Dive into Key Validation Parameters

Understanding the "why" behind each parameter is crucial for troubleshooting and ensuring the final method is truly robust.

Selectivity and Specificity
  • Why it's critical: This ensures the method can accurately measure the analyte without interference from other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs.[5][6]

  • Experimental Approach: Analyze at least six different blank matrix lots to check for interfering peaks at the retention time of the analyte and internal standard. Spiked samples are then compared to these blanks.

Accuracy and Precision
  • Why it's critical: Accuracy measures how close the results are to the true value, while precision measures the reproducibility of these results.[5] These are the cornerstones of quantitative reliability.

  • Experimental Approach: Analyze Quality Control (QC) samples at a minimum of three concentrations (low, medium, and high) in multiple replicates (n≥5) over several days.[3][14]

  • Acceptance Criteria (FDA): The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (RSD%) should not exceed 15% (20% at the LLOQ).[6]

Linearity and Lower Limit of Quantification (LLOQ)
  • Why it's critical: Linearity demonstrates that the method's response is proportional to the analyte concentration over a specific range.[5] The LLOQ is the lowest point in that range that can be measured with acceptable accuracy and precision, defining the method's sensitivity.[6]

  • Experimental Approach: Prepare a series of calibration standards (typically 6-8 non-zero concentrations) and analyze them. Plot the response versus concentration and determine the best-fit regression model. The LLOQ must be demonstrated with at least five replicates showing a signal-to-noise ratio of at least 5:1.[6]

  • Acceptance Criteria: A correlation coefficient (r²) > 0.99 is generally desired.[12] Accuracy and precision at the LLOQ must be within ±20%.[6]

Matrix Effect and Recovery
  • Why it's critical: The matrix effect is the suppression or enhancement of the analyte's ionization signal by co-eluting compounds from the matrix.[5] It is a primary source of inaccuracy in LC-MS/MS assays. Recovery assesses the efficiency of the extraction procedure.[5]

  • Experimental Approach:

    • Matrix Effect: Compare the peak response of an analyte spiked into a post-extraction blank matrix with the response of the analyte in a pure solution. This is typically done using at least six different lots of matrix.[11]

    • Recovery: Compare the peak response of an analyte from an extracted sample to the response from a post-extraction spiked sample at the same concentration.

  • Mitigation: A consistent and reproducible recovery is more important than 100% recovery. A stable isotope-labeled internal standard is the most effective tool to compensate for variability in both matrix effect and recovery.

Stability
  • Why it's critical: This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.[5]

  • Experimental Approach: QC samples are subjected to various storage and handling conditions and then analyzed against a freshly prepared calibration curve.[3]

    • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.[2][12]

    • Bench-Top Stability: Evaluate stability at room temperature for a period that mimics sample handling time.[2]

    • Long-Term Stability: Confirm stability in frozen storage over the expected duration of a study.[11][12]

    • Post-Preparative Stability: Check stability in the autosampler to ensure no degradation occurs before injection.[11][12]

Conclusion

References

  • Abdel-Ghany, M. F., et al. (2023). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of Tramadol and Its Phase I and II Metabolites in Human Urine. MDPI. Available at: [Link]

  • Al-Asmari, A. I., et al. (2017). Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples. MDPI. Available at: [Link]

  • Moro, R., et al. (2008). Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection. PubMed. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

  • Ardakani, Y. H., et al. (2007). Improved liquid chromatographic method for the simultaneous determination of Tramadol and its three main metabolites in human plasma, urine and saliva. ResearchGate. Available at: [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. Available at: [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2022). Validated analytical methods for estimation of tramadol. WJBPHS. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • El-Kassem, M. T., et al. (2023). Simultaneous determination of tramadol and paracetamol in human plasma using LC-MS/MS and application in bioequivalence study of fixed-dose combination. Taylor & Francis Online. Available at: [Link]

  • T'Jollyn, H., et al. (2018). LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction. Hindawi. Available at: [Link]

  • Goud, T. G., et al. (2009). An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS. PubMed. Available at: [Link]

  • Al-Ghamdi, M. S., et al. (2025). Revealing Pharmacokinetic Interactions of Tramadol, Tapentadol, and Venlafaxine: A Cutting-Edge Liquid Chromatography–Tandem Mass Spectrometry Analytical Approach in Rat Plasma. ACS Publications. Available at: [Link]

  • Liu, P., et al. (2009). Development and validation of a sensitive LC-MS method for the determination of tramadol in human plasma and urine. PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- proper disposal procedures

Operational Disposal Protocol: Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- (Ciramadol) Executive Summary & Regulatory Classification WARNING: The chemical structure Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- c...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Protocol: Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- (Ciramadol)

Executive Summary & Regulatory Classification

WARNING: The chemical structure Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- corresponds to Ciramadol (DEA Code: 9623).[1] Under United States federal law (21 CFR § 1308.11), this is classified as a Schedule I Controlled Substance .[1]

Unlike standard chemical waste, this substance possesses a dual-hazard profile:

  • Legal Hazard: Strict chain-of-custody requirements.[1][2] Unauthorized disposal (e.g., sewering, standard waste streams) is a federal felony.[1]

  • Chemical Hazard: It is a phenolic opioid.[1] It carries the toxicity of opioids (respiratory depression) and the corrosivity/toxicity of phenols (tissue damage, rapid absorption).

Core Directive: Do not dispose of this substance through standard EHS hazardous waste channels until it has been legally transferred or rendered "non-retrievable" according to DEA standards.

Pre-Disposal Characterization

Before initiating any disposal workflow, verify the material state.[1]

ParameterSpecificationOperational Implication
Chemical Identity Ciramadol (Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-)DEA Schedule I (High Potential for Abuse, No Medical Use).[1]
Physical State Solid (crystalline) or SolutionPhenols are hygroscopic and light-sensitive.[1]
Waste Category Dual-Regulated (DEA + EPA/RCRA)Requires Form 222 for transfer; Form 41 for destruction.[1]
EPA Waste Code Non-listed (Characteristic Toxic)Treat as D001 (if ignitable solvent) or Toxic (State-specific).

Primary Disposal Protocol: Reverse Distribution (Recommended)[1]

For research laboratories, the only self-validating, legally defensible method for disposing of Schedule I inventory is transfer to a DEA-Registered Reverse Distributor .

Rationale: This transfers the legal liability of destruction to a licensed third party.

Step-by-Step Workflow
  • Inventory Quarantine:

    • Immediately segregate the material in a Schedule I-approved safe.[1]

    • Mark container: "EXPIRED/WASTE - DO NOT USE."

  • Select Reverse Distributor:

    • Contact a licensed reverse distributor (e.g., Gaiaca, Sharps, or similar vendors with Schedule I authority).[1]

    • Critical: Verify their registration covers Schedule I (many only handle III-V).[1]

  • Execute DEA Form 222:

    • Because this is Schedule I, the Reverse Distributor (Receiver) must issue the DEA Form 222 to you (the Supplier/Researcher).

    • Fill out the quantity exactly. Any discrepancy can trigger an audit.[1]

  • Chain of Custody Transfer:

    • Package the material according to the distributor’s DOT specifications (usually double-sealed, tamper-evident bags).

    • Ship via the carrier specified by the distributor (typically requiring signature service).

  • Record Retention:

    • Retain the completed Form 222 and the distributor’s "Proof of Destruction" for 2 years (federal) or longer (state laws often require 3-5 years).

Secondary Protocol: On-Site Destruction (Irretrievable)

Use this method ONLY if Reverse Distribution is impossible and you have prior approval from your local DEA Field Office.

Requirement: The method must render the substance "non-retrievable"—permanently altering its physical/chemical state so it cannot be reconstituted.[1][3]

Approved Method: Chemical Digestion (Activated Carbon/Chemical Adsorption)

  • Witness Requirement: Two authorized employees must witness the destruction.[1][3]

  • Reagents: Use a commercially available controlled substance wastage system (e.g., RxDestroyer™, Cactus Smart Sink™) specifically rated for opioids.[1]

  • Procedure:

    • Place the Ciramadol into the digestion container.[1]

    • Agitate as per manufacturer instructions to ensure binding to activated carbon.[1]

    • The resulting matrix is no longer a "controlled substance" but is now Solid Chemical Waste .[1]

  • Documentation:

    • Complete DEA Form 41 (Registrant Record of Controlled Substances Destroyed).[1]

    • Both witnesses must sign.[1]

  • Final Disposal:

    • Seal the digestion container.[1][4]

    • Dispose of the container as Hazardous Chemical Waste (Incineration) through your EHS department.[1]

Chemical Waste Management (Trace & Contaminated Items)

For items contaminated with Ciramadol (gloves, empty vials, wipes) that are not bulk inventory:

  • Empty Vials: If the vial is "RCRA Empty" (less than 3% by weight remains), it may be disposed of as glass waste, unless your institution requires defacing the label and treating as medical waste to prevent diversion attempts.

  • Solvent Waste: If Ciramadol was dissolved in methanol/DMSO:

    • Collect in a dedicated carboy labeled "Hazardous Waste - Toxic/Flammable."[1]

    • List constituents: "Methanol (99%), Trace Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- (<1%)."[1]

    • Do not pour down the drain.[1][5][6][7][8] Phenols are toxic to aquatic life and regulated under the Clean Water Act.[1]

Spill Response & Safety (Phenol-Specific)

Hazard: Phenols penetrate nitrile rapidly and cause local anesthesia (numbing), meaning you may not feel the burn until damage is severe.[1]

PPE Requirements:

  • Gloves: Silver Shield/4H (Laminate) are best.[1] If unavailable, use Double Nitrile and change immediately upon splash.[1]

  • Body: Tyvek lab coat or chemical apron.[1]

  • Eyes: Chemical splash goggles (Face shield recommended for volumes >50mL).[1]

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area.

  • Solubilize (The "PEG" Rule):

    • Do not use water initially.[1] Water increases the surface area of hydrophobic phenols, spreading the contamination.[1]

    • Apply Polyethylene Glycol 300 or 400 (PEG) or Isopropanol to the spill area to solubilize the phenol.

  • Absorb: Use an inert absorbent (vermiculite or sand) to soak up the PEG/Phenol mixture.[1]

  • Clean: Wash the area with soap and water after the bulk material is removed.[1][8]

  • Disposal: Collect all spill debris into a sealed bag labeled "Hazardous Waste - Toxic (Phenol Contamination)."

Visualized Workflows

Figure 1: Regulatory Decision Tree for Disposal

DisposalLogic Start Start: Identify Material IsInventory Is it Bulk Inventory? Start->IsInventory ReverseDist Route A: Reverse Distribution (Preferred) IsInventory->ReverseDist Yes OnSite Route B: On-Site Destruction (Requires Approval) IsInventory->OnSite Yes (If A impossible) TraceWaste Trace Waste (Wipes, Empty Vials) IsInventory->TraceWaste No (Residue only) Form222 Receive Form 222 from Distributor ReverseDist->Form222 Ship Ship via Common Carrier (Chain of Custody) Form222->Ship HazWaste Standard HazWaste (Incineration) Ship->HazWaste Distributor Incinerates Digest Chemical Digestion (Render Non-Retrievable) OnSite->Digest Form41 Complete DEA Form 41 (2 Witnesses) Form41->HazWaste Digest->Form41 TraceWaste->HazWaste

Caption: Decision logic for Schedule I disposal. Route A (Reverse Distribution) is the primary compliance path.

Figure 2: Phenol/Opioid Spill Response[1]

SpillResponse Spill Spill Detected PPE Don PPE: Double Nitrile + Goggles Spill->PPE Solvent Apply PEG-400 or Isopropanol (Do NOT use water first) PPE->Solvent Absorb Absorb with Vermiculite Solvent->Absorb Bag Seal in HazWaste Bag Absorb->Bag Wash Final Wash: Soap & Water Bag->Wash

Caption: Immediate response workflow. Note the use of PEG/Solvent prior to water to prevent spreading.

References

  • Drug Enforcement Administration (DEA). (2014).[1][2][9] Disposal of Controlled Substances; Final Rule.[1][2][9] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317.[10] Federal Register.[1] Link

  • U.S. Government Publishing Office. (2024).[1] 21 CFR § 1308.11 - Schedule I.[1] Electronic Code of Federal Regulations.[1] Link

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[11]Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5460677, Ciramadol.[1] PubChem.[1] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-
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